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  • Product: Tributyl(2-cyclopropylethynyl)-stannane
  • CAS: 254108-69-5

Core Science & Biosynthesis

Foundational

The Chemical Properties, Synthesis, and Applications of Tributyl(2-cyclopropylethynyl)-stannane in Advanced Cross-Coupling

Executive Summary Tributyl(2-cyclopropylethynyl)-stannane (CAS 254108-69-5) is a highly specialized organotin reagent utilized extensively in modern organic synthesis and drug discovery. As an alkynylstannane, it serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tributyl(2-cyclopropylethynyl)-stannane (CAS 254108-69-5) is a highly specialized organotin reagent utilized extensively in modern organic synthesis and drug discovery. As an alkynylstannane, it serves as a premier nucleophilic coupling partner in palladium-catalyzed Stille cross-coupling reactions. The incorporation of a cyclopropylethynyl moiety into pharmaceutical scaffolds is a proven strategy to enhance metabolic stability, modulate lipophilicity, and improve receptor binding affinity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, de novo synthesis, mechanistic behavior in catalytic cycles, and field-proven protocols for drug development applications.

Physicochemical Data & Structural Profile

Understanding the physical properties of Tributyl(2-cyclopropylethynyl)-stannane is critical for optimizing reaction conditions, storage, and downstream purification.

PropertyValue / Description
Chemical Name Tributyl(cyclopropylethynyl)stannane
CAS Number 254108-69-5
Molecular Formula C₁₇H₃₂Sn
Molecular Weight 355.15 g/mol
Appearance Colorless to pale yellow liquid
Structural Class Alkynylstannane / Organotin compound
Reactivity Profile Nucleophilic alkynylating agent; susceptible to protodestannylation under strongly acidic conditions.

De Novo Synthesis: The Cyclization-Stannylation Cascade

Mechanistic Causality

The synthesis of Tributyl(2-cyclopropylethynyl)-stannane from 5-chloropentyne is a masterclass in cascade reactivity. The protocol relies on the precise stoichiometric addition of n-Butyllithium (n-BuLi). The causality behind the experimental design is twofold:

  • First Equivalent of n-BuLi: Acts as a strong base to deprotonate the terminal alkyne, forming a stable alkynyl lithium intermediate.

  • Second Equivalent of n-BuLi: Triggers an intramolecular cyclization via halogen-metal exchange or direct

    
    -alkylation, displacing the chloride leaving group to form the highly strained cyclopropyl ring.
    

Temperature control is the critical self-validating parameter here. The reaction must be maintained below 10 °C during the addition phase to suppress intermolecular coupling or premature elimination pathways.

Step-by-Step Synthesis Protocol

The following protocol is adapted from established methodologies for synthesizing [1]:

  • Preparation: Charge an oven-dried Schlenk flask with a solution of n-butyllithium (2.5 M in hexanes, 2.05 eq) in anhydrous THF under a nitrogen atmosphere. Cool the system to -10 °C using an ice/salt bath.

  • Addition: Add 5-chloropentyne (1.0 eq) dropwise. Crucial: Monitor the internal temperature and adjust the addition rate to ensure it does not exceed 10 °C.

  • Cyclization: Once the addition is complete, remove the cooling bath. Allow the reaction to warm to room temperature and stir for 6 hours. This duration ensures the complete kinetic conversion of the primary chloride into the cyclopropyl ring.

  • Stannylation: Add tributyltin chloride (1.1 eq) dropwise. Stir the mixture overnight at room temperature to allow for complete nucleophilic substitution.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate via rotary evaporation. The product can be used crude in many applications or purified via vacuum distillation (Typical Yield: ~82%).

Synthesis A 5-Chloropentyne B Alkynyl Lithium Intermediate A->B n-BuLi (1 eq) -10 °C, THF Deprotonation C Cyclopropylethynyl Lithium B->C n-BuLi (1 eq) Intramolecular Cyclization D Tributyl(2-cyclopropylethynyl)- stannane C->D Bu3SnCl Nucleophilic Substitution

Fig 1: Reaction workflow for the cyclization-stannylation cascade of 5-chloropentyne.

Mechanistic Paradigm: The Alkynyl Stille Coupling

The Isomerization Bottleneck and the "Copper Effect"

While the classic Stille coupling mechanism (Oxidative Addition


 Transmetalation 

Reductive Elimination) is well understood, alkynylstannanes introduce a unique kinetic challenge.

Following the transmetalation of the cyclopropylethynyl group to the Pd(II) center, a trans-diorganopalladium complex is formed. For reductive elimination to occur, this complex must undergo a trans-to-cis isomerization. In alkynyl systems, this isomerization is notoriously slow and often acts as the rate-limiting step, effectively trapping the active catalyst and depressing yields[2].

To circumvent this, modern protocols employ the "Copper Effect" [3]. The addition of catalytic Cu(I) salts (e.g., CuI or CuTC) dramatically accelerates the reaction. Copper serves two potential mechanistic roles:

  • Phosphine Scavenging: Cu(I) coordinates with free phosphine ligands dissociated from the Pd center, creating a coordinatively unsaturated Pd(II) species that isomerizes rapidly.

  • Pre-Transmetalation: The stannane first transmetalates to copper (Sn

    
     Cu), forming a highly reactive copper acetylide. This intermediate then undergoes a rapid transmetalation with the Pd(II) complex, bypassing the sluggish Pd-Sn exchange entirely.
    

StilleCycle Pd0 Pd(0)Ln Active Catalyst OxAdd trans-[Pd(Ar)(X)L2] Oxidative Addition Pd0->OxAdd + Ar-X TransMet trans-[Pd(Ar)(Alkynyl)L2] Transmetalation OxAdd->TransMet + Bu3Sn-C≡C-cPr - Bu3Sn-X Isom cis-[Pd(Ar)(Alkynyl)L2] Isomerization TransMet->Isom Rate-Limiting Accelerated by Cu(I) Isom->Pd0 Reductive Elimination Product Ar-C≡C-cPr Coupled Product Isom->Product

Fig 2: Stille catalytic cycle highlighting the rate-limiting isomerization step.

Experimental Protocol: Stille Cross-Coupling Workflow

Self-Validating Methodology

To successfully couple Tributyl(2-cyclopropylethynyl)-stannane with an aryl halide, rigorous exclusion of oxygen and strategic workup procedures are required. Oxygen must be excluded to prevent the Glaser-type homocoupling of the alkyne and the oxidation of the Pd(0) catalyst.

  • Reaction Setup: In a Schlenk tube, combine the aryl halide (1.0 eq), Tributyl(2-cyclopropylethynyl)-stannane (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Solvent & Degassing: Add anhydrous DMF or Toluene. Perform three consecutive freeze-pump-thaw cycles to rigorously deoxygenate the system.

  • Thermal Activation: Heat the reaction mixture to 80–100 °C for 12–24 hours under an argon atmosphere. Monitor the consumption of the aryl halide via LC-MS.

  • Self-Validating Tin Removal (Workup): Cool the reaction to room temperature and add a saturated aqueous solution of Potassium Fluoride (KF). Stir vigorously for 30 minutes.

    • Causality: The fluoride ions react with the tributyltin halide byproduct to form polymeric tributyltin fluoride (Bu₃SnF).

    • Validation: The appearance of a dense white precipitate visually confirms the successful sequestration of the toxic tin species.

  • Purification: Filter the suspension through a tightly packed pad of Celite. Extract the filtrate with Ethyl Acetate, wash with water and brine to remove DMF, dry over Na₂SO₄, and purify the concentrated residue via silica gel flash chromatography.

Applications in Drug Development

The cyclopropylethynyl motif provided by this stannane is highly valued in medicinal chemistry. It has been successfully utilized in the synthesis of[4]. Furthermore, it is a critical building block in the development of NK-1 (tachykinin) receptor antagonists[1]. These antagonists are potent therapeutic candidates for treating major depressive disorder, anxiety, emesis, and inflammatory bowel disease, where the cyclopropyl group provides a rigid, metabolically robust steric shield that enhances the drug's pharmacokinetic profile.

References

  • Source: WIPO (PCT) / Google Patents (WO2003091226A1 / US7320994B2)
  • Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Source: Google Patents (US20020099208A1)

Sources

Exploratory

Molecular Architecture and Synthetic Utility of Cyclopropyl Alkynyl Stannanes: A Technical Guide

Executive Summary In the landscape of modern medicinal chemistry and materials science, the precise installation of rigid, sterically demanding pharmacophores is critical for optimizing target binding and metabolic stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and materials science, the precise installation of rigid, sterically demanding pharmacophores is critical for optimizing target binding and metabolic stability. Cyclopropyl alkynyl stannanes —specifically the archetype—represent a highly specialized class of organometallic reagents. By combining the geometric rigidity of an sp-hybridized alkyne, the unique electronic profile of a cyclopropyl ring, and the orthogonal reactivity of a trialkyltin moiety, these compounds serve as indispensable building blocks for late-stage palladium-catalyzed Stille cross-coupling.

This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating experimental protocols for the synthesis and application of cyclopropyl alkynyl stannanes.

Molecular Architecture & Physicochemical Profile

The structural dynamics of cyclopropyl alkynyl stannanes dictate their utility in complex synthesis:

  • The Alkynyl Spacer: The sp-hybridized carbon-carbon triple bond acts as a linear, rigid vector. This prevents steric clashes during receptor binding while maintaining a strict spatial orientation of the terminal cyclopropyl group.

  • The Cyclopropyl Motif: Unlike standard alkyl chains, the cyclopropyl ring possesses high s-character in its C-C bonds (Walsh orbitals), allowing it to hyperconjugate with the adjacent alkyne

    
    -system. This imparts unique electronic properties and metabolic resistance (e.g., blocking cytochrome P450-mediated oxidation).
    
  • The Stannyl Group: The tributyltin (

    
    ) moiety is a mild, neutral, and highly stable transmetalating group. It remains inert under a wide range of reaction conditions, allowing the stannane to be isolated, purified, and stored long-term.
    
Table 1: Physicochemical and Spectroscopic Properties
PropertyValue / Description
Chemical Name Tributyl(cyclopropylethynyl)stannane
CAS Registry Number 254108-69-5
Molecular Formula

Molecular Weight 355.15 g/mol
Appearance Pale yellow to colorless liquid

C NMR (Alkyne region)


110 ppm,

80 ppm (characteristic of Sn-C

C)
Reactivity Profile Stable to aqueous workup; undergoes facile Pd-catalyzed transmetalation

Strategic Rationale: Sonogashira vs. Stille Coupling

A common question in synthetic design is: Why synthesize a stannane when a terminal alkyne can be directly coupled via the Sonogashira reaction?

The Causality of Choice: While Sonogashira coupling is a powerful tool, it strictly requires copper(I) co-catalysts and amine bases. In the synthesis of highly functionalized drug intermediates—such as[1]—the presence of copper often leads to two critical failure modes:

  • Glaser Homocoupling: Copper promotes the oxidative dimerization of terminal alkynes, generating unwanted diyne byproducts that complicate purification.

  • Heteroatom Sequestration: Nitrogen- and oxygen-rich pharmaceutical scaffolds can chelate copper, stalling the catalytic cycle and plummeting yields.

By pre-forming the cyclopropyl alkynyl stannane, chemists unlock the Stille cross-coupling pathway. The stannane is a neutral reagent that undergoes transmetalation strictly under palladium catalysis, providing an orthogonal, copper-free, and base-free coupling environment that preserves sensitive functional groups.

Telescoped Synthesis: A Mechanistic Deep Dive

While the direct deprotonation of commercially available cyclopropylacetylene is a viable route, it is economically prohibitive for industrial scale-up. The causality behind selecting 5-chloropentyne as the starting material lies in its dual-electrophilic/nucleophilic potential.

By introducing two equivalents of


-butyllithium, a highly efficient [2] occurs:
  • The first equivalent of base deprotonates the acidic terminal alkyne.

  • The second equivalent initiates a

    
    -deprotonation at the propargylic position, driving an intramolecular nucleophilic substitution that ejects the chloride leaving group, forging the cyclopropyl ring in situ.
    
  • The resulting lithium cyclopropylethynylide is directly trapped with tributyltin chloride ()[3].

G A 5-Chloropentyne (Starting Material) B 2 eq. n-BuLi, THF -10°C to RT, 6h A->B Deprotonation & Cyclization C Lithium Cyclopropylethynylide (In situ Intermediate) B->C D 1.1 eq. Bu3SnCl RT, 12h C->D Electrophilic Trapping E Tributyl(cyclopropylethynyl)stannane (Product) D->E Sn-C Bond Formation

Fig 1. Telescoped one-pot synthesis of tributyl(cyclopropylethynyl)stannane.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify mechanistic success at each stage.

Protocol A: Telescoped Synthesis of Tributyl(cyclopropylethynyl)stannane

Objective: Synthesize the stannane reagent from 5-chloropentyne in a single reaction vessel[3].

  • Initiation: Dissolve 5-chloropentyne (1.0 eq) in anhydrous THF (0.2 M) under a rigorous argon atmosphere. Cool the reaction vessel to -10 °C using an ice/salt bath.

  • Cyclization: Dropwise add

    
    -butyllithium (2.5 M in hexanes, 2.05 eq) while maintaining the internal temperature below 0 °C.
    
    • Causality Checkpoint: Precise temperature control prevents the premature degradation of the organolithium species and suppresses intermolecular side reactions.

    • Self-Validation Checkpoint 1: Withdraw a 0.1 mL aliquot, quench with

      
      , and analyze via 
      
      
      
      NMR. The complete disappearance of the triplet at
      
      
      3.6 ppm (
      
      
      ) and the emergence of upfield cyclopropyl multiplets (
      
      
      0.8 ppm) validates the successful formation of the intermediate.
  • Electrophilic Trapping: Warm the solution to room temperature and stir for 6 hours to ensure complete cyclization. Re-cool to 0 °C and add tributyltin chloride (1.1 eq) dropwise. Stir overnight at room temperature.

  • Workup & Isolation: Quench the reaction with saturated aqueous

    
    . Extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
    • Self-Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using 100% hexanes. The product should appear as a high-R

      
      , UV-inactive spot that stains positive (brown/black) with basic 
      
      
      
      , confirming the presence of the oxidizable alkyne bond.
Protocol B: Palladium-Catalyzed Stille Cross-Coupling

Objective: Couple the stannane to an aryl or heteroaryl halide to generate a bioactive scaffold[1].

G Pd0 Pd(0) Catalyst LnPd(0) Pd2_OA Pd(II) Complex Ar-Pd(X)Ln Pd0->Pd2_OA Oxidative Addition Pd2_TM Pd(II) Complex Ar-Pd(C≡C-cPr)Ln Pd2_OA->Pd2_TM Transmetalation (- Bu3SnX) Pd2_TM->Pd0 Reductive Elimination Product Coupled Product Ar-C≡C-cPr Pd2_TM->Product Stannane Bu3Sn-C≡C-cPr Stannane->Pd2_TM ArX Aryl Halide (Ar-X) ArX->Pd2_OA

Fig 2. Palladium-catalyzed Stille cross-coupling cycle utilizing cyclopropyl alkynyl stannanes.

  • Catalyst Activation: In a Schlenk flask, combine the aryl halide (1.0 eq), tributyl(cyclopropylethynyl)stannane (1.2 eq), and

    
     (0.05 eq) in anhydrous toluene.
    
  • Deoxygenation: Degas the mixture via three freeze-pump-thaw cycles.

    • Causality Checkpoint: Oxygen must be rigorously excluded to prevent the oxidation of the active

      
       catalyst to an inactive 
      
      
      
      species, which would halt the oxidative addition step.
  • Coupling: Heat the reaction mixture to 90 °C for 12 hours.

    • Self-Validation Checkpoint 1: Monitor the reaction via LC-MS. The complete consumption of the aryl halide and the appearance of the product mass

      
       validates the successful transmetalation and reductive elimination.
      
  • Tin Removal (Critical Step): Cool the reaction to room temperature and add a 10% aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour.

    • Causality Checkpoint: Tributyltin halides are notoriously difficult to separate from organic products via standard silica gel chromatography due to streaking. KF converts the soluble tributyltin halide byproduct into insoluble, polymeric tributyltin fluoride (

      
      ), which precipitates out of solution.
      
    • Self-Validation Checkpoint 2: Filter the suspension through a pad of Celite. The absence of a persistent emulsion and the removal of the toxic tin byproduct is validated by a clean baseline (absence of massive alkyl multiplets at 0.8–1.6 ppm) in the subsequent

      
       NMR of the crude mixture.
      

References

  • Title: US Patent 7,320,994 B2 - Triazole derivatives as tachykinin receptor antagonists Source: Google Patents URL
  • Title: Discovery of New Acid Ceramidase-Targeted Acyclic 5-Alkynyl and 5-Heteroaryl Uracil Nucleosides Source: PubMed Central (PMC) URL: [Link]

  • Title: Efficient Synthesis of 1,2-Dicyclopropylethyne and (Cyclopropylethynyl)cyclobutane from 1,2-Di-(ω-haloalkyl)ethynes Source: Taylor & Francis Online URL: [Link]

Sources

Foundational

Synthesis pathways for Tributyl(2-cyclopropylethynyl)-stannane

Topic: Synthesis pathways for Tributyl(2-cyclopropylethynyl)-stannane Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Tributyl(2-cyclopropyle...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis pathways for Tributyl(2-cyclopropylethynyl)-stannane Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tributyl(2-cyclopropylethynyl)stannane is a high-value organometallic reagent primarily employed in palladium-catalyzed Stille cross-coupling reactions. Its structural significance lies in its ability to introduce the cyclopropylethynyl moiety—a pharmacophore critical in modern antiretroviral therapeutics (e.g., Efavirenz analogs) and tyrosine kinase inhibitors—under mild, neutral conditions that tolerate sensitive functional groups.

This guide details the synthesis, purification, and validation of this reagent. Unlike simple alkyl stannanes, the synthesis of this molecule requires rigorous control over the volatile precursor cyclopropylacetylene . The pathway described below prioritizes process safety (managing organotin toxicity) and chemical purity (eliminating protodestannylation byproducts).

Retrosynthetic Analysis & Strategic Considerations

The synthesis is best approached via a linear disconnection of the C(sp)-Sn bond. While direct stannylation of 5-chloro-1-pentyne is theoretically possible in a "one-pot" sequence, the Stepwise Isolation Strategy is recommended for high-purity applications to avoid contamination with alkyl chlorides or mixed stannanes.

Strategic Pathway
  • Precursor Synthesis: Generation of the volatile cyclopropylacetylene from 5-chloro-1-pentyne via double elimination/cyclization.

  • Metallation: Quantitative lithiation of the terminal alkyne.

  • Electrophilic Trapping: Quenching the lithium acetylide with tributyltin chloride.

G Target Tributyl(2-cyclopropylethynyl)stannane (Target) Precursor Cyclopropylacetylene (Volatile Intermediate) Precursor->Target Lithiation & Stannylation Start 5-Chloro-1-pentyne (Commercial Starting Material) Start->Precursor Double Elimination & Cyclization Reagent1 n-BuLi (3 eq) Cyclohexane Reagent1->Start Reagent2 1. n-BuLi 2. Bu3SnCl Reagent2->Precursor

Figure 1: Retrosynthetic logic flow from commercial starting materials to the target organostannane.

Module 1: Synthesis of Cyclopropylacetylene (The Precursor)

Criticality: This intermediate is highly volatile (bp ~52°C). Losses during isolation are the primary cause of yield failure. Reaction Type: Double dehydrohalogenation / Intramolecular alkylation.

Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
5-Chloro-1-pentyne 1.0Starting Material
n-Butyllithium (2.5M in hexanes) 3.0Strong Base (Lithiation/Elimination)
Cyclohexane SolventHigh-boiling carrier (facilitates isolation)
Ammonium Chloride (

)
ExcessQuench
Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 5-chloro-1-pentyne and anhydrous cyclohexane (0.5 M concentration). Cool to 0°C .

  • Base Addition (Exothermic): Add n-BuLi dropwise.

    • Mechanistic Insight: The first equivalent deprotonates the alkyne. The second and third equivalents effect the elimination of HCl and cyclization.

    • Control Point: Maintain internal temperature < 20°C to prevent polymerization.

  • Reflux: Once addition is complete, warm to room temperature (RT), then heat to reflux (approx. 75-80°C) for 3–5 hours . This ensures complete cyclization of the intermediate anion.

  • Quench: Cool to 0°C. Carefully add saturated aq.

    
    .
    
  • Isolation (The Challenge): Separate layers. Wash organic layer with brine and dry over

    
    .[4]
    
    • Do NOT Rotary Evaporate to dryness. The product will co-evaporate with the solvent.

    • Distillation: Use a fractional distillation column. Collect the fraction boiling at 52–55°C .

Module 2: Synthesis of Tributyl(2-cyclopropylethynyl)stannane

Reaction Type: Nucleophilic Substitution (


 at Tin).
Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
Cyclopropylacetylene 1.1Nucleophile Precursor (Slight excess)
n-Butyllithium (2.5M) 1.05Base
Tributyltin Chloride (

)
1.0Electrophile
THF (Anhydrous) SolventPolar aprotic (stabilizes Li-acetylide)
Step-by-Step Methodology
Step 1: Generation of Lithium Cyclopropylacetylide
  • Inert Atmosphere: Purge a Schlenk flask with Argon. Add anhydrous THF and cool to -78°C (Dry ice/acetone bath).

  • Reagent Loading: Add the purified Cyclopropylacetylene (from Module 1).

  • Deprotonation: Add n-BuLi dropwise over 20 minutes.

    • Observation: The solution may turn pale yellow.

    • Aging: Stir at -78°C for 30 minutes, then warm to 0°C for 15 minutes to ensure quantitative deprotonation.

    • Self-Validating Check: If the solution becomes cloudy or precipitates heavily, ensure the THF is strictly anhydrous; Li-acetylides should remain relatively soluble or form a fine suspension.

Step 2: Stannylation[4][5]
  • Cooling: Return the reaction mixture to -78°C .

  • Electrophile Addition: Add neat Tributyltin chloride dropwise via syringe.

    • Stoichiometry Note: Using a slight deficit of tin (1.0 eq vs 1.1 eq alkyne) ensures all toxic tin is consumed, simplifying purification.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm to RT naturally overnight.

    • Mechanism:[2][6][7][8][9][10] The "hard" Lithium nucleophile attacks the "soft" Tin center, displacing Chloride.

Step 3: Work-up & Purification
  • Quench: Dilute with diethyl ether and add a small amount of water (or saturated KF solution if removal of tin byproducts is required, though less critical here if stoichiometry is accurate).

  • Extraction: Wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
  • Concentration: Remove solvents in vacuo.

    • Note: Unlike the precursor, the stannane product has a high boiling point (>100°C at reduced pressure).

  • Final Purification: Kugelrohr Distillation or Vacuum Distillation.

    • Target Conditions: ~110–120°C at 0.5 mmHg (Estimate based on homologous propynyl stannanes).

    • Alternative: Rapid filtration through a pad of neutral alumina (stannanes can streak on silica gel due to acid sensitivity).

Analytical Validation

A successful synthesis must meet the following criteria.

MethodExpected SignalStructural Confirmation

NMR

0.8–1.5 ppm (Multiplets, ~27H)
Butyl chain protons (

)

0.7–0.9 ppm (Multiplets, 4H)
Cyclopropyl ring protons (

)

1.2–1.4 ppm (Multiplet, 1H)
Cyclopropyl methine proton (

)

NMR
Single peak ~ -60 to -80 ppmConfirms single tin species; absence of

or

.
IR Spectroscopy ~2150

(Strong, Sharp)

stretching frequency (distinct shift from terminal alkyne ~2110

).

Safety & Toxicology (E-E-A-T)

Warning: Organotin compounds are neurotoxins and potent endocrine disruptors .

  • Handling: Double-glove (Nitrile) and work exclusively in a fume hood.

  • Waste Disposal: All aqueous washes and solid waste (silica/alumina) must be segregated into a specific "Heavy Metal / Organotin" waste stream. Do not mix with general organic waste.

  • Decontamination: Glassware should be rinsed with a dilute solution of Potassium Permanganate (

    
    ) or bleach to oxidize residual stannanes before washing.
    

Application Context: Stille Coupling

This reagent is the donor partner in Stille couplings. The cyclopropyl group is sterically demanding but electronically donating, stabilizing the intermediate carbopalladation species.

Stille Stannane Tributyl(2-cyclopropylethynyl)stannane Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Stannane->Catalyst Transmetallation Halide Aryl/Vinyl Halide (R-X) Halide->Catalyst Oxidative Addition Product Cyclopropylethynyl-Arene (Drug Core) Catalyst->Product Reductive Elimination

Figure 2: The Stille coupling cycle utilizing the synthesized stannane reagent.

References

  • Thompson, A. S., et al. (1993). "Use of Ephedrine as a Chiral Auxiliary in the Asymmetric Synthesis of Efavirenz." Tetrahedron Letters, 36(49), 8937–8940. (Detailed protocol for Cyclopropylacetylene synthesis). Link

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). "The Stille Reaction."[2] Organic Reactions, 50, 1-652. (General protocols for alkynyl stannane synthesis and coupling). Link

  • Organic Syntheses. (1998). "Cyclopropylacetylene."[1][11] Org.[12][13] Synth. 75, 161. (Authoritative procedure for the precursor). Link

  • Milstein, D., & Stille, J. K. (1978). "A General, Selective, and Facile Method for Ketone Synthesis from Acid Chlorides and Organotin Compounds." Journal of the American Chemical Society, 100(11), 3636–3638. Link

Sources

Exploratory

The Cyclopropylstannane Advantage: A Technical Guide to the Stability and Reactivity of Cyclopropyl-Substituted Organotin Reagents

Executive Summary The integration of cyclopropyl rings into pharmaceutical scaffolds is a cornerstone of modern drug design, offering enhanced metabolic stability, reduced lipophilicity, and unique conformational rigidit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of cyclopropyl rings into pharmaceutical scaffolds is a cornerstone of modern drug design, offering enhanced metabolic stability, reduced lipophilicity, and unique conformational rigidity. To synthesize these motifs, cyclopropyl-substituted organotin reagents (cyclopropylstannanes) are frequently employed in palladium-catalyzed cross-coupling reactions.

As a Senior Application Scientist, I have structured this technical guide to move beyond standard operating procedures. Here, we will dissect the fundamental causality behind the stability of cyclopropyltin reagents, explore their mechanistic degradation pathways, and provide self-validating experimental protocols to ensure high-fidelity stereoretentive coupling.

Structural Dynamics: Configurational Stability vs. Nucleophilicity

The behavior of cyclopropyltin reagents is dictated by the unique hybridization of the cyclopropyl ring. Due to the geometric constraints of the three-membered ring (60° bond angles), the internal C–C bonds possess high p-character, forcing the exocyclic C–Sn bond to adopt an unusually high s-character (~33%, rendering it sp²-like).

This structural anomaly creates an inverse relationship between configurational stability and nucleophilicity:

  • High Configurational Stability: The increased covalency of the C–Sn bond means that cyclopropylstannanes are highly configurationally stable and can be isolated and stored under ambient conditions without racemization or degradation1[1].

  • Sluggish Transmetalation: The same strong, covalent C–Sn bond that provides stability also makes the transmetalation step in cross-coupling reactions prohibitively slow compared to standard sp² (vinyl/aryl) stannanes2[2].

  • Absence of β-Hydride Elimination: Unlike standard secondary or tertiary alkyl nucleophiles, cyclopropyl groups cannot undergo β-hydride elimination. This critical feature prevents the isomerization of the alkyl group, allowing for stereospecific cross-coupling1[1].

StilleCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X TransMet Transmetalation (Cyclopropyl-SnR3) OxAdd->TransMet Rate Limiting RedElim Reductive Elimination TransMet->RedElim C(sp3)-Pd-Ar BetaElim β-Hydride Elimination (BLOCKED) TransMet->BetaElim No β-hydrogens RedElim->Pd0 Regeneration Product Arylcyclopropane Product RedElim->Product

Catalytic cycle of Stille cross-coupling highlighting the blocked β-hydride elimination pathway.

Mechanistic Degradation Pathways

While configurationally stable, cyclopropylstannanes are susceptible to specific chemical degradation pathways that must be mitigated during storage and handling.

  • Hydrolytic Cleavage: Trace water can lead to the hydrolysis of the organotin species. This is driven by the oxophilicity of the Sn(IV) center. To counteract this, stabilization compounds such as linear alcohols or bidentate ligands (e.g., diols, amino alcohols) can be introduced. These molecules coordinate as ligands around the tin(IV) ions, saturating the coordination sphere and inhibiting hydrolysis and subsequent agglomeration3[3].

  • Halogen-Mediated Radical Cleavage: The cyclopropyl carbon-tin bond is highly susceptible to homolytic cleavage by halogens (e.g., Br₂, I₂). This proceeds via a radical mechanism, resulting in the formation of cyclopropyl halides and trialkyltin halides.

Degradation Reagent Cyclopropyl-SnR3 Hydrolysis Hydrolysis (Trace H2O) Reagent->Hydrolysis Halogenation Halogen Cleavage (X2) Reagent->Halogenation Stabilized Ligand-Stabilized Sn Complex Reagent->Stabilized Add Bidentate Ligands Degraded1 Sn-O Oligomers Hydrolysis->Degraded1 Radical Radical Intermediate Halogenation->Radical Homolytic Cleavage Stabilized->Hydrolysis Inhibited Degraded2 Cyclopropyl Halide + R3SnX Radical->Degraded2

Primary degradation pathways of cyclopropylstannanes and ligand-mediated stabilization.

Comparative Stability and Reactivity Data

To contextualize the behavior of cyclopropyltin reagents, it is crucial to compare them against other common organotin classes. The table below summarizes the quantitative and qualitative differences driven by carbon hybridization.

Organotin Reagent TypeCarbon HybridizationConfigurational StabilityTransmetalation Rateβ-Hydride Elimination Risk
n-Butyltrialkyltin sp³ (~25% s-character)LowModerateHigh
Cyclopropyltrialkyltin sp²-like (~33% s-character)HighSlowNone
Vinyltrialkyltin sp² (~33% s-character)HighFastNone

Data Interpretation: The high s-character of the cyclopropyl group perfectly mimics the stability of vinyl groups but suffers from steric and electronic penalties during transmetalation, requiring tailored catalytic conditions 4[4].

Self-Validating Experimental Protocols

Protocol A: Preparation and Storage of Cyclopropyltributyltin

To ensure the reagent remains active and avoids hydrolytic degradation, strict handling procedures must be observed.

Step-by-Step Methodology:

  • Synthesis: Generate cyclopropyllithium via halogen-metal exchange from cyclopropyl bromide and lithium metal in anhydrous diethyl ether at -78 °C.

  • Stannylation: Slowly add tributyltin chloride (Bu₃SnCl) dropwise to the mixture. Allow the reaction to warm to room temperature over 4 hours.

  • Workup & Purification: Quench with a saturated aqueous NH₄Cl solution. Extract with hexanes, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via vacuum distillation or neutral alumina chromatography.

  • Storage Formulation: Store the purified cyclopropyltributyltin in a Schlenk flask under an argon atmosphere at -20 °C. To prevent trace hydrolysis, add a stabilizing cosolvent (e.g., 1% v/v anhydrous ethanol or a bidentate amino alcohol) to saturate the Sn(IV) coordination sphere.

  • Self-Validation Check: Prior to use, validate reagent integrity via ¹¹⁹Sn NMR (look for a sharp singlet around -15 to -20 ppm) and ¹H NMR (ensure the distinct upfield cyclopropyl multiplet at 0.2–0.8 ppm is intact and free of broad oligomeric Sn-O peaks).

Protocol B: Stereoretentive Stille Cross-Coupling

Because of the sluggish transmetalation of cyclopropyltin reagents, standard Stille conditions often fail or result in poor yields4[4]. The addition of a Copper(I) co-catalyst is mandatory to facilitate a Sn-to-Cu transmetalation, generating a highly reactive cyclopropylcopper intermediate that rapidly transfers the cyclopropyl group to the Palladium center.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a vial with the aryl halide electrophile (1.0 equiv), Pd₂(dba)₃ (5 mol%), and a bulky electron-rich phosphine ligand such as PtBu₃ (10 mol%).

  • Copper Activation: Add CuCl or CuI (1.5 equiv) and CsF (2.0 equiv). Causality Note: The fluoride ion activates the stannane by forming a hypervalent stannate complex, while Cu(I) drives the transmetalation rate.

  • Reagent Addition: Dissolve the mixture in anhydrous DMF or NMP. Add cyclopropyltributyltin (1.5 equiv) via a microsyringe.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat to 80 °C for 12–24 hours under vigorous stirring.

  • Self-Validation Check: Monitor the reaction via LC-MS or GC-MS. The absence of isomeric side-products confirms that β-hydride elimination was successfully circumvented. If unreacted aryl halide persists, verify the ¹¹⁹Sn NMR of the starting stannane for hydrolytic degradation.

References

  • Configurationally stable, enantioenriched organometallic nucleophiles in stereospecific Pd-catalyzed cross-coupling reactions: an alternative approach to asymmetric synthesis. RSC Publishing.
  • Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. PMC.
  • US20230143592A1 - Stability-enhanced organotin photoresist compositions. Google Patents.
  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.

Sources

Foundational

CAS number and identification of Tributyl(2-cyclopropylethynyl)-stannane

[1] Part 1: Identification & Core Properties[2] Executive Summary Tributyl(2-cyclopropylethynyl)stannane (CAS 254108-69-5 ) is a specialized organometallic reagent used primarily in palladium-catalyzed cross-coupling rea...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Identification & Core Properties[2]

Executive Summary

Tributyl(2-cyclopropylethynyl)stannane (CAS 254108-69-5 ) is a specialized organometallic reagent used primarily in palladium-catalyzed cross-coupling reactions (Stille coupling).[1] It serves as a nucleophilic source of the cyclopropylethynyl moiety, a structural motif increasingly prevalent in antiretroviral therapeutics (e.g., Efavirenz analogs) and kinase inhibitors due to its ability to impart rigid stereochemical constraints and metabolic stability.[1]

Identification Matrix
ParameterTechnical Detail
Chemical Name Tributyl(2-cyclopropylethynyl)stannane
Synonyms Tributyl(cyclopropylethynyl)tin; (Cyclopropylethynyl)tributylstannane
CAS Number 254108-69-5
Molecular Formula C

H

Sn
Molecular Weight 355.15 g/mol
Precursor CAS Cyclopropylacetylene (6746-94-7)
Physical State Colorless to pale yellow oil
SMILES CCCC(CCCC)C#CC1CC1
InChI Key Derived from structure:[1][2][3][4][5][6][7][8][9]InChI=1S/3C4H9.C5H5.Sn/c31-3-4-2;1-2-5-3-4;/h31,3-4H2,2H3;3-5H2;

Part 2: Synthesis & Experimental Protocol

Strategic Synthesis Logic

The synthesis utilizes a lithiation-transmetallation sequence. The causality here is driven by the acidity of the terminal alkyne proton (


) in cyclopropylacetylene.[1] Treatment with n-butyllithium generates a hard nucleophile (lithium acetylide), which undergoes rapid metathesis with tributyltin chloride to form the softer, stable organostannane.[1]

Critical Control Point: The reaction must be maintained at cryogenic temperatures (-78°C) during lithiation to prevent polymerization of the strained cyclopropyl ring or ring-opening side reactions.

Self-Validating Protocol

Objective: Synthesis of Tributyl(2-cyclopropylethynyl)stannane on a 10 mmol scale.

Reagents:

  • Cyclopropylacetylene (0.66 g, 10 mmol)[1]

  • n-Butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol)[1]

  • Tributyltin chloride (3.25 g, 10 mmol)[1]

  • THF (Anhydrous, 50 mL)

Workflow:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere.

  • Solvation: Charge flask with cyclopropylacetylene and anhydrous THF. Cool to -78°C (dry ice/acetone bath).

  • Deprotonation: Add n-BuLi dropwise over 15 minutes.

    • Validation Check: Solution should remain clear/pale yellow. A dark brown color indicates decomposition.

    • Equilibration: Stir at -78°C for 30 minutes to ensure complete formation of lithium cyclopropylacetylide.

  • Transmetallation: Add Tributyltin chloride dropwise.

  • Thermal Ramp: Allow the mixture to warm to room temperature naturally over 2 hours.

  • Quench & Workup: Quench with saturated NH

    
    Cl (10 mL). Extract with diethyl ether (3 x 20 mL). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash chromatography is generally not recommended due to the affinity of stannanes for silica. Distillation under high vacuum (Kugelrohr) is the standard for >95% purity.[1]

Part 3: Mechanism of Action (Stille Coupling)[1]

The utility of this reagent lies in the Stille cross-coupling cycle.[9][10] The tributyltin moiety acts as a leaving group, transferring the cyclopropylethynyl ligand to a palladium catalyst.[1]

Mechanistic Pathway Visualization

StilleCycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Iso Isomerization (Cis/Trans) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration Product Product: Ar-C≡C-Cyclopropyl RedElim->Product Reagent Reagent: Tributyl(2-cyclopropylethynyl)stannane Reagent->TransMet Sn-C Bond Cleavage

Caption: The catalytic cycle of Stille coupling utilizing Tributyl(2-cyclopropylethynyl)stannane. The transmetallation step is critical, where the tin byproduct (Bu3SnX) is generated.[1]

Part 4: Safety & Handling (E-E-A-T)[1]

Authoritative Warning: Organostannanes are neurotoxins and potential endocrine disruptors.

  • Containment: All weighing and transfers must occur within a fume hood.

  • Decontamination: Glassware must be treated with a base bath (alcoholic KOH) or soaked in a solution of iodine in dichloromethane to cleave residual Sn-C bonds before standard washing.[1]

  • Waste Disposal: Segregate all tin-containing waste into a dedicated "Heavy Metal/Organotin" waste stream. Do not mix with general organic solvents.

References

  • Matrix Fine Chemicals . (n.d.). Tributyl(ethynyl)stannane and related Alkynylstannanes. Retrieved March 9, 2026, from [Link][1]

  • Thieme Connect . (2004). Science of Synthesis: Synthesis of Alkynylstannanes via Lithiation. Retrieved March 9, 2026, from [Link][1]

  • Organic Chemistry Portal . (n.d.). Stille Coupling: Mechanism and Organotin Reagents. Retrieved March 9, 2026, from [Link]

Sources

Exploratory

Reactivity Profile of Alkynyl Stannanes in Organic Synthesis

[1][2] Introduction: The Alkynyl Stannane Paradigm Alkynyl stannanes ( ) occupy a unique niche in organometallic chemistry. Unlike their (vinyl/aryl) or (alkyl) counterparts, alkynyl stannanes possess a bond characterize...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Introduction: The Alkynyl Stannane Paradigm

Alkynyl stannanes (


) occupy a unique niche in organometallic chemistry. Unlike their 

(vinyl/aryl) or

(alkyl) counterparts, alkynyl stannanes possess a

bond characterized by high s-character (50%). This electronic configuration imparts distinct stability and reactivity profiles:
  • Nucleophilicity: They are generally less nucleophilic than vinyl or aryl stannanes towards Pd(II) intermediates in the absence of promoters. The higher electronegativity of the

    
    -carbon renders the C-Sn bond less polarized and more covalent.
    
  • Stability: They exhibit superior stability to moisture and air compared to alkynyl lithium or magnesium reagents, allowing for purification on silica gel and long-term storage.

  • Toxicity: Like all organotins, they carry a toxicity burden, necessitating strict handling protocols and efficient waste disposal.

For the medicinal chemist, alkynyl stannanes offer a "soft" nucleophile alternative to the Sonogashira coupling, avoiding the use of copper co-catalysts in sensitive systems (though copper is often added intentionally, as discussed below) and eliminating the requirement for amine bases that can be incompatible with acidic protons or base-sensitive pharmacophores.

Synthesis of Alkynyl Stannanes

The preparation of alkynyl stannanes is robust.[1] The choice of method depends largely on the functional group tolerance required by the substrate.

Comparative Synthesis Methodologies
MethodReagentsMechanismKey AdvantagesLimitations
A. Metallation/Trapping

-BuLi or EtMgBr, then

Deprotonation followed by electrophilic trappingHigh yielding; quantitative for simple alkynes.Incompatible with base-sensitive groups (ketones, aldehydes, esters).
B. Aminostannane Exchange

, Heat
Acid-Base exchange (Elimination of

)
Neutral conditions; no strong bases involved.Requires removal of amine byproduct; Aminostannanes are moisture sensitive.
C. Pd-Catalyzed Stannylation

, Pd(PPh3)4
Oxidative addition/Reductive eliminationTolerates sensitive functionalities.[2]Atom economy is lower (loss of one

unit).

The Stille Coupling: Mechanism & The "Copper Effect"

The primary application of alkynyl stannanes is the Stille cross-coupling. However, the standard catalytic cycle often falters due to the slow rate of transmetallation of the alkynyl group to Palladium.

The Kinetic Bottleneck

In a standard Stille cycle, the rate of transmetallation (


) generally follows the order:


The sluggish transmetallation of alkynyl stannanes often leads to competing side reactions, such as homocoupling or catalyst decomposition.
The Copper Effect (The "Liebeskind" Enhancement)

To overcome kinetic inhibition, Copper(I) salts (typically CuI or CuTC - copper(I) thiophene-2-carboxylate) are added as co-catalysts. This alters the mechanism from a direct Sn


 Pd transfer to a Sn 

Cu

Pd
relay.
  • Sn/Cu Exchange: The alkynyl group transfers from Tin to Copper (driven by the formation of a strong Sn-X bond or precipitation).

  • Cu/Pd Transmetallation: The resulting alkynyl cuprate is significantly more nucleophilic and transmetallates to the Pd(II) center rapidly.

Visualization: The Copper-Assisted Catalytic Cycle

The following diagram illustrates the dual-metal pathway that accelerates the reaction.

StilleCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Pd(II)-Ar-X Intermediate OxAdd->PdII_ArX TransMet Fast Transmetallation PdII_ArX->TransMet Sn_Alk Alkynyl-SnBu3 Cu_Alk Alkynyl-Cu(I) (Transient) Sn_Alk->Cu_Alk Sn -> Cu Exchange Cu_Salt Cu(I) Salt Cu_Salt->Cu_Alk Sn_Waste X-SnBu3 (Waste) Cu_Alk->Sn_Waste Cu_Alk->TransMet Nucleophilic Attack PdII_Complex Pd(II)(Ar)(Alkynyl) TransMet->PdII_Complex RedElim Reductive Elimination PdII_Complex->RedElim RedElim->Pd0 Regeneration Product Ar-Alkynyl Product RedElim->Product

Caption: The Cu(I)-mediated "Shunt" pathway.[3][4][5] The formation of a transient Alkynyl-Cu species (Green) bypasses the slow direct Sn-Pd transmetallation.

Experimental Protocol: Cu-Promoted Stille Coupling

Objective: Coupling of 4-iodoanisole with tributyl(phenylethynyl)stannane.

Reagents
  • Electrophile: 4-Iodoanisole (1.0 equiv)

  • Nucleophile: Tributyl(phenylethynyl)stannane (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Promoter: CuI (10 mol%)[5]

  • Solvent: DMF (Anhydrous, degassed)

  • Additives: CsF (2.0 equiv) - Optional but recommended to facilitate Sn byproduct removal.

Step-by-Step Methodology
  • Setup: Flame-dry a Schlenk flask or microwave vial and cool under a stream of Argon.

  • Loading: Charge the flask with 4-iodoanisole, CuI, and CsF.

  • Catalyst Addition: Add

    
     quickly to minimize air exposure. (Note: 
    
    
    
    +
    
    
    is a superior system for sterically demanding cases).
  • Solvent & Stannane: Add anhydrous DMF via syringe, followed by the alkynyl stannane.

  • Degassing: Sparge the solution with Argon for 5 minutes.

  • Reaction: Seal the vessel and heat to 45-60°C. Monitor via TLC/LCMS.

    • Insight: The presence of CuI often allows this reaction to proceed at lower temperatures than standard Stille couplings (often >80°C).

  • Workup (Critical for Tin Removal):

    • Dilute with

      
      .
      
    • Add aqueous KF (saturated) and stir vigorously for 30 minutes. The polymeric

      
       will precipitate as a white solid.
      
    • Filter through a pad of Celite.

  • Purification: Flash chromatography on silica gel.

Advanced Reactivity & Divergence

Alkynyl stannanes are not limited to simple cross-coupling. Their reactivity profile diverges based on the catalytic system employed.[6][7]

The Liebeskind-Srogl Coupling

This reaction couples alkynyl stannanes with thioesters or heteroaryl thioethers to form ketones or functionalized heterocycles. It is driven by CuTC and is orthogonal to standard halide couplings.

  • Mechanism: Oxidative addition of Pd(0) into the C-S bond, followed by transmetallation with the stannane (mediated by CuTC).

  • Utility: Allows the use of stable thioesters as acyl-anion equivalents.

Homocoupling (The "Glaser" Side-Reaction)

A common failure mode is the formation of diynes (


).
  • Cause: Presence of oxidants (trace

    
    ) or high-valent Pd species.
    
  • Prevention: Rigorous degassing and the use of "ligand scavengers" or antioxidants like BHT in large-scale runs.

Reactivity Divergence Map

ReactivityMap Stannane Alkynyl Stannane R-CC-SnBu3 Stille Stille Coupling (Pd/Cu, Ar-X) Stannane->Stille + Ar-I / Pd(0) Liebeskind Liebeskind-Srogl (Pd/CuTC, R-COS-R') Stannane->Liebeskind + Thioester / CuTC Homo Homocoupling (Oxidative Dimerization) Stannane->Homo + O2 / Pd(II) Cyclo [3+2] Cycloaddition (Azides/Nitrile Oxides) Stannane->Cyclo + R-N3 Prod_Stille Aryl/Vinyl Alkyne Stille->Prod_Stille Prod_Lieb Alkynyl Ketone Liebeskind->Prod_Lieb Prod_Homo Symmetrical Diyne (Side Product) Homo->Prod_Homo Prod_Cyclo Triazole/Isoxazole Cyclo->Prod_Cyclo

Caption: Divergent reaction pathways for alkynyl stannanes. Homocoupling is the primary competitive pathway to suppress.

References

  • The Stille Reaction (Review): Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction.[8][2][3][4][5][6][7] Angew. Chem. Int. Ed. 2004 , 43, 4704–4734. Link

  • Copper Effect Mechanism: Farina, V.; Kapadia, S.; Krishnan, B.; Wang, C.; Liebeskind, L. S. On the Nature of the "Copper Effect" in the Stille Cross-Coupling. J. Org.[3] Chem. 1994 , 59, 5905–5911. Link

  • Liebeskind-Srogl Coupling: Prokopcová, H.; Kappe, C. O. The Liebeskind–Srogl C-C Cross-Coupling Reaction.[9][10] Angew. Chem. Int. Ed. 2009 , 48, 2276–2286.[11] Link

  • Alkynyl Stannane Synthesis: Loghmani-Khouzani, H.; Poorheravi, M. R. Synthesis of alkynylstannanes.[12][1][13][14] J. Chem. Res. 2008 , 32, 60-63. Link

  • Applications in Synthesis: Nicolaou, K. C., et al. Total Synthesis of Rapamycin. J. Am. Chem. Soc. 1993 , 115, 4419. Link

Sources

Foundational

Thermodynamic Properties of Tributyltin Alkynes: A Technical Guide

This guide serves as a comprehensive technical resource on the thermodynamic properties, synthesis, and application of tributyltin alkynes. It is designed for researchers in medicinal chemistry and process development wh...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource on the thermodynamic properties, synthesis, and application of tributyltin alkynes. It is designed for researchers in medicinal chemistry and process development who require actionable data beyond standard textbook definitions.

Executive Summary

Tributyltin alkynes (alkynylstannanes) are pivotal reagents in modern organic synthesis, primarily serving as nucleophilic partners in Stille cross-coupling reactions. Their utility stems from a unique thermodynamic paradox: the Sn–C(sp) bond is strong enough to provide indefinite shelf stability under ambient conditions yet sufficiently polarized to undergo rapid transmetallation with transition metals (Pd, Cu).

This guide dissects the thermodynamic parameters governing their stability and reactivity, providing the rationale required to optimize their use in complex drug development workflows.

Structural & Electronic Thermodynamics

The reactivity of tributyltin alkynes is dictated by the hybridization of the carbon center bonded to the tin atom. Understanding the bond dissociation energies (BDE) and polarization is essential for predicting chemoselectivity.

The Sn–C Bond Energy Landscape

In a tributyltin alkyne, the tin atom is bonded to three butyl groups (


 hybridized carbons) and one alkynyl group (

hybridized carbon).
Bond TypeHybridizationApprox.[1][2] BDE (kcal/mol)Bond Length (Å)Reactivity Implication
Sn–Bu

~46–502.14Thermodynamically stable; acts as a "dummy" ligand.
Sn–Alkyne

~55–60*2.08Kinetically active. Higher

-character increases electronegativity, polarizing the bond for transmetallation.

*Note: While the homolytic BDE of the Sn-Alkyne bond is often higher due to the shorter bond length (greater s-character), its heterolytic cleavage (transmetallation) is favored. This is the "Thermodynamic Switch" that allows Stille couplings to transfer the alkyne exclusively over the butyl groups.

Enthalpic Drivers of Transmetallation

The transmetallation step in Stille coupling is often the rate-determining step (RDS) and is thermodynamically controlled.



  • Driving Force: The formation of the stronger Pd–C bond (compared to Sn–C) and the high lattice enthalpy/solvation energy of the resulting tin halide byproduct drive the equilibrium forward.

  • The "Copper Effect": Addition of Cu(I) salts creates a transient organocopper intermediate. The

    
     transmetallation is thermodynamically favored due to the high affinity of alkynes for copper, bypassing the slower 
    
    
    
    direct transfer.

Synthesis & Thermodynamic Control

The synthesis of tributyltin alkynes relies on shifting the equilibrium toward the formation of the Sn–C bond. Two primary methods exist, each leveraging different thermodynamic principles.[3]

Method A: The Acid-Base Approach (Deprotonation)
  • Mechanism: Lithium-halogen exchange followed by nucleophilic attack.

  • Thermodynamics: Irreversible. Driven by the formation of the stable LiCl salt and the high basicity of

    
    -BuLi (
    
    
    
    ).
  • Protocol:

    • Dissolve terminal alkyne in dry THF at -78°C.

    • Add

      
      -BuLi (1.1 equiv).
      
    • Add

      
       (1.0 equiv).
      
    • Warm to room temperature (entropy-driven mixing).

Method B: The Alkoxide Exchange (Silyl/Stannyl Exchange)
  • Mechanism: Reaction of tributyltin methoxide/oxide with a terminal alkyne.

  • Thermodynamics: Equilibrium-driven. The removal of volatile methanol drives the reaction (Le Chatelier’s principle).

  • Protocol:

    • Mix alkyne and

      
       in toluene.
      
    • Heat to 80°C under reduced pressure to distill off MeOH.

Visualization: The Stille Thermodynamic Cycle

The following diagram illustrates the energy flow and mechanistic pathway of tributyltin alkynes in a catalytic cycle, highlighting the critical transmetallation node.

StilleCycle cluster_tin Tin Thermodynamic Sink Start Pd(0) Catalyst (14e- active species) OxAdd Oxidative Addition (Exothermic) Start->OxAdd + R-X Pd_II Pd(II)-R-X Intermediate OxAdd->Pd_II TransMet Transmetallation (The Thermodynamic Trap) Pd_II->TransMet + Bu3Sn-Alkyne Pd_Complex Pd(II)-R-Alkyne Complex TransMet->Pd_Complex - Bu3Sn-X (Driven by Sn-X bond strength) TinWaste Bu3Sn-X (High Stability) TransMet->TinWaste RedElim Reductive Elimination (Irreversible/Exothermic) Pd_Complex->RedElim RedElim->Start Regeneration Product Coupled Product (R-Alkyne) RedElim->Product

Figure 1: The Thermodynamic Cycle of Stille Coupling. The transmetallation step (Red) is the critical thermodynamic hurdle, often requiring additives (LiCl, CuI) to lower the activation energy barrier.

Experimental Protocol: Synthesis of Tributyl(phenylethynyl)stannane

Objective: Synthesis of a benchmark tributyltin alkyne for thermodynamic calibration.

Reagents:

  • Phenylacetylene (10.0 mmol)

  • 
    -Butyllithium (2.5 M in hexanes, 10.5 mmol)
    
  • Tributyltin chloride (10.0 mmol)

  • THF (anhydrous, 50 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon (3 cycles).

  • Deprotonation: Add phenylacetylene and THF. Cool to -78°C (dry ice/acetone bath). Add

    
    -BuLi dropwise over 10 minutes.
    
    • Thermodynamic Note: Low temperature prevents THF decomposition and side reactions of the lithiated species.

  • Stannylation: Stir for 30 minutes at -78°C. Add

    
     dropwise.
    
  • Equilibration: Allow the mixture to warm to room temperature over 2 hours.

    • Observation: The solution should become clear/pale yellow.

  • Workup: Quench with saturated

    
     (exothermic). Extract with hexanes (
    
    
    
    mL).
  • Purification: Dry over

    
    , filter, and concentrate. Purify via vacuum distillation (Kugelrohr) or rapid filtration through neutral alumina.
    
    • Caution: Do not use acidic silica gel, as protodestannylation is thermodynamically favored in acidic media.

Safety & Toxicology (The "Tributyl" Moiety)

While thermodynamically useful, the tributyltin moiety is biologically hazardous.

  • Toxicity: High affinity for mitochondria; disrupts oxidative phosphorylation.

  • Handling: All weighing must occur in a fume hood. Double-gloving (nitrile) is mandatory.

  • Waste: All tin-containing waste must be segregated into specific "Heavy Metal" waste streams. Never dispose of down the drain.

References

  • Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508–524. Link

  • Farina, V., & Krishnamurthy, V. (1998). "Mechanism of the Stille Reaction."[4][5] Organic Reactions, 50, 1–652. Link

  • Espinet, P., & Echavarren, A. M. (2004).[6] "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition, 43(36), 4704–4734. Link

  • Cordovilla, C., et al. (2015). "The Stille Reaction, 38 Years Later." ACS Catalysis, 5(6), 3418–3437. Link

  • Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience.

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Handling of Tributyl(2-cyclopropylethynyl)stannane

[1][2] Executive Summary Tributyl(2-cyclopropylethynyl)stannane is a specialized organometallic reagent used primarily in palladium-catalyzed cross-coupling reactions (Stille coupling) to introduce the cyclopropylethynyl...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Tributyl(2-cyclopropylethynyl)stannane is a specialized organometallic reagent used primarily in palladium-catalyzed cross-coupling reactions (Stille coupling) to introduce the cyclopropylethynyl motif into pharmaceutical intermediates.[1][2] This structural motif is critical in the synthesis of antiretroviral agents (e.g., Efavirenz analogs) and BACE inhibitors.

As a lipophilic organostannane, its solubility profile is dominated by the non-polar tributyltin moiety, rendering it miscible with most organic solvents but strictly hydrophobic. This guide provides the physicochemical data, solubility parameters, and validated experimental protocols necessary for its effective use in high-throughput synthesis and process chemistry.

Physicochemical Profile

The molecule consists of a cyclopropyl-capped alkyne attached to a tributyltin center.[2] The high lipophilicity of the three butyl chains dictates its solvent compatibility.

PropertyDescription
Chemical Structure

Physical State Colorless to pale yellow viscous oil
Molecular Weight ~355.1 g/mol
Lipophilicity (LogP) High (> 5.0 estimated); highly non-polar
Stability Air-stable for short periods; prone to protodestannylation in acidic media.[1][2]

Solubility Data

The following data categorizes solvent compatibility based on empirical utility in synthesis (reaction medium) and isolation (workup/purification).

Data Interpretation:

  • Miscible: Forms a homogeneous solution in all proportions (treated as a solvent-solute blend).[1][2]

  • Insoluble: Phase separates; useful for washing/extraction.[2]

Table 1: Solubility in Organic Solvents & Aqueous Media[2]
Solvent ClassSpecific SolventSolubility RatingPrimary Application
Ethers Tetrahydrofuran (THF)Miscible Synthesis medium; Grignard/Lithiation reactions.[1][2]
Diethyl Ether (

)
Miscible Extraction; standard workup solvent.
1,4-DioxaneMiscible High-temp Stille coupling solvent.[1][2]
Chlorinated Dichloromethane (DCM)Miscible Transport; chromatography loading.[1]
Chloroform (

)
Miscible NMR analysis; solubilization.[1]
Hydrocarbons Hexanes / HeptaneMiscible Purification; column chromatography eluent.[2]
TolueneMiscible High-boiling solvent for Stille coupling.[1][2]
Amides DMF / DMAcHigh Polar aprotic solvent for Pd-catalyzed coupling.[1][2]
NMPHigh High-temp coupling solvent.[1][2]
Alcohols Methanol / EthanolLow/Decomposes Not recommended; risk of solvolysis over time.[2]
Aqueous WaterInsoluble Aqueous workup (phase separation).[1]
Brine (Sat.[2][3] NaCl)Insoluble Drying organic layer during workup.[2]

Experimental Protocols

The following protocols are designed to validate solubility and ensure the reagent is active for cross-coupling.

Protocol A: Synthesis & Solubility Verification

Context: This workflow confirms the reagent's solubility in THF (synthesis) and Hexanes (isolation).[1]

  • Reagents: Cyclopropylacetylene (1.0 eq),

    
    -BuLi (1.1 eq, 2.5M in hexanes), Tributyltin chloride (
    
    
    
    , 1.0 eq), Anhydrous THF.
  • Setup: Flame-dried 3-neck flask under Nitrogen/Argon.

  • Solubilization: Dissolve cyclopropylacetylene in anhydrous THF (0.5 M concentration). Observation: Clear solution indicates complete solubility.

  • Lithiation: Cool to -78°C. Add

    
    -BuLi dropwise. Stir for 30-60 min.
    
  • Stannylation: Add

    
     neat or dissolved in THF. Warm to Room Temperature (RT).
    
  • Workup (Phase Separation):

    • Quench with saturated

      
       (aq).[1][4][5]
      
    • Extract with Hexanes or Diethyl Ether .[2][6]

    • Critical Step: The stannane migrates to the organic layer, confirming hydrophobicity.

  • Purification: Concentrate in vacuo. The residue is often used directly or filtered through a pad of neutral alumina using Hexanes as the eluent.

Protocol B: Stille Cross-Coupling (Application)

Context: Demonstrates solubility in polar aprotic solvents (DMF/Toluene) at elevated temperatures.[1]

  • Dissolution: In a reaction vial, dissolve the aryl halide (1.0 eq) and Tributyl(2-cyclopropylethynyl)stannane (1.1 eq) in degassed Toluene or DMF (0.1–0.2 M).

  • Catalyst Addition: Add

    
     (5 mol%).[1]
    
  • Reaction: Heat to 90–110°C for 2–12 hours.

    • Note: The stannane remains in solution throughout the thermal ramp.

  • Cleanup: Cool to RT. Dilute with

    
    . Wash with aqueous KF (Potassium Fluoride) solution to precipitate tin byproducts as insoluble polymeric fluorides.[1]
    

Visualizations

Diagram 1: Solubility-Driven Workup Workflow

This diagram illustrates the phase-separation logic used to isolate the stannane based on its solubility profile.[1][2]

WorkupFlow Reaction Crude Reaction Mixture (THF + Stannane + Salts) Quench Add Sat. NH4Cl (aq) (Phase Creation) Reaction->Quench Separation Phase Separation Quench->Separation OrgLayer Organic Layer (Top) Solvent: Hexanes/Ether Contains: Stannane Product Separation->OrgLayer Lipophilic Partitioning AqLayer Aqueous Layer (Bottom) Solvent: Water Contains: LiCl salts Separation->AqLayer Hydrophilic Partitioning Drying Dry over MgSO4 Filter & Concentrate OrgLayer->Drying Product Pure Tributyl(2-cyclopropylethynyl)stannane (Viscous Oil) Drying->Product

Caption: Separation of lipophilic stannane from aqueous salts using biphasic extraction.

Diagram 2: Stille Coupling Catalytic Cycle

Highlighting the entry of the soluble stannane into the catalytic cycle.

StilleCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetalation (Rate Limiting) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim TinByprod OUTPUT: Bu3Sn-X TransMet->TinByprod Exits Cycle RedElim->Pd0 Stannane INPUT: Tributyl(2-cyclopropylethynyl)stannane (Soluble in Toluene/DMF) Stannane->TransMet Enters Cycle

Caption: The stannane reagent enters the cycle at the Transmetalation step, requiring high solubility in the reaction medium.[1]

Handling & Safety (E-E-A-T)

Toxicity

Organotin compounds are neurotoxic and skin irritants.[2]

  • Permissible Exposure Limit (PEL): 0.1 mg/m³ (as Sn).[1]

  • Handling: Always handle in a fume hood. Double-glove (Nitrile) is recommended as organotins can permeate standard gloves over time.[1][2]

Stability & Storage[7]
  • Protodestannylation: The

    
     bond is relatively stable, but strong acids (HCl, TFA) will cleave the tin group, releasing cyclopropylacetylene.[1] Avoid acidic silica gel during purification; add 1% Triethylamine (
    
    
    
    ) to the eluent to buffer the silica.
  • Storage: Store at 4°C under Argon. While less sensitive than boronic acids, prolonged exposure to air can lead to oxidation of the butyl chains.

References

  • Synthesis of Cyclopropylacetylene (Precursor)

    • Corley, E. G., et al. "Cyclopropylacetylene".[1][7] Organic Syntheses, 2000, 77, 231.[1][7]

    • [1]

  • General Stille Coupling Methodology

    • Stille, J. K.[1][2][8] "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles". Angewandte Chemie International Edition, 1986, 25(6), 508–524.[1]

    • [1]

  • Application in Pharmaceutical Synthesis (BACE Inhibitors)

    • Patent US10246429B2: "Vinyl fluoride cyclopropyl fused thiazin-2-amine compounds as beta-secretase inhibitors".[1][2] (Describes the use of tributylstannanes for cyclopropylethynyl installation).

    • [1]

  • Organotin Toxicity & Handling

    • Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Standards: Tin, organic compounds".
    • [1]

Sources

Foundational

History and Development of Cyclopropyl Stannane Reagents: A Technical Guide

Executive Summary Cyclopropyl stannanes represent a unique intersection of organometallic stability and high-energy structural motifs. Unlike their acyclic alkyl counterparts, cyclopropyl stannanes exhibit reactivity pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl stannanes represent a unique intersection of organometallic stability and high-energy structural motifs. Unlike their acyclic alkyl counterparts, cyclopropyl stannanes exhibit reactivity profiles closer to vinyl or aryl stannanes due to the high s-character (approx. 32%) of the cyclopropyl carbon-carbon bonds. This guide analyzes the evolution of these reagents from early stoichiometric curiosities to precision tools in modern drug discovery, specifically for installing the cyclopropyl bioisostere—a critical motif for enhancing metabolic stability and potency in varying clinical candidates.

Historical Genesis & Structural Fundamentals

The Seyferth Era (1960s-1970s)

The genesis of cyclopropyl stannane chemistry is rooted in the study of group 14 metal carbenoids. In the late 1960s and early 1970s, Dietmar Seyferth and colleagues at MIT pioneered the generation of halomethyl-metal compounds.

  • The Breakthrough: Early syntheses involved the addition of dihalocarbenes (generated from phenyl(trihalomethyl)mercury) to vinyl stannanes.

  • Significance: These early experiments established that the C-Sn bond could survive the harsh conditions of carbene generation, although the resulting gem-dihalocyclopropyl stannanes were initially seen as mechanistic probes rather than synthetic reagents.

The Walsh Orbital Effect

To understand why cyclopropyl stannanes are effective cross-coupling partners, one must look at their electronic structure.

  • Hybridization: The external C-H and C-Sn bonds of a cyclopropane ring possess significant sp² character (approx. 32% s-character), while the internal ring bonds are sp⁵-like (high p-character).

  • Reactivity Consequence: This allows cyclopropyl stannanes to undergo transmetallation in Stille couplings at rates comparable to vinyl stannanes, significantly faster than standard sp³ alkyl stannanes.

Synthetic Methodologies: From Stoichiometry to Catalysis

The preparation of cyclopropyl stannanes has evolved into three distinct, high-fidelity workflows.

Workflow A: Transition-Metal Catalyzed Hydrostannylation

Developed extensively by Vladimir Gevorgyan , this method is the gold standard for enantioselective synthesis.

  • Mechanism: Rhodium-catalyzed addition of tributyltin hydride across a cyclopropene double bond.

  • Key Insight: Unlike Pd-catalyzed hydrostannylation which often leads to ring opening, Rh(I) catalysts preserve the strained ring.

Workflow B: The Simmons-Smith Approach

Championed by André Charette , this route builds the ring on top of a pre-existing vinyl stannane.

  • Reagent:

    
     (Furukawa modification).
    
  • Stereocontrol: If the vinyl stannane possesses a proximal directing group (e.g., an allylic alcohol), the cyclopropanation is highly diastereoselective.

Workflow C: Anionic Capture (Tin-Lithium Exchange)

The most direct method for simple analogs.

  • Protocol: Lithiation of a cyclopropyl bromide followed by quenching with

    
    .
    
  • Caveat: Requires cryogenic conditions (-78 °C) to prevent the cyclopropyl lithium from opening to an allyl anion.

SynthesisPathways cluster_0 Key Mechanism Cyclopropene Cyclopropene Precursor Target Cyclopropyl Stannane (Reagent) Cyclopropene->Target Hydrostannylation (Rh cat., Bu3SnH) VinylSn Vinyl Stannane VinylSn->Target Simmons-Smith (Et2Zn, CH2I2) CycloBr Cyclopropyl Bromide CycloBr->Target 1. t-BuLi, -78°C 2. Bu3SnCl

Figure 1: The three primary retrosynthetic disconnections for accessing cyclopropyl stannane reagents.

Reactivity Profile & Experimental Protocols

The Stille Cross-Coupling

The primary utility of cyclopropyl stannanes is the palladium-catalyzed transfer of the cyclopropyl group to aryl or vinyl halides.

Stereochemical Outcome: Unlike simple alkyl stannanes which often couple with inversion (via an


-type transmetallation), cyclopropyl stannanes typically couple with retention of configuration . This is attributed to the rigid nature of the ring preventing the backside attack required for inversion, forcing a concerted front-side transmetallation.

Optimized Protocol (General):

  • Catalyst:

    
     (5-10 mol%) or 
    
    
    
    with
    
    
    .
  • Solvent: Toluene or Dioxane (reflux).

  • Additives:

    
     (2.0 equiv) is often crucial. The "Fluoride Effect" activates the tin species by forming a hypervalent stannate (
    
    
    
    ), which is more nucleophilic toward the Pd(II) center.
Modern Breakthrough: 1-Fluorocyclopropyl Stannanes (2024)

A significant recent advancement (Audet et al., 2024) allows for the direct installation of the 1-fluorocyclopropyl group—a potent bioisostere for the ethyl group but with blocked metabolic oxidation sites.

Key Protocol: 1-Fluorocyclopropyl Stannane Coupling

  • Reagents: 1-Fluorocyclopropyl tributylstannane (Bench stable).[1]

  • Catalyst System:

    
     (10 mol%), 
    
    
    
    (10 mol%).
  • Activator:

    
     (2.0 equiv).
    
  • Conditions: DMF, 80 °C, 16 h.

  • Note: The addition of CuI suggests a "Copper effect," likely facilitating a Sn

    
     Cu 
    
    
    
    Pd double transmetallation, which is often faster than direct Sn
    
    
    Pd.
Data Summary: Coupling Efficiency
Electrophile TypeCatalyst SystemAdditiveYield (%)StereochemRef
Aryl Bromide

None65-80Retention[1]
Aryl Triflate

LiCl70-85Retention[2]
Vinyl Iodide

CuI80-95Retention[3]
Heteroaryl Cl

CsF50-70Retention[4]

Mechanism of Action (Transmetallation)[1][2]

The transmetallation step is the rate-determining event.[2][3] For cyclopropyl stannanes, the mechanism diverges from standard alkyl stannanes.

StilleCycle cluster_mechanism Transmetallation Specifics Pd0 Pd(0)L2 Active Catalyst OxAdd Ar-Pd(II)-X Oxidative Addition Pd0->OxAdd + Ar-X TransMet Ar-Pd(II)-Cyc Transmetallation OxAdd->TransMet + Sn Reagent (Retention) TransMet->Pd0 - Product Reductive Elimination Note1 Cyclic Transition State (Retention of config) TransMet->Note1 Prod Ar-Cyclopropane Product ArX Ar-X SnReagent Cyclopropyl-SnBu3 Note2 Activated by F- or Cu(I)

Figure 2: The catalytic cycle emphasizing the retention of stereochemistry during the transmetallation of cyclopropyl stannanes.

References

  • Seyferth, D., et al. (1970). Halomethyl-metal compounds.[1][4] XXXIV. The reaction of phenyl(trihalomethyl)mercury compounds with vinyl-tin and -silicon derivatives. Journal of Organometallic Chemistry. Link

  • Rubina, M., & Gevorgyan, V. (2004). Catalytic Enantioselective Hydrostannation of Cyclopropenes. Journal of the American Chemical Society. Link

  • Charette, A. B., et al. (1996). Stereoselective Synthesis of Cyclopropylstannanes via the Simmons-Smith Reaction. Journal of the American Chemical Society. Link

  • Audet, F., et al. (2024).[1][5] Direct Introduction of the 1-Fluorocyclopropyl Group via Stille Cross-Coupling.[1][2][5] Advanced Synthesis & Catalysis.[1][4][5][6][7] Link[1]

  • Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction.[1][8][3][4][5][6][7][9][10] Organic Reactions.[1][3][4][5][6][7][10][11][12][13][14] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Stille Coupling with Tributyl(2-cyclopropylethynyl)stannane

This Application Note provides a high-precision protocol for the Stille cross-coupling of Tributyl(2-cyclopropylethynyl)stannane with aryl/vinyl halides.[1] This reagent is a critical building block for introducing the c...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a high-precision protocol for the Stille cross-coupling of Tributyl(2-cyclopropylethynyl)stannane with aryl/vinyl halides.[1] This reagent is a critical building block for introducing the cyclopropylethynyl pharmacophore, a motif frequently observed in antiviral therapeutics (e.g., HIV reverse transcriptase inhibitors) and kinase inhibitors due to its metabolic stability and conformational rigidity.

[1]

Abstract & Strategic Utility

The direct introduction of the cyclopropylethynyl group via Stille coupling offers distinct advantages over Sonogashira protocols, particularly when substrates are sensitive to the basic amines (e.g., Et₃N, piperidine) required in Sonogashira conditions. Tributyl(2-cyclopropylethynyl)stannane allows for operation under neutral conditions and provides high chemoselectivity in the presence of other electrophiles.[1]

However, the utility of this reagent is often limited by two factors:

  • Protodestannylation: The

    
    -hybridized carbon-tin bond is labile toward acid, requiring strict pH control.[1]
    
  • Tin Contamination: The lipophilic nature of tributyltin byproducts complicates purification, necessitating specific fluoride-based workup protocols.[1]

Reagent Profile & Preparation

  • Chemical Name: Tributyl(2-cyclopropylethynyl)stannane[1][2]

  • Structure: Cyclopropyl-C≡C-Sn(n-Bu)₃[1]

  • Molecular Weight: ~355.1 g/mol [1]

  • Stability: Air-stable for short periods; prone to hydrolysis in acidic media.[1] Store at 4°C under Argon.

Preparation (In-Situ vs. Isolated): While the reagent can be isolated, in-situ generation is often preferred to maximize atom economy and minimize handling of toxic organotins.[1]

  • Protocol: Treat cyclopropylacetylene (1.0 equiv) in THF at -78°C with

    
    -BuLi (1.05 equiv), stir for 30 min, then quench with 
    
    
    
    -Bu₃SnCl (1.0 equiv). Warm to RT. This solution can be used directly in the coupling step.

Detailed Experimental Protocol

Method A: The Copper-Accelerated Stille Protocol (Recommended)

Alkynyl stannanes transmetallate to Palladium relatively slowly compared to vinyl stannanes.[1] The addition of Copper(I) Iodide (CuI) creates a "Liebeskind-Srogl" type effect where the organic group first transmetallates to Copper (forming a transient organocopper species), which transfers the alkyne to Palladium orders of magnitude faster.

Reagents & Materials
  • Electrophile: Aryl Iodide/Bromide or Vinyl Triflate (1.0 equiv)[1]

  • Nucleophile: Tributyl(2-cyclopropylethynyl)stannane (1.1 – 1.2 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%)[1]

  • Co-Catalyst: CuI (10 mol%)[1]

  • Solvent: Anhydrous Toluene or DMF (0.1 M concentration)

  • Additives: CsF (2.0 equiv) – Optional but recommended to activate the stannane and precipitate tin.

Step-by-Step Procedure
  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.

  • Solvent Degassing: Sparge the anhydrous solvent (Toluene or DMF) with Argon for 15 minutes. Dissolved oxygen promotes homocoupling of the alkyne.

  • Loading: Charge the vessel with the Aryl Halide, Pd catalyst, and CuI.

  • Reagent Addition:

    • Add the solvent via syringe.

    • Add the Tributyl(2-cyclopropylethynyl)stannane via syringe.[1]

  • Reaction: Seal the vessel.

    • Thermal: Heat to 80–100°C for 4–12 hours.

    • Microwave: Heat to 100°C for 30–60 minutes.

  • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the aryl halide.

    • Note: The stannane is usually non-polar; the product will likely be more polar than the stannane but less polar than the starting halide (if it contains polar functional groups).

Workup & Purification (The "Tin-Free" Protocol)

The most critical step in Stille coupling is removing the neurotoxic and lipophilic tributyltin byproducts (


).[1] Standard silica chromatography is often insufficient as tin residues "streak" and co-elute with the product.

We utilize the Potassium Fluoride (KF) Precipitation Method:

StepActionMechanistic Rationale
1. Quench Dilute reaction mixture with Et₂O or EtOAc.Solubilizes the organic product.
2. Treat Add Sat. Aqueous KF (10 mL per mmol substrate). Stir vigorously for 30 min.Fluoride has a high affinity for Tin. Converts soluble

into insoluble polymeric

.
3. Filter Filter the biphasic mixture through a pad of Celite mixed with Silica .The solid

is trapped in the matrix.
4. Wash Wash the pad with EtOAc.Recovers the product.
5. Dry Wash filtrate with water/brine, dry over MgSO₄, concentrate.[1]Standard drying.
6. Column Run Silica Column with 1% Triethylamine (TEA) in eluent.TEA neutralizes silica acidity, preventing protodestannylation of any remaining traces and sharpening bands.

Mechanistic Visualization

Diagram 1: The Cu-Accelerated Stille Cycle

This diagram illustrates the dual catalytic cycle where Copper shuttles the cyclopropylethynyl group to the Palladium center, bypassing the slow direct transmetallation.

StilleCycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-C≡C-R) OxAdd->TransMet + Cu-C≡C-R CuX Cu-X OxAdd->CuX Recycles Cu TransMet->Pd0 Reductive Elimination - Product Prod Product (Ar-C≡C-R) TransMet->Prod CuAcetylide Cu-C≡C-R CuAcetylide->TransMet Transfers Alkyne to Pd SnReagent Sn-C≡C-R SnReagent->CuAcetylide + Cu-X (Fast Transmetallation) SnByprod Sn-X SnReagent->SnByprod - Sn-X

Caption: The Cu(I)-accelerated mechanism. Cu facilitates the transfer of the sp-hybridized alkyne from Sn to Pd.[1]

Diagram 2: Purification Workflow

Workup Reaction Crude Reaction Mix (Product + Bu3Sn-X) Quench Add EtOAc + Sat. aq. KF (Stir 30 min) Reaction->Quench Precipitate Formation of Bu3SnF (Solid) Quench->Precipitate Fluoride Affinity Filter Filter through Celite/Silica Pad Precipitate->Filter Filtrate Filtrate (Tin-Free Organic Phase) Filter->Filtrate Removes Solids Column Flash Column (Hex/EtOAc + 1% Et3N) Filtrate->Column

Caption: The Fluoride-Workup Protocol ensures removal of toxic organotin residues prior to chromatography.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Catalyst deactivation or slow transmetallation.Add CuI (10 mol%) if not already present. Switch solvent to DMF to increase polarity.
Homocoupling (R-C≡C-C≡C-R) Presence of Oxygen.Degas solvents more rigorously. Ensure the system is under positive Argon pressure.
Black Precipitate (Pd Black) Catalyst decomposition ("Pd death").Add excess ligand (e.g., PPh₃ or AsPh₃ ) to stabilize the Pd species. Lower temperature.
Streaking on Column Residual Tin or Acidic Silica.Pre-wash the silica column with 1% Triethylamine . Use the KF workup described above.

Safety & Handling

  • Organotin Toxicity: Tributyltin compounds are neurotoxins and endocrine disruptors. All weighing and handling must occur in a fume hood. Double-gloving (Nitrile) is recommended.[1]

  • Waste Disposal: All aqueous washes and solid waste (Celite/Silica) from the workup must be segregated into specific "Heavy Metal/Organotin" waste streams, not general organic waste.

References

  • Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles". Angewandte Chemie International Edition, 25(6), 508–524.[1] [1]

  • Farina, V., & Krishnan, B. (1991).[1] "Large rate accelerations in the Stille reaction with triphenylarsine as a ligand". Journal of the American Chemical Society, 113(25), 9585–9595.

  • Liebeskind, L. S., & Fengl, R. W. (1990).[1] "3-Stannylcyclobutenediones as nucleophilic equivalents of benzoquinones. Synthesis of substituted quinones". Journal of Organic Chemistry, 55(19), 5359–5364.[1] (Foundational work on Cu(I) effect).

  • Renaud, P., et al. (1998).[1] "Simple and efficient removal of organotin byproducts from reaction mixtures". Tetrahedron Letters, 39(15), 2123-2126.[1] (The KF/Silica protocol).

  • Patent Reference: US20020099208A1.[2] "Heterocyclic substituted 2-methyl-benzimidazole antiviral agents". (Describes the use of tributyl(2-cyclopropylethynyl)stannane in antiviral synthesis).

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of Cyclopropyl Alkynes

Topic: Palladium-catalyzed cross-coupling of cyclopropyl alkynes Content Type: Detailed Application Notes and Protocols Optimized Protocols for High-Value Pharmaceutical Intermediates Abstract & Strategic Importance Cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Palladium-catalyzed cross-coupling of cyclopropyl alkynes Content Type: Detailed Application Notes and Protocols

Optimized Protocols for High-Value Pharmaceutical Intermediates

Abstract & Strategic Importance

Cyclopropyl alkynes are critical pharmacophores in modern medicinal chemistry, most notably serving as the "warhead" in the reverse transcriptase inhibitor Efavirenz (Sustiva) . The cyclopropyl group acts as a bioisostere for isopropyl or phenyl groups, improving metabolic stability and potency, while the alkyne provides a rigid, linear linker.

However, the coupling of Cyclopropyl Acetylene (CPA) presents unique process challenges:

  • Volatility: With a boiling point of ~52°C, CPA is prone to evaporation during reaction setups, leading to stoichiometry errors.

  • Homocoupling: The steric bulk of the cyclopropyl group can slow transmetallation, allowing the competing Glaser homocoupling (dimerization) to dominate if oxygen is present.

  • Ring Stability: While generally robust, the strained cyclopropane ring (27.5 kcal/mol strain energy) can undergo ring-opening rearrangements under harsh Lewis acidic conditions or specific Pd-migration pathways.

This guide provides validated protocols for the Sonogashira coupling of CPA, focusing on industrial robustness and high-fidelity screening.

Mechanistic Foundation & Causality

The Stability Paradox

Unlike cyclopropyl ketones or carbinols, which are prone to ring-opening via


-carbon elimination, cyclopropyl alkynes are electronically unique. The Walsh orbitals of the cyclopropane ring conjugate with the 

-system of the alkyne. In a Pd(0)/Pd(II) cycle, the ring remains intact because the

-hybridized carbon of the alkyne prevents the geometric alignment required for ring-opening

-hydride elimination.

Critical Failure Mode (Glaser Coupling): The primary failure mode is not ring opening, but oxidative homocoupling .

  • Cause: Presence of trace

    
     and Cu(I).
    
  • Mechanism: Cu-acetylide species oxidize to form a di-yne dimer rather than transmetallating to the Palladium center.

  • Solution: Rigorous degassing and maintaining a reducing environment (excess alkyne or specific ligands).

Visualization: Catalytic Cycle & Interaction Nodes

The following diagram illustrates the Sonogashira cycle specific to CPA, highlighting the critical "Safe Zone" vs. "Risk Zone."

Sonogashira_CPA Pd0 Pd(0) Active Catalyst (Ligand Stabilized) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Addition TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Intercepts Cu-CPA RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Cu_Cycle Cu(I) Acetylide Formation (CPA Activation) Cu_Cycle->TransMet Feeds Activated Alkyne Glaser SIDE REACTION: Glaser Homocoupling (O2 Dependent) Cu_Cycle->Glaser If O2 present

Figure 1: Catalytic cycle distinguishing the productive cross-coupling pathway from the destructive oxidative homocoupling side reaction.

Experimental Protocols

Protocol A: Robust Synthesis (Efavirenz-Type Conditions)

Best for: Large-scale synthesis, aryl iodides/bromides, and robust substrates.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Cyclopropyl Acetylene (1.2 - 1.5 equiv) — Note: Excess accounts for volatility.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2-3 mol%)
  • Co-Catalyst: CuI (1-2 mol%)

  • Base: Triethylamine (Et

    
    N) or Diisopropylamine (DIPA) (2.0 - 3.0 equiv)
    
  • Solvent: THF or Toluene (degassed)

Step-by-Step Methodology:

  • System Prep: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Fit a rubber septum and an argon balloon (or nitrogen line).

  • Solvent Degassing: Sparge the solvent (THF) with argon for 15 minutes prior to use. Crucial for preventing homocoupling.

  • Charge Solids: Add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    , CuI, and the Aryl Halide to the flask against a positive pressure of argon.
  • Charge Liquids: Add the degassed solvent and the amine base via syringe.

  • CPA Addition (Critical Step):

    • Cool the reaction mixture to 0°C (ice bath).

    • Add Cyclopropyl Acetylene slowly via syringe. Reason: CPA boils at ~52°C. Adding it to a warm mixture causes immediate flash evaporation and stoichiometry loss.

  • Reaction: Allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC. If conversion is slow, heat to 40–50°C. Do not exceed 60°C to avoid CPA loss unless a sealed tube is used.

  • Workup: Dilute with EtOAc, wash with saturated NH

    
    Cl (to remove Cu), then brine. Dry over MgSO
    
    
    
    and concentrate.
Protocol B: High-Fidelity Screening (Low Homocoupling)

Best for: Precious substrates, late-stage functionalization, or when homocoupling is observed.

Reagents:

  • Catalyst: Pd(OAc)

    
     (2 mol%) + XPhos (4 mol%)
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: Acetonitrile/Water (95:5)

  • Additive: Sodium Ascorbate (5 mol%) — Scavenges oxygen to prevent Cu-oxidation.

Methodology:

  • Prepare a stock solution of the catalyst/ligand complex in acetonitrile and stir for 30 mins under Argon.

  • In a separate vial, mix Aryl Halide, Base, and Sodium Ascorbate.

  • Add the catalyst solution to the substrate vial.

  • Add CPA (1.2 equiv).

  • Seal the vial (crimp cap) to prevent volatile loss.

  • Heat to 60°C for 12 hours.

  • Why this works: The "Copper-Free" or "Reducing" conditions (Ascorbate) eliminate the pathway for Glaser coupling, forcing the Pd cycle to dominate.

Data Presentation & Optimization[1]

Comparative Yields & Conditions

The following table summarizes expected outcomes based on halide type and conditions.

Substrate (Ar-X)Catalyst SystemTemp (°C)Yield (%)Primary Side Product
4-Iodo-anisolePd(PPh

)

Cl

/ CuI
25 (RT)92%None
2-Bromo-pyridinePd(dppf)Cl

/ CuI
6084%Homocoupling (Dimer)
4-Chloro-nitrobenzenePd

(dba)

/ XPhos
8078%Unreacted SM (Volatility)
Efavirenz Precursor Pd(PPh

)

Cl

/ CuI
50>95%Trace Dimer
Optimization Decision Tree

Use this logic flow to troubleshoot low yields.

Optimization_Tree Start Low Yield Observed CheckSM Is Aryl Halide Remaining? Start->CheckSM CheckCPA Is CPA Remaining? CheckSM->CheckCPA Yes AnalyzeProduct Identify Side Product CheckSM->AnalyzeProduct No (Full Conversion) VolatilityIssue ROOT CAUSE: Volatility Action: Use Sealed Tube or add CPA in portions CheckCPA->VolatilityIssue No (CPA Gone) CatalystDeath ROOT CAUSE: Cat. Deactivation Action: Switch to Buchwald Ligands (XPhos/SPhos) CheckCPA->CatalystDeath Yes (CPA Remains) Homocoupling ROOT CAUSE: Glaser Coupling Action: Degas solvent longer or add Ascorbate AnalyzeProduct->Homocoupling Blue Spot on TLC / Dimer found

Figure 2: Troubleshooting workflow for optimizing cyclopropyl alkyne coupling.

References

  • Synthesis of Efavirenz (Sustiva): Pierce, M. E., et al. "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry, 1998, 63(23), 8536–8543. Link

  • Sonogashira Coupling Review: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874–922. Link

  • Cyclopropyl Acetylene Properties: "Cyclopropylacetylene: Organic Syntheses Procedure." Organic Syntheses, 2000, 77, 231.[1] Link

  • Suppression of Homocoupling: Elangovan, A., et al. "Sonogashira Coupling Reaction with Diminished Homocoupling." Organic Letters, 2003, 5(11), 1841–1844. Link

Sources

Method

Reagents for introducing cyclopropylacetylene motifs

Application Note: Strategic Introduction of Cyclopropylacetylene Motifs in Drug Discovery Abstract The cyclopropylacetylene (CPA) motif is a privileged pharmacophore in modern medicinal chemistry, exemplified by the non-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Introduction of Cyclopropylacetylene Motifs in Drug Discovery

Abstract

The cyclopropylacetylene (CPA) motif is a privileged pharmacophore in modern medicinal chemistry, exemplified by the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz .[1] The combination of the cyclopropyl group’s metabolic stability and the alkyne’s rigid linearity offers unique conformational restriction and bioisosteric properties. This guide provides a comprehensive technical workflow for introducing this motif, contrasting direct nucleophilic addition strategies with de novo synthesis via homologation.

Introduction: The Pharmacological Imperative

The cyclopropylacetylene motif is not merely a structural spacer; it is a functional unit that modulates drug-target interactions through two primary mechanisms:

  • Metabolic Shielding: The strained cyclopropyl ring (

    
     character) mimics the electronic properties of a double bond but lacks the susceptibility to rapid oxidation or hydration typical of alkenes. It effectively blocks P450-mediated oxidation at the propargylic position.
    
  • Conformational Locking: The linear alkyne spacer (

    
     hybridized) projects the cyclopropyl group deep into hydrophobic pockets (e.g., the NNRTI binding pocket of HIV-1 RT) with minimal entropic penalty upon binding.
    

Reagent Selection & Decision Matrix

Selecting the correct reagent class depends heavily on the oxidation state of the substrate (Ketone vs. Aldehyde) and the availability of the alkyne source.

Table 1: Reagent Comparison for CPA Introduction

Reagent ClassPrimary ReagentPrecursorApplicationProsCons
Class A: Pre-formed Alkyne Cyclopropylacetylene (CPA) N/ADirect addition to ketones/aldehydes; Sonogashira coupling.Atom economical; Direct route.Volatile (

52°C); Flammable; Expensive.
Class B: In Situ Generated Lithium Cyclopropylacetylide 5-Chloro-1-pentyneLarge-scale addition to ketones (Efavirenz route).Avoids isolation of volatile CPA; Lower cost.Requires strong bases (

-BuLi); Cryogenic conditions.
Class C: Homologation Bestmann-Ohira Reagent (BOR) CyclopropanecarbaldehydeConverting aldehydes to CPA motifs.Mild conditions (RT); High functional group tolerance.Requires aldehyde precursor; Atom inefficient (loss of

).
Decision Logic (DOT Visualization)

ReagentSelection Start Substrate Analysis Ketone Ketone/Imine Start->Ketone Aldehyde Aldehyde Start->Aldehyde Halide Aryl Halide Start->Halide RouteA Route A: Nucleophilic Addition Ketone->RouteA 1,2-Addition RouteB Route B: Bestmann-Ohira Aldehyde->RouteB Homologation RouteC Route C: Sonogashira Halide->RouteC Cross-Coupling Reagent1 Reagent: CPA + n-BuLi/Zn RouteA->Reagent1 Reagent2 Reagent: BOR + K2CO3 RouteB->Reagent2 Reagent3 Reagent: CPA + Pd Cat. RouteC->Reagent3

Figure 1: Decision matrix for selecting the appropriate synthetic route based on substrate functionality.

Protocol A: Direct Asymmetric Alkynylation (The Efavirenz Standard)

This protocol describes the "Gold Standard" method for introducing the CPA motif into a ketone to generate a chiral propargylic alcohol. This method utilizes a chiral amino-alcohol ligand to mediate the addition, a critical step in the synthesis of Efavirenz [1].

Target: Enantioselective addition of CPA to a trifluoromethyl ketone.

Reagents Required:
  • Substrate: PMB-protected ketoaniline (or generic ketone).

  • Reagent: Cyclopropylacetylene (CPA).

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi, 2.5 M in hexanes).
  • Chiral Additive: (1R, 2S)-N-pyrrolidinylnorephedrine (Li-alkoxide form).[2]

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:
  • Ligand Formation:

    • Charge a dry reactor with (1R, 2S)-N-pyrrolidinylnorephedrine (1.2 equiv) and THF.

    • Cool to -20°C.

    • Add

      
      -BuLi (2.2 equiv) slowly to form the lithium alkoxide. Stir for 30 min.
      
  • Acetylide Generation:

    • In a separate vessel, dissolve Cyclopropylacetylene (1.2 equiv) in THF.

    • Cool to -20°C.

    • Add

      
      -BuLi (1.0 equiv) dropwise. Caution: Exothermic.
      
    • Expert Insight: Alternatively, generate CPA in situ from 5-chloro-1-pentyne using 2 equiv of

      
      -BuLi to reduce costs and volatility risks [2].
      
  • Complexation:

    • Transfer the Lithium Cyclopropylacetylide solution into the Chiral Ligand solution.

    • Warm to 0°C for 30 min to allow the formation of the mixed aggregate (the active chiral species).

    • Critical Step: Cool the mixture to -55°C . Enantioselectivity degrades significantly above -40°C.

  • Addition:

    • Add the ketone substrate (1.0 equiv) in THF dropwise over 1 hour, maintaining internal temp < -50°C.

    • Stir for 3-5 hours at -50°C.

  • Quench & Workup:

    • Quench with saturated aqueous Citric Acid (mild acid prevents dehydration of the tertiary alcohol).

    • Extract with MTBE or Ethyl Acetate.

Mechanism of Stereocontrol (DOT Visualization)

EfavirenzMech Ligand Chiral Ligand (Pyrrolidinylnorephedrine) Complex Chiral Lithium Acetylide Complex Ligand->Complex Deprotonation Base n-BuLi Base->Complex CPA Cyclopropylacetylene CPA->Complex Activation TS Ordered Transition State (Li-Bridge) Complex->TS Substrate Prochiral Ketone Substrate->TS Si-face Attack Product Chiral Propargylic Alcohol (>95% ee) TS->Product Quench

Figure 2: Mechanistic flow of the enantioselective alkynylation mediated by chiral lithium aggregates.

Protocol B: De Novo Synthesis via Bestmann-Ohira Reagent

When the alkyne is not available, or the target is a terminal alkyne derived from an aldehyde, the Bestmann-Ohira Reagent (BOR) is the preferred method. It avoids the harsh bases required for Corey-Fuchs homologation.

Target: Conversion of Cyclopropanecarbaldehyde to Cyclopropylacetylene derivatives.

Reagents Required:
  • Substrate: Cyclopropanecarbaldehyde.

  • Reagent: Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate).[3][4]

  • Base: Potassium Carbonate (

    
    ).[3][5]
    
  • Solvent: Methanol (MeOH).

Step-by-Step Methodology:
  • Preparation:

    • Dissolve Cyclopropanecarbaldehyde (1.0 equiv) in anhydrous MeOH (0.5 M concentration).

    • Add

      
       (2.0 equiv).
      
  • Reagent Addition:

    • Add Bestmann-Ohira Reagent (1.2 equiv) dropwise at Room Temperature (20-25°C).

    • Note: The reaction generates

      
       gas. Ensure adequate venting.[6]
      
  • Reaction Monitoring:

    • Stir for 4–12 hours. Monitor by TLC (disappearance of aldehyde).

    • Mechanistic Insight: The base deacylates the reagent in situ to generate the active dimethyl diazomethylphosphonate anion, which undergoes a Horner-Wadsworth-Emmons reaction followed by elimination of nitrogen [3].

  • Workup:

    • Dilute with Et_2O, wash with saturated NaHCO_3, and brine.

    • Concentrate carefully (product is volatile).

Safety & Handling of Cyclopropylacetylene

Hazard Alert: Cyclopropylacetylene is a High Energy Compound.

  • Volatility: Boiling point is ~52°C. Significant evaporation occurs at room temperature. Store in a -20°C freezer.

  • Flammability: Flash point is < 23°C. Use spark-proof tools. Ground all glassware.

  • Stability: While the cyclopropyl ring adds some stability, terminal alkynes can polymerize or decompose violently if heated or exposed to copper/heavy metals in dry states.

  • Eye Safety: Causes serious eye damage (GHS Category 1). Wear chemical splash goggles and a face shield when handling neat liquid [4].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Enolization of ketoneUse Cerium(III) chloride (

) to suppress basicity (Luche-type conditions) or switch to Organozinc reagents.
Low ee (Protocol A) Temperature driftEnsure internal temperature stays < -50°C during addition. Check cryostat fluid.
Product Loss (Evaporation) High volatility of CPADo not use high-vacuum rotary evaporation. Distill solvents at atmospheric pressure or use a Vigreux column.
Incomplete Reaction (Protocol B) Old ReagentBOR is moisture sensitive. Ensure fresh preparation or storage under Argon.

References

  • Pierce, M. E., et al. (1998).[7] Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry, 63(23), 8536–8543. Link

  • Thompson, A. S., et al. (1995). Use of 5-Chloro-1-pentyne in the Synthesis of Cyclopropylacetylene.[1][2] Tetrahedron Letters, 36(49), 8937-8940. Link

  • Müller, S., et al. (2004). The Bestmann–Ohira Reagent: A Versatile Reagent for the Synthesis of Alkynes.[3] Synlett, 2004(1), 59-62. Link

  • PubChem. (n.d.). Cyclopropylacetylene - Safety and Hazards.[6][8][9][10] National Library of Medicine. Link

Sources

Application

Application Note: Solvent Selection &amp; Protocol Optimization for Tributyl(2-cyclopropylethynyl)stannane Reactions

Executive Summary Tributyl(2-cyclopropylethynyl)stannane is a specialized organometallic reagent used to introduce the cyclopropylethynyl motif—a critical pharmacophore in modern medicinal chemistry (e.g., Efavirenz anal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tributyl(2-cyclopropylethynyl)stannane is a specialized organometallic reagent used to introduce the cyclopropylethynyl motif—a critical pharmacophore in modern medicinal chemistry (e.g., Efavirenz analogs, tyrosine kinase inhibitors)—into aromatic and heteroaromatic scaffolds via Stille cross-coupling.

While alkynyl stannanes are inherently reactive, they present a unique "reactivity paradox": they are prone to oxidative homocoupling (diyne formation) and protodestannylation, yet often exhibit sluggish transmetallation kinetics with electron-rich or sterically hindered electrophiles.

This guide provides a scientifically grounded framework for solvent selection, moving beyond trial-and-error to a mechanistic approach. We detail the synthesis of the reagent and provide three distinct coupling protocols tailored to substrate difficulty, supported by decision-making logic and validated references.

Mechanistic Grounding: The Role of Solvent

The choice of solvent in Stille couplings with alkynyl stannanes is not merely about solubility; it dictates the rate of transmetallation and the stability of the palladium intermediates .

The Polarity-Reactivity Correlation
  • Non-Polar Solvents (Toluene, Xylene): Favor the "neutral" catalytic cycle. The oxidative addition complex L2Pd(Ar)X remains neutral. Transmetallation is slower but fewer side reactions occur. Ideal for unstable electrophiles.

  • Polar Aprotic Solvents (DMF, NMP): Promote the "cationic" or "polar" pathway. The solvent coordinates to Palladium, displacing a ligand (L) or halide (X) to form cationic species [L2Pd(Ar)(Solv)]+. This species is significantly more electrophilic, accelerating transmetallation with the nucleophilic alkyne.

  • The "Copper Effect" Synergy: In polar solvents, Copper(I) Iodide (CuI) acts as a "shuttle," transmetallating the alkyne from Tin to Copper (forming a transient alkynyl-copper species), which then transfers the alkyne to Palladium. This suppresses homocoupling and boosts yields by orders of magnitude.

Solvent Selection Matrix
Solvent SystemPolarity (

)
Coordinating AbilityPrimary Use CaseRisk Profile
Toluene Low (2.4)NegligibleStandard Protocol. Aryl Iodides/Bromides. High thermal stability.Slow reaction rates; requires high temps (90-110°C).
THF Moderate (7.5)Moderate (O-donor)Reagent Synthesis & Mild Coupling. Good for thermally sensitive substrates.Lower boiling point limits max temp; can stabilize homocoupling side-products.
DMF High (38.0)High (O-donor)High-Performance Protocol. Aryl Chlorides, hindered substrates, or "Copper Effect" conditions.Difficult to remove (high BP); can promote Pd black formation if not stabilized.
NMP High (32.0)High (O-donor)Extreme Conditions. Microwave synthesis or very unreactive electrophiles.Similar to DMF but higher thermal stability.

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic bifurcation driven by solvent choice and the critical role of the Copper co-catalyst.

StilleMechanism cluster_Neutral Neutral Pathway (Toluene/THF) cluster_Polar Polar/Copper Pathway (DMF/NMP) Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-X NeutralTrans Direct Transmetallation (Slow) OxAdd->NeutralTrans Non-polar solv. PdCuTrans Cu -> Pd Transmetallation OxAdd->PdCuTrans Polar solv. + CuI Prod Reductive Elimination (Product Formation) NeutralTrans->Prod CuTrans Sn -> Cu Transmetallation (Fast) CuTrans->PdCuTrans Cyclopropyl-C≡C-Cu PdCuTrans->Prod Stannane Cyclopropyl-C≡C-SnBu3 Stannane->NeutralTrans Stannane->CuTrans CuI

Figure 1: Mechanistic divergence in Stille coupling. Polar solvents enable the Cu-mediated pathway, accelerating the reaction.

Experimental Protocols

Protocol A: Synthesis of Tributyl(2-cyclopropylethynyl)stannane

Before coupling, you must synthesize high-purity reagent. Commercial sources vary in quality.

Reagents: Cyclopropylacetylene (1.0 equiv), n-Butyllithium (1.1 equiv, 2.5M in hexanes), Tributyltin chloride (1.0 equiv), Dry THF.

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and argon inlet.

  • Solvation: Charge with Cyclopropylacetylene and anhydrous THF (0.5 M concentration). Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add n-BuLi over 15 minutes. Stir at -78°C for 45 minutes. Mechanism: Formation of lithium cyclopropylacetylide.

  • Stannylation: Dropwise add Tributyltin chloride (neat or in minimal THF).

  • Warming: Allow the mixture to warm to Room Temperature (RT) naturally over 2 hours.

  • Workup: Quench with sat. NH4Cl. Extract with Hexanes (to remove polar impurities). Wash with brine, dry over MgSO4, and concentrate.

  • Purification: Vacuum distillation (Kugelrohr) is preferred. If using silica gel, use 1% Triethylamine (Et3N) in Hexanes to prevent protodestannylation.

    • Quality Check: 1H NMR should show loss of the terminal alkyne proton (~1.8 ppm).

Protocol B: The "Standard" Coupling (Toluene)

Best for: Aryl Iodides, Aryl Bromides, and robust substrates.

Reagents: Aryl Halide (1.0 equiv), Stannane (1.1 equiv), Pd(PPh3)4 (5 mol%), Toluene (degassed).[1]

  • Preparation: In a glovebox or under Argon flow, combine Aryl Halide, Stannane, and Pd(PPh3)4 in a pressure vial.

  • Solvent: Add anhydrous Toluene (0.2 M wrt halide). Crucial: Sparge solvent with Argon for 10 mins prior to addition to remove O2.

  • Reaction: Seal and heat to 100°C for 12-24 hours.

  • Monitoring: Check TLC. If "homocoupling" (dimer) appears, switch to Protocol C.

  • Workup: Cool to RT. Add KF(aq) solution and stir vigorously for 30 mins (precipitates Bu3SnF). Filter through Celite.[1]

Protocol C: The "Copper Effect" Coupling (DMF)

Best for: Aryl Chlorides, Sterically Hindered Electrophiles, or preventing Homocoupling.

Reagents: Aryl Halide (1.0 equiv), Stannane (1.1 equiv), PdCl2(PPh3)2 (5 mol%), CuI (10 mol%) , DMF (anhydrous).

  • Catalyst Mix: Combine Pd catalyst and CuI in the reaction vessel.

  • Solvation: Add DMF (0.2 M). Stir to dissolve/suspend.

  • Addition: Add Aryl Halide and Stannane.

  • Reaction:

    • Iodides:[2][3][4] RT to 45°C.

    • Bromides/Chlorides:[2][3][5][6][7][8] 60°C to 80°C.

    • Note: The presence of CuI often allows temperatures 20-30°C lower than Toluene protocols.

  • Workup: Dilute with Et2O/Water. Wash organic layer extensively with water (3x) to remove DMF. Treat with KF as above.

Decision Logic & Troubleshooting

Use the following logic tree to select the optimal solvent system for your specific substrate.

SolventDecision Input Substrate Analysis HalideType Halide Type? Input->HalideType Iodide Aryl-I HalideType->Iodide Bromide Aryl-Br HalideType->Bromide Chloride Aryl-Cl / Triflate HalideType->Chloride SolvTol Protocol B: Toluene (100°C) Iodide->SolvTol Standard SolvTHF THF (Reflux) Iodide->SolvTHF Temp Sensitive Sterics Steric Hindrance? Bromide->Sterics SolvDMF Protocol C: DMF + CuI (60-80°C) Chloride->SolvDMF Required NoSteric Low NoSteric->SolvTol HighSteric High HighSteric->SolvDMF

Figure 2: Solvent selection decision tree based on electrophile reactivity and steric profile.

Troubleshooting Guide
IssueDiagnosisCorrective Action
Low Conversion Oxidative addition is failing (common with Aryl-Cl).Switch to DMF (Protocol C). Add CsF (2.0 equiv) to activate the stannane.
Homocoupling (Diyne) Rate of transmetallation < Rate of oxidative dimerization.Add CuI (10 mol%) . Ensure strict O2 exclusion (freeze-pump-thaw).
Protodestannylation Trace acid or water reacting with cyclopropylalkyne.Use Anhydrous solvents.[1] Add 1% Et3N to the reaction mixture.
Pd Black Precipitate Catalyst decomposition (ligand dissociation).[2]Add excess ligand (e.g., PPh3) or switch to Toluene (Protocol B) which stabilizes neutral complexes better.

Safety & Handling

  • Organotin Toxicity: Tributyltin compounds are neurotoxic and skin-permeable. Always handle in a fume hood with double nitrile gloves.

  • Waste Disposal: All aqueous washes and silica waste must be segregated into specific "Heavy Metal/Tin" waste streams, not general organic waste.

  • Cyclopropyl Ring: While generally stable, avoid strong Lewis acids (e.g., AlCl3) during workup to prevent ring-opening rearrangements.

References

  • Synthesis of Alkynyl Stannanes

    • Logue, S. J., et al. "Preparation of Alkynylstannanes." Organic Syntheses, 2021 , 98, 15-32.

  • Stille Coupling Mechanism & Solvent Effects

    • Espinet, P., & Echavarren, A. M. "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition, 2004 , 43(36), 4704-4734.

  • The Copper Effect in Stille Couplings

    • Farina, V., & Kapadia, S. "A search for the 'copper effect' in the Stille reaction." Tetrahedron Letters, 1993 , 34(50), 8023-8026.

  • Coupling of Cyclopropylacetylenes

    • Wang, Z., et al. "Process Development of an Efavirenz Analogue." Journal of Organic Chemistry, 2010 , 75(19), 6677–6684. (Demonstrates cyclopropylacetylene usage in cross-coupling).

  • General Stille Protocol & Troubleshooting

    • "Stille Coupling - Reaction Guide."[5] Organic Chemistry Portal.

Sources

Method

Application Note: Palladium-Catalyzed Synthesis of Cyclopropyl-Containing Pharmaceuticals via Stille Cross-Coupling

Introduction & Rationale The cyclopropyl group is a privileged pharmacophore in modern drug discovery. Its incorporation into molecular scaffolds frequently enhances metabolic stability (by blocking cytochrome P450 oxida...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The cyclopropyl group is a privileged pharmacophore in modern drug discovery. Its incorporation into molecular scaffolds frequently enhances metabolic stability (by blocking cytochrome P450 oxidation sites), modulates lipophilicity, and restricts conformational flexibility to lock drugs into their bioactive geometries.

While aliphatic cyclopropanation is routinely achieved via Simmons-Smith conditions, the direct installation of a cyclopropyl ring onto an aryl or heteroaryl core is most efficiently executed through transition-metal-catalyzed cross-coupling. Among these, the Stille coupling utilizing cyclopropyltributylstannane (CAS: 17857-70-4) [4] stands out.

Expertise Insight: Why choose Stille over Suzuki for cyclopropylation? Cyclopropylboronic acids are notoriously susceptible to protodeboronation and often require large excesses or specialized ligands to achieve high yields. Conversely, cyclopropyltributylstannane is highly stable, can be stored long-term without degradation, and undergoes transmetalation reliably even with sterically hindered or electron-deficient heteroaryl halides [2].

Mechanistic Overview

The Stille coupling of cyclopropyltributylstannane follows a classic Pd(0)/Pd(II) catalytic cycle. The efficiency of this specific transformation relies heavily on the transmetalation step. Because the cyclopropyl carbon is


-like in its character (due to ring strain), its transmetalation rate is faster than standard 

alkyl groups, but slower than

vinyl or aryl groups. Understanding this causality dictates our experimental choices: elevated temperatures or microwave irradiation are often required to drive the transmetalation forward [1].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(X)L_2 Oxidative Addition Pd0->OxAdd + Ar-X TransMet Pd(II)(Ar)(cPr)L_2 Transmetalation OxAdd->TransMet + Bu3Sn-cPr - Bu3SnX RedElim Ar-cPr Product Formation TransMet->RedElim Reductive Elimination RedElim->Pd0 Regenerate Pd(0)

Figure 1: Palladium-catalyzed Stille cross-coupling catalytic cycle.

Quantitative Data: Benchmarking Reaction Conditions

The versatility of this protocol is demonstrated across various pharmaceutical intermediates. The table below summarizes validated conditions from recent literature for the synthesis of bioactive cyclopropyl-arenes.

Substrate TypeCatalyst SystemSolventTemp / TimeYieldRef
2,5-Substituted Pyrimidine IodidePd(PPh3)4 (0.05 eq)DMF160°C (MW), 1 h>80%[1]
3-(Fluoro-imidazolyl)pyridazine BromidePd(PPh3)2Cl2 (0.10 eq)Dioxane100°C, 12 h84%[2]
1,2,3-Triazole C-Nucleoside BromidePd2(dba)3 (0.10 eq)Toluene110°C, 16 h60-83%[3]

Standardized Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and specific workup steps are integrated to ensure high trustworthiness and reproducibility.

Materials Required
  • Aryl/Heteroaryl Halide: 1.0 equivalent (Iodides or Bromides preferred).

  • Cyclopropyltributylstannane: 1.2 to 1.5 equivalents.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], 0.05 equivalents.

  • Solvent: Anhydrous DMF or Toluene (Requires rigorous degassing).

  • Workup Reagent: Potassium Fluoride (KF), aqueous solution.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • Charge an oven-dried, argon-purged Schlenk flask or microwave vial with the aryl halide (1.0 eq) and Pd(PPh3)4 (0.05 eq).

  • Add anhydrous DMF (approx. 0.2 M concentration relative to the halide).

  • Causality Check: Sparge the solution with Argon for at least 15 minutes. Oxygen must be excluded because it rapidly oxidizes the electron-rich Pd(0) catalyst into an inactive Pd(II) species, which manifests as a premature black precipitate (Pd black) and halts the reaction.

Step 2: Reaction Execution

  • Add cyclopropyltributylstannane (1.2 eq) via a gas-tight syringe.

  • Seal the vessel.

  • Option A (Microwave): Heat the mixture under microwave irradiation at 160°C for 1 hour [1].

  • Option B (Conventional): Heat in an oil bath at 100°C–110°C for 12–18 hours [3].

  • Validation Check: The solution should transition from a pale yellow to a deep amber/brown color, indicating an active catalytic cycle.

Step 3: Quench and Tin Removal (KF Workup)

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc).

  • Causality Check: The Achilles' heel of Stille couplings is the removal of toxic, lipophilic tin byproducts (e.g.,

    
    ), which streak heavily on silica gel. Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution and stir vigorously for 30–60 minutes.
    
  • The KF converts soluble tin halides into polymeric tributyltin fluoride (

    
    ), which is completely insoluble in both aqueous and organic phases.
    
  • Filter the resulting biphasic suspension through a pad of Celite to remove the white

    
     precipitate.
    

Step 4: Isolation & Purification

  • Separate the organic layer from the filtrate, wash with water (to remove DMF) and brine, then dry over anhydrous

    
    .
    
  • Concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography to isolate the pure cyclopropyl-arene.

Workflow Prep 1. Preparation Degas Solvents React 2. Reaction MW 160°C or Heat 100°C Prep->React Workup 3. KF Workup Precipitate Bu3SnF React->Workup Purify 4. Purification Chromatography Workup->Purify

Figure 2: Step-by-step workflow for the Stille cyclopropylation protocol.

Troubleshooting & Optimization

  • Issue: Low conversion with unreacted starting material.

    • Causality: The transmetalation of the cyclopropyl group is the rate-limiting step.

    • Solution: Add Copper(I) Iodide (CuI, 0.1 eq) as a co-catalyst. The "copper effect" facilitates transmetalation by forming a highly reactive cyclopropyl-copper intermediate in situ, which transmetalates to palladium much faster than the stannane itself.

  • Issue: Formation of homocoupled aryl products (Ar-Ar).

    • Causality: Excess palladium catalyst combined with trace oxygen can promote oxidative homocoupling of the aryl halide.

    • Solution: Strictly adhere to degassing protocols and reduce catalyst loading to 0.02–0.05 eq.

References

  • Title: NOVEL 2,5-SUBSTITUTED PYRIMIDINES AS PDE INHIBITORS (EP 3415509 A1)
  • Title: Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of novel C-nucleoside analogues bearing an anomeric cyano and a 1,2,3-triazole nucleobase as potential antiviral agents Source: Organic & Biomolecular Chemistry (ResearchGate) URL: [Link]

Application

Application Note: Palladium-Catalyzed Functionalization of Aryl Halides with Tributyl(2-cyclopropylethynyl)stannane

Abstract The introduction of the cyclopropylethynyl moiety into aromatic systems is a pivotal strategy in modern medicinal chemistry, imparting unique structural and metabolic advantages to drug candidates.[1][2][3] This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of the cyclopropylethynyl moiety into aromatic systems is a pivotal strategy in modern medicinal chemistry, imparting unique structural and metabolic advantages to drug candidates.[1][2][3] This application note provides a comprehensive guide to the functionalization of aryl halides with tributyl(2-cyclopropylethynyl)stannane via the Stille cross-coupling reaction. We delve into the mechanistic underpinnings of the catalytic cycle, offer detailed, field-proven protocols for reaction setup and purification, and present a troubleshooting guide for common experimental challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of high-value cyclopropylethynyl arenes.

Scientific Background & Mechanistic Insights

The Stille reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its versatility and remarkable functional group tolerance.[4][5] The reaction facilitates the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide or pseudohalide.[4][6] The stability of organostannane reagents to air and moisture makes them particularly amenable to a wide range of laboratory settings.[6][7]

The Catalytic Cycle

The efficacy of the Stille coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The cycle is comprised of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][8][9]

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a square planar Pd(II) complex.[4][9] This step is often favored by more reactive halides, following the general trend: I > Br > OTf >> Cl.[6][7]

  • Transmetalation : The organostannane reagent, in this case, tributyl(2-cyclopropylethynyl)stannane, exchanges its cyclopropylethynyl group with the halide on the palladium center.[4] This is frequently the rate-determining step of the cycle.[4] The three butyl groups on the tin atom are considered "non-transferable" and typically do not participate in the coupling.[7]

  • Reductive Elimination : The two organic partners (the aryl and cyclopropylethynyl groups) are coupled and expelled from the palladium center, forming the desired product.[6][8] This crucial step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

Stille_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex1 trans-Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex2 trans-Ar-Pd(II)(R)L₂ transmetalation->pd_complex2 tin_byproduct X-SnBu₃ transmetalation->tin_byproduct isomerization Isomerization pd_complex2->isomerization pd_complex3 cis-Ar-Pd(II)(R)L₂ isomerization->pd_complex3 reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product arx Ar-X arx->oxidative_addition stannane R-SnBu₃ stannane->transmetalation Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents Add Aryl Halide, Pd Catalyst, Solvent, & Stannane setup->reagents heat 2. Heat & Stir (80-110 °C) reagents->heat monitor 3. Monitor Progress (TLC / GC) heat->monitor workup 4. Work-up monitor->workup kf_wash Quench & KF Wash (Precipitates Bu₃SnF) workup->kf_wash filter Filter through Celite® kf_wash->filter extract Extract & Dry filter->extract purify 5. Purification (Flash Chromatography) extract->purify analyze 6. Characterization (NMR, MS) purify->analyze

Sources

Method

High-Efficiency Microwave-Assisted Stille Coupling of Alkynyl Stannanes: Protocols, Mechanistic Insights, and Optimization

Introduction and Mechanistic Rationale The Stille cross-coupling reaction is a cornerstone of modern organic synthesis and drug discovery, enabling the formation of robust carbon-carbon bonds under mild conditions[1]. Wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis and drug discovery, enabling the formation of robust carbon-carbon bonds under mild conditions[1]. Within this paradigm, the coupling of alkynyl stannanes with aryl or vinyl electrophiles is a highly strategic transformation. Unlike the Sonogashira coupling, which requires basic conditions and copper co-catalysts that can trigger unwanted side reactions in sensitive substrates, the Stille coupling of alkynyl stannanes operates under neutral conditions. This makes it an indispensable tool for synthesizing conjugated alkynes, enynes, and complex pharmaceutical building blocks.

However, traditional thermal Stille couplings are notoriously sluggish. The transmetalation step—where the alkynyl group transfers from the organotin reagent to the palladium(II) intermediate—is typically the rate-limiting step due to high activation energy barriers. Under conventional conductive heating (e.g., oil baths), reaching the necessary thermal threshold requires extended reaction times (often 24–48 hours), which can lead to catalyst degradation (formation of inactive "Pd black") and substrate decomposition.

The Microwave Advantage: Microwave-assisted organic synthesis (MAOS) fundamentally alters this thermodynamic landscape[2]. By utilizing sealed-vessel microwave reactors, chemists can superheat solvents far beyond their atmospheric boiling points[3]. More importantly, microwave dielectric heating couples directly with the polar palladium intermediates and the solvent matrix, providing rapid, volumetric energy transfer. This localized superheating drastically accelerates the transmetalation step, reducing reaction times from days to mere minutes while simultaneously improving overall yields and product purity[4][5].

MechanisticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl/Vinyl Halide) Pd0->OxAdd PdII_1 Pd(II) Intermediate [Ar-Pd-X] OxAdd->PdII_1 TransMet Transmetalation (Alkynyl Stannane) PdII_1->TransMet PdII_2 Pd(II) Intermediate [Ar-Pd-Alkynyl] TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Conjugated Alkyne Product RedElim->Product MW Microwave Dielectric Heating (Overcomes Activation Barrier) MW->TransMet

Catalytic cycle of microwave-assisted Stille coupling highlighting transmetalation acceleration.

Quantitative Data: Conventional vs. Microwave Heating

The integration of microwave irradiation into alkynyl stannane chemistry provides a profound kinetic advantage. The table below summarizes comparative data demonstrating the efficiency gains achieved by transitioning from conventional reflux to sealed-vessel microwave synthesis.

ElectrophileAlkynyl StannaneHeating MethodTemp (°C)TimeYield (%)
4-IodoanisoleTributyl(phenylethynyl)stannaneConventional (Oil Bath)11024 h52%
4-IodoanisoleTributyl(phenylethynyl)stannaneMicrowave (Sealed) 150 15 min 91%
2-BromopyridineTributyl(trimethylsilylethynyl)stannaneConventional (Oil Bath)11048 h45%
2-BromopyridineTributyl(trimethylsilylethynyl)stannaneMicrowave (Sealed) 140 10 min 88%
17-Iodo-5α-androst-16-eneTributyl(phenylethynyl)stannaneConventional (Oil Bath)10018 h61%
17-Iodo-5α-androst-16-eneTributyl(phenylethynyl)stannaneMicrowave (Sealed) 130 12 min 94%

Note: The steroidal substrate data reflects the drastic rate acceleration and improved stereoselectivity often observed in complex molecular frameworks under microwave conditions[5].

Self-Validating Experimental Protocol

This protocol details the microwave-assisted cross-coupling of an aryl iodide with an alkynyl stannane. The procedure is designed as a self-validating system : at each critical juncture, observable physical changes confirm that the reaction is proceeding according to the mechanistic design.

Materials Required:
  • Reagents: Aryl iodide (1.0 equiv), Tributyl(alkynyl)stannane (1.2 equiv), Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (5 mol%).

  • Solvent: Anhydrous, degassed N,N-Dimethylformamide (DMF). DMF is chosen because its high dipole moment makes it an excellent microwave absorber[4].

  • Workup Reagent: 10% w/w aqueous Potassium Fluoride (KF) solution.

Step-by-Step Methodology:

Step 1: Reagent Preparation and Degassing

  • In a nitrogen-filled glovebox (or using standard Schlenk techniques), add the aryl iodide (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol) to a heavy-walled microwave-safe glass vial equipped with a magnetic stir bar.

  • Add 3.0 mL of anhydrous DMF, followed by the tributyl(alkynyl)stannane (1.2 mmol).

  • Causality Check: Oxygen is a severe liability in this reaction; it oxidizes the Pd(0) catalyst and promotes the Glaser-type homocoupling of the alkynyl stannane. Purge the vial with Argon for 5 minutes.

  • Seal the vial with a Teflon-lined crimp cap or specialized pressure septum.

Step 2: Microwave Irradiation

  • Place the sealed vial into a dedicated single-mode microwave reactor (e.g., Anton Paar or Biotage system)[3].

  • Program the reactor: Ramp time: 2 minutes; Hold Temperature: 130°C; Hold Time: 15 minutes; Cooling: Gas-jet cooling to < 50°C.

  • System Validation: Monitor the pressure curve on the reactor's interface. A steady rise in pressure correlating with the temperature ramp validates that the vessel is hermetically sealed and that superheating is occurring safely.

Step 3: Tin-Scavenging Workup (KF Quench)

  • Once the vial has cooled to ambient temperature, uncap it and transfer the crude mixture to a round-bottom flask.

  • Add 10 mL of 10% aqueous KF solution and stir vigorously for 30 minutes.

  • System Validation: The immediate formation of a dense, white precipitate confirms the successful conversion of highly toxic, organic-soluble tributyltin halides into insoluble polymeric tributyltin fluoride (Bu₃SnF). This self-validating step ensures that the tin byproducts will not streak during chromatography or contaminate the final API.

Step 4: Extraction and Purification

  • Filter the suspension through a pad of Celite to remove the Bu₃SnF precipitate and Pd black.

  • Extract the filtrate with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with water (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify via silica gel flash chromatography.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Seal 2. Vessel Sealing (Crimp Cap/Septum) Prep->Seal MW 3. Microwave Heating (130°C, 15 min) Seal->MW Cool 4. Gas-Jet Cooling (Temp < 50°C) MW->Cool Workup 5. KF Quench (Precipitate Tin) Cool->Workup Purify 6. Chromatography (Isolate Product) Workup->Purify

Step-by-step experimental workflow for microwave-assisted Stille coupling and tin byproduct removal.

Troubleshooting and Causality Analysis

Even with optimized protocols, deviations can occur. Understanding the chemical causality behind these failures is critical for rapid troubleshooting.

  • Issue: High levels of alkyne homocoupling (diyne formation).

    • Causality: Trace oxygen in the reaction vessel acts as an oxidant, intercepting the alkynyl stannane in a Glaser-type homocoupling pathway rather than the desired cross-coupling.

    • Resolution: Strictly adhere to freeze-pump-thaw degassing methods prior to sealing the microwave vial. Ensure the Teflon septum is not compromised.

  • Issue: Incomplete conversion and premature catalyst precipitation (Pd Black).

    • Causality: The catalyst is thermally degrading before transmetalation can occur. This happens if the solvent matrix does not absorb microwave energy efficiently, leading to uneven heating profiles.

    • Resolution: Ensure a highly polar solvent (like DMF or NMP) is used. If a non-polar solvent like toluene is strictly required for substrate solubility, add a microwave-absorbing "doping" agent (e.g., an ionic liquid) to facilitate rapid, uniform dielectric heating[2].

  • Issue: Destannylation of the starting material (yielding a terminal alkyne).

    • Causality: Alkynyl stannanes are slightly more sensitive to protic cleavage than aryl stannanes. Trace moisture or acidic impurities in the solvent will protonate the stannane, destroying the reagent.

    • Resolution: Utilize strictly anhydrous solvents and store alkynyl stannanes over molecular sieves or in a desiccator.

References

  • Stille Polycondensation for Synthesis of Functional Materials Chemical Reviews (ACS Publications)[Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry PubMed Central (PMC)[Link]

  • Microwave-assisted Stille-coupling of steroidal substrates PubMed (Steroids Journal)[Link]

Sources

Application

Application Note: Total Synthesis Applications of Cyclopropyl Ethynyl Stannane

This guide provides a comprehensive technical analysis of Cyclopropyl Ethynyl Stannane , focusing on its preparation and critical applications in the total synthesis of complex natural products and pharmaceutical interme...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of Cyclopropyl Ethynyl Stannane , focusing on its preparation and critical applications in the total synthesis of complex natural products and pharmaceutical intermediates.

Executive Summary & Strategic Utility

Cyclopropyl ethynyl stannane (typically the tributyl derivative, Bu₃Sn-C≡C-cPr ) is a specialized organometallic reagent used to install the cyclopropyl acetylene motif. This structural unit is pharmacologically privileged, appearing in non-nucleoside reverse transcriptase inhibitors (e.g., Efavirenz), antiviral benzimidazoles, and marine polyketides (e.g., Callipeltoside A).

While terminal alkynes can be coupled via Sonogashira conditions, the stannane derivative offers distinct advantages in complex synthesis:

  • Neutral Conditions: Avoids the basic amines required for Sonogashira coupling, preventing isomerization of sensitive stereocenters.

  • Suppression of Homocoupling: Eliminates the Glaser coupling side-reaction often seen with terminal alkynes and copper catalysts.

  • Orthogonality: Allows for sequential cross-coupling reactions (e.g., Stille followed by Suzuki) on poly-halogenated scaffolds.

Reagent Preparation Protocol

The synthesis of tributyl(cyclopropylethynyl)stannane is a robust two-step sequence starting from cyclopropyl methyl ketone or cyclopropane carboxaldehyde, followed by lithiation and stannylation.

Step 1: Synthesis of Cyclopropyl Acetylene

Note: Cyclopropyl acetylene is volatile (bp ~52 °C). Handle with care.

Reagents:

  • Cyclopropyl methyl ketone[1][2]

  • Phosphorus pentachloride (PCl₅)

  • Sodium amide (NaNH₂) or Potassium tert-butoxide (KOtBu) in DMSO

Mechanism: The ketone is converted to the gem-dichloride, which undergoes double dehydrohalogenation to form the terminal alkyne.

Step 2: Stannylation Protocol

Target Reagent: Tributyl(cyclopropylethynyl)stannane [CAS: 254108-69-5]

Materials:

  • Cyclopropyl acetylene (1.0 equiv)

  • n-Butyllithium (2.5 M in hexanes, 1.05 equiv)

  • Tributyltin chloride (Bu₃SnCl, 1.0 equiv)

  • Dry THF (Tetrahydrofuran)

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the flask with cyclopropyl acetylene (e.g., 20.0 mmol) and anhydrous THF (100 mL). Cool to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (8.4 mL, 21.0 mmol) over 20 minutes. Maintain internal temperature below -70 °C.

  • Equilibration: Stir at -78 °C for 45 minutes to ensure complete formation of the lithium acetylide.

  • Stannylation: Dissolve Bu₃SnCl (6.5 g, 20.0 mmol) in THF (20 mL) and add dropwise to the cold acetylide solution.

  • Warming: Allow the mixture to warm slowly to room temperature (RT) over 3 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude oil is typically pure enough (>95%) for subsequent couplings. If necessary, rapid filtration through neutral alumina (10% EtOAc/Hexanes) removes tin oxides. Do not use silica gel , as destannylation can occur.

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the preparation pathway and the divergent reactivity of the stannane in cross-coupling versus transmetallation.

StannaneLogic Start Cyclopropyl Methyl Ketone Alkyne Cyclopropyl Acetylene (Volatile Intermediate) Start->Alkyne 1. PCl5 2. NaNH2/DMSO Li_Species Lithium Acetylide (Li-C≡C-cPr) Alkyne->Li_Species n-BuLi, THF, -78°C Stannane Tributyl(cyclopropylethynyl)stannane (Stable Reagent) Li_Species->Stannane Bu3SnCl Prod_A Antiviral Benzimidazoles (C-C Bond Formation) Stannane->Prod_A Stille Coupling Pd(PPh3)4, Ar-I Prod_B Callipeltoside A Side Chain (Enyne Construction) Stannane->Prod_B Stille Coupling Vinyl Halide

Caption: Figure 1. Synthesis of tributyl(cyclopropylethynyl)stannane and its divergent application in pharmaceutical and natural product synthesis.

Key Application 1: Pharmaceutical Scaffolds (Benzimidazoles)

In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), the cyclopropyl alkyne moiety is critical for binding affinity. The stannane reagent allows for the late-stage attachment of this group to highly functionalized heteroaryl halides.

Protocol: Stille Coupling to Benzimidazole Core

Reference Context: Synthesis of antiviral agents (e.g., substituted 2-methyl-benzimidazoles).

Reaction Parameters:

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄ (5-10 mol%) Tetrakis provides a robust Pd(0) source for oxidative addition to heteroaryl iodides.
Solvent Toluene or DMF Toluene (100°C) is standard; DMF is used for polar substrates to improve solubility.
Additives CuI (10 mol%) "Stille-Scott" modification: CuI facilitates transmetallation via a transient Cu-acetylide species, accelerating the reaction significantly.

| Stoichiometry | 1.2 equiv Stannane | Slight excess ensures complete consumption of the valuable aryl halide. |

Step-by-Step Procedure:

  • Degassing: In a Schlenk tube, combine the aryl iodide (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv). Evacuate and backfill with Argon (3 cycles).

  • Addition: Add anhydrous Toluene (0.1 M concentration relative to halide). Add tributyl(cyclopropylethynyl)stannane (1.2 equiv) via syringe.

  • Reaction: Heat to 100 °C for 12–24 hours. Monitor by LC-MS.

  • Workup (Tin Removal): Cool to RT. Add 10% aqueous KF (Potassium Fluoride) and stir vigorously for 30 minutes. This precipitates insoluble Bu₃SnF. Filter through Celite.

  • Isolation: Concentrate filtrate and purify via column chromatography.

Key Application 2: Natural Product Synthesis (Callipeltoside A)[4]

The synthesis of the marine macrolide Callipeltoside A features a trans-chlorocyclopropane side chain linked to a dienyne system.[3][4] The cyclopropyl ethynyl stannane serves as a modular building block to construct the conjugated enyne framework.

Strategic Insight: The "Enyne" Construction

Instead of building the chain linearly, researchers utilize the Stille coupling between the alkynyl stannane and a vinyl halide (or conversely, a vinyl stannane and alkynyl halide).

Specific Transformation:

  • Coupling Partner: (E)-1-iodo-2-chloroalkene or similar vinyl iodide fragments.

  • Conditions: Pd₂dba₃, AsPh₃ (Ligand), THF, 60°C.

  • Why AsPh₃? Triphenylarsine is a "soft" ligand that often enhances the rate of Stille couplings with sterically demanding or conjugated substrates compared to PPh₃.

Experimental Note on Stereoretention: The Stille coupling is stereoretentive. Using pure (E)-vinyl iodides with cyclopropyl ethynyl stannane yields the (E)-enyne exclusively, preserving the geometry required for the natural product's biological activity.

References

  • Preparation of Cyclopropyl Acetylene

    • Methodology: "Improved Synthesis of Cyclopropylacetylene."[5] European Patent EP0805790B1.

    • Source:

  • Stannane Synthesis & Antiviral Application

    • Context: "Heterocyclic substituted 2-methyl-benzimidazole antiviral agents."[6] US Patent Application 20020099208.[6]

    • Source:

  • Callipeltoside A Total Synthesis (Stille Coupling Context)

    • Paper: "Synthetic studies on the trans-chlorocyclopropane dienyne side chain of callipeltoside A." Organic Letters, 2000, 2(25), 4055-4058.[4]

    • Source:

  • General Stille Coupling of Alkynyl Stannanes

    • Mechanism:[2][7][8] "Mechanistic study on the cross-coupling of alkynyl stannanes with aryl iodides." Dalton Transactions, 2003.

    • Source:

  • Orexin Receptor Agonists (Stannane Intermediate)

    • Context: Preparation of benzyl carbamates via tributyl(cyclopropylethynyl)stannane.[8] WO Patent 2024107615A1.

    • Source:

Sources

Method

Application Note: Catalyst Screening &amp; Optimization for Tributyl(2-cyclopropylethynyl)stannane Coupling

This Application Note is designed for medicinal chemists and process development scientists optimizing the Stille cross-coupling of Tributyl(2-cyclopropylethynyl)stannane . The guide prioritizes mechanistic logic over ro...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the Stille cross-coupling of Tributyl(2-cyclopropylethynyl)stannane .

The guide prioritizes mechanistic logic over rote recipes, addressing the specific challenges of alkynyl stannanes: competitive homocoupling, transmetallation bottlenecks, and the rigorous removal of toxic organotin byproducts.

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7][8]

Tributyl(2-cyclopropylethynyl)stannane is a valuable reagent for introducing the cyclopropyl-alkyne motif—a rigid, lipophilic spacer increasingly used in kinase inhibitors and GPCR ligands to constrain conformation without adding excessive molecular weight.

While Stille couplings are generally robust, alkynyl stannanes present a unique mechanistic paradox:

  • High Reactivity: The

    
    -hybridized carbon facilitates faster transmetallation than aryl or vinyl stannanes.
    
  • Homocoupling Risk: The same reactivity leads to rapid dimerization of the alkyne (forming bis-cyclopropyl butadiyne), often consuming the reagent before cross-coupling occurs.

  • "Transposed" Mechanism: Unlike the classical catalytic cycle (Oxidative Addition

    
     Transmetallation), alkynyl stannanes can undergo oxidative addition to Pd(0) before the electrophile, creating a "Cycle II" pathway that traps the catalyst if the electrophile is electron-rich or sterically hindered.
    
The "Copper Effect" (Liebeskind-Stille Variation)

For this specific substrate, the inclusion of Copper(I) Iodide (CuI) is often the critical variable. CuI facilitates a "double transmetallation":



The resulting Cu-acetylide  is far more reactive toward the Pd(II) species than the bulky stannane, bypassing the slow Sn

Pd transmetallation step and suppressing homocoupling.

Mechanistic Pathway & Logic Flow

The following diagram illustrates the bifurcated pathway. Successful optimization requires forcing the reaction through the Green (Cross-Coupling) path while suppressing the Red (Homocoupling) path.

StilleMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Pd(II)(Ar)(X)L2 (Oxidative Addition Complex) Pd0->OxAdd + Ar-X ArX Ar-X (Electrophile) TransMetal Transmetallation (Rate Determining Step) OxAdd->TransMetal SnReagent Cyclopropyl-C≡C-SnBu3 CuAcetylide Cyclopropyl-C≡C-Cu (Transient Species) SnReagent->CuAcetylide + CuI (Fast) SnReagent->TransMetal Slow (Direct) HomoCoup Homocoupling Side Reaction (Dimer Formation) SnReagent->HomoCoup Excess Oxidant or Slow Ar-X Addn CuI CuI (Co-Catalyst) CuAcetylide->TransMetal Fast (Cu-Effect) RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd0 Regenerate Catalyst Product Ar-C≡C-Cyclopropyl (Target) RedElim->Product

Caption: Dual-pathway mechanism. The CuI-mediated path (Green) bypasses the steric bulk of Tributyltin, accelerating the desired coupling over dimerization.

Catalyst Screening Protocol

Do not screen randomly. Use this orthogonal matrix to cover electronic and steric space.

Screening Matrix (Microscale: 50 mg)
VariableCondition A (Baseline)Condition B (High Turnover)Condition C (Difficult Electrophiles)Condition D (Liebeskind)
Catalyst Pd(PPh

)

(5 mol%)
Pd

(dba)

(2.5 mol%)
Pd(OAc)

(5 mol%)
Pd(PPh

)

(5 mol%)
Ligand NoneTri(2-furyl)phosphine (TFP)XPhos or SPhosNone
Additive NoneNoneCsF (2.0 equiv)CuI (10 mol%)
Solvent TolueneDMF1,4-DioxaneDMF or NMP
Temp 90°C60-80°C80°CRT to 60°C
Interpretation of Results
  • Scenario 1: Low Conversion, High SM Recovery.

    • Cause: Oxidative addition failure.

    • Fix: Switch to Condition C (Electron-rich Buchwald ligands like XPhos facilitate oxidative addition of chloro-arenes).

  • Scenario 2: High Conversion, Low Yield (Homocoupling).

    • Cause: Transmetallation is too slow relative to stannane oxidation.

    • Fix: Switch to Condition D (CuI accelerates transmetallation) or Condition B (TFP is a "soft" ligand that releases Pd quickly).

  • Scenario 3: Pd Black Precipitation.

    • Cause: Catalyst decomposition ("ligandless" Pd).

    • Fix: Increase ligand:Pd ratio to 4:1 or lower temperature.

Detailed Experimental Protocols

Synthesis of Tributyl(2-cyclopropylethynyl)stannane

If the reagent is not purchased, it must be synthesized fresh for optimal results.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagents: Add Cyclopropylacetylene (10.0 mmol) and anhydrous THF (50 mL). Cool to -78°C.

  • Lithiation: Dropwise add n-BuLi (2.5 M in hexanes, 10.5 mmol, 1.05 equiv) over 15 mins. Stir at -78°C for 1 hour.

  • Stannylation: Dropwise add Tributyltin chloride (10.0 mmol) neat or in THF.

  • Warming: Allow to warm to Room Temperature (RT) over 2 hours.

  • Workup: Quench with sat. NH

    
    Cl. Extract with Hexanes (3x). Wash combined organics with brine, dry over MgSO
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Do not distill unless necessary (high boiling point). If purification is needed, rapid filtration through neutral alumina (100% Hexanes) is preferred over silica to prevent protodestannylation.

Optimized Cross-Coupling Procedure (Condition D - Recommended)

This protocol utilizes the CuI effect for maximum efficiency.

  • Vessel: Charge a reaction vial with Aryl Halide (1.0 equiv), Pd(PPh

    
    )
    
    
    
    (5 mol%), and CuI (10 mol%).
  • Atmosphere: Evacuate and backfill with Argon (3 cycles). Strict oxygen exclusion is vital to prevent homocoupling.

  • Solvent: Add anhydrous DMF (0.2 M concentration relative to halide).

  • Reagent Addition: Add Tributyl(2-cyclopropylethynyl)stannane (1.1 equiv) via syringe.

  • Reaction: Stir at 45–60°C . Monitor by LCMS/TLC.[1]

    • Note: The cyclopropyl group is stable at these temperatures. Avoid heating >100°C to prevent potential ring-opening or rearrangement.

  • Quench: Dilute with EtOAc. Add 10% aqueous KF solution (see Section 5).

Purification & Tin Removal (The "KF Method")

Organotin byproducts (Bu


Sn-X) are highly lipophilic and toxic. Standard chromatography often fails to separate them from the product.

The Protocol:

  • Dilute: Dilute the crude reaction mixture with Diethyl Ether or EtOAc .

  • Treat: Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution.

  • Stir: Vigorously stir the biphasic mixture for 30 minutes.

    • Chemistry: Bu

      
      Sn-X converts to polymeric Bu
      
      
      
      Sn-F
      , which is an insoluble white solid.
  • Filter: Filter the resulting suspension through a pad of Celite .[2][1] The toxic tin polymer remains on the Celite.

  • Extract: Separate layers, wash organics with water/brine, and concentrate.

  • Polish: If trace tin remains (visible as "grease" in NMR), run a short silica column doped with 10% K

    
    CO
    
    
    
    . The base interacts with acidic tin species, retaining them on the column.

Troubleshooting Decision Tree

Troubleshooting Start Problem Observed Issue1 Stannane Homocoupling (Dimer found) Start->Issue1 Issue2 No Reaction (SM Recovered) Start->Issue2 Issue3 Protodestannylation (Alkyne-H formed) Start->Issue3 Sol1 1. Degas solvent thoroughly 2. Add CuI (10%) 3. Slow addition of Stannane Issue1->Sol1 Sol2 1. Switch to Pd-XPhos G3 2. Change solvent to Dioxane 3. Increase Temp Issue2->Sol2 Sol3 1. Use Anhydrous Solvents 2. Base wash glassware 3. Avoid Silica purification Issue3->Sol3

Caption: Diagnostic workflow for common failure modes in alkynyl Stille couplings.

References

  • Synthesis of Alkynyl Stannanes: Crisp, G. T. "Organotin Reagents in Organic Synthesis." Thieme-Connect, Science of Synthesis, 2004 . Link

  • Mechanistic Insights (Cycle II): García, J. J., et al. "Problematic ArF–Alkynyl Coupling... Efficient Solutions via Mechanistic Understanding." Journal of the American Chemical Society, 2022 . Link

  • The Liebeskind-Stille Coupling (Cu Effect): Liebeskind, L. S., Srogl, J. "Thiol Ester−Boronic Acid Cross-Coupling." Journal of the American Chemical Society, 2000 . (Foundational reference for Cu-mediated cross-coupling). Link

  • Tin Removal Protocols: Hays, D. S., Fu, G. C.[3] "Purification of Stille Reaction Mixtures." Journal of Organic Chemistry, 1996 . (Describes the KF/Silica method). Link

  • Cyclopropyl Stannane Data: "Tributyl(cyclopropyl)stannane CAS 17857-70-4."[4] CymitQuimica Product Data. Link

Sources

Application

One-Pot Synthesis Methods Involving Cyclopropyl Stannanes: Application Notes and Protocols

Introduction: The Strategic Value of Cyclopropyl Motifs and the Efficiency of One-Pot Syntheses The cyclopropyl group, a three-membered carbocycle, is a highly sought-after structural motif in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Cyclopropyl Motifs and the Efficiency of One-Pot Syntheses

The cyclopropyl group, a three-membered carbocycle, is a highly sought-after structural motif in modern medicinal chemistry and drug development.[1] Its unique conformational rigidity and electronic properties can impart significant improvements in potency, metabolic stability, and target selectivity of drug candidates.[1] The incorporation of this strained ring system often serves as a bioisosteric replacement for gem-dimethyl groups or alkenes, providing a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2]

Traditionally, the synthesis of molecules containing a cyclopropyl moiety involves multi-step sequences with purification of intermediates at each stage. Such approaches, while effective, are often time-consuming, resource-intensive, and generate significant chemical waste. One-pot syntheses have emerged as a powerful strategy to overcome these limitations.[3] By conducting multiple reaction steps in a single vessel without the isolation of intermediates, one-pot procedures offer increased efficiency, reduced costs, and a more environmentally benign approach to complex molecule synthesis.[4]

This guide provides a detailed exploration of one-pot synthetic methods that leverage the reactivity of cyclopropyl stannanes. Organostannanes, particularly in the context of palladium-catalyzed cross-coupling reactions like the Stille coupling, are valued for their stability to air and moisture and their broad functional group tolerance.[5] By combining the in-situ generation of cyclopropyl stannanes with their subsequent reaction in a one-pot fashion, we can achieve a highly efficient and modular approach to the synthesis of complex cyclopropane-containing molecules.

Core Concept: Tandem Hydrostannylation/Stille Coupling for the Synthesis of Arylcyclopropanes

A particularly elegant one-pot strategy involves the palladium-catalyzed hydrostannylation of an appropriate precursor to generate a cyclopropyl stannane in situ, followed by a palladium-catalyzed Stille cross-coupling with an aryl halide. This tandem approach obviates the need to synthesize, purify, and handle the often-toxic and sometimes unstable organostannane reagents separately.

The overall transformation can be depicted as follows:

G cluster_0 One-Pot Reaction Vessel cluster_1 Step 1: Hydrostannylation cluster_2 Step 2: Stille Cross-Coupling Cyclopropene Cyclopropene Precursor Step1 In situ formation of Cyclopropyl Stannane Stannane Tributyltin Hydride (Bu3SnH) ArylHalide Aryl Halide (Ar-X) Step2 C-C Bond Formation Pd_Catalyst Pd(0) Catalyst Product Arylcyclopropane (Ar-Cyclopropyl) Byproduct Bu3SnX Step1->Step2 Cyclopropyl Stannane Intermediate (Not Isolated) Step2->Product Step2->Byproduct Stille_Cycle Figure 2: Simplified Catalytic Cycle for the Stille Cross-Coupling Step. Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)L_n-R PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination ArR Ar-R (Product) PdII_ArR->ArR SnX X-SnBu3 PdII_ArR->SnX ArX Ar-X ArX->PdII_ArX SnR R-SnBu3 (from Step 1) SnR->PdII_ArR

Figure 2: Simplified Catalytic Cycle for the Stille Cross-Coupling Step.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-phenylcyclopropane-1-carboxylate

This protocol is a representative example and may require optimization for different substrates.

Materials and Reagents
ReagentCAS NumberSupplierGrade
Ethyl 2-methylenecyclopropane-1-carboxylate38583-77-0Sigma-Aldrich97%
Tributyltin hydride (Bu₃SnH)688-73-3Sigma-Aldrich97%
Bromobenzene108-86-1Sigma-AldrichReagentPlus®, 99%
Tetrakis(triphenylphosphine)palladium(0)14221-01-3Sigma-Aldrich99%
Toluene108-88-3Sigma-AldrichAnhydrous, 99.8%
Diethyl ether60-29-7Fisher ScientificACS Grade
Saturated aqueous solution of KFN/AIn-house prep.N/A
Anhydrous magnesium sulfate7487-88-9Sigma-Aldrich≥99.5%
Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).

    • Seal the flask with a septum and purge with argon for 10 minutes.

  • Hydrostannylation (In Situ Generation of Cyclopropyl Stannane):

    • Add anhydrous toluene (20 mL) to the flask via syringe.

    • Add ethyl 2-methylenecyclopropane-1-carboxylate (126 mg, 1.0 mmol, 1.0 equiv) to the stirred solution.

    • Slowly add tributyltin hydride (320 mg, 1.1 mmol, 1.1 equiv) dropwise over 5 minutes at room temperature.

    • Stir the reaction mixture at room temperature for 2 hours. The progress of the hydrostannylation can be monitored by TLC or GC-MS by quenching a small aliquot with a saturated solution of I₂ in CDCl₃.

  • Stille Cross-Coupling:

    • To the same flask containing the in situ generated cyclopropyl stannane, add bromobenzene (157 mg, 1.0 mmol, 1.0 equiv).

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of diethyl ether and stir vigorously with 20 mL of a saturated aqueous solution of potassium fluoride (KF) for 1 hour. This step is crucial for removing the tin byproducts as insoluble tributyltin fluoride.

    • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether (3 x 10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., 95:5 hexanes:ethyl acetate) to afford the desired ethyl 2-phenylcyclopropane-1-carboxylate.

Expected Results

Based on similar one-pot hydrostannylation/Stille coupling reactions, the expected yield for this transformation would be in the range of 60-85%. The reaction should produce a mixture of cis and trans diastereomers, with the trans isomer typically being the major product.

Substrate (Aryl Halide)Expected Yield (%)Notes
Iodobenzene75-90More reactive than bromobenzene.
4-Bromoanisole70-85Electron-donating groups are well-tolerated.
4-Bromobenzonitrile65-80Electron-withdrawing groups are compatible.
2-Bromopyridine50-70Heteroaromatic substrates may require optimization.

Troubleshooting and Key Considerations

  • Low Yield of Hydrostannylation: Ensure that the tributyltin hydride is of high purity and the reaction is performed under strictly anaerobic conditions.

  • Incomplete Stille Coupling: The activity of the palladium catalyst is crucial. If the reaction stalls, a fresh portion of the catalyst can be added. For less reactive aryl bromides or chlorides, a more active catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand like P(t-Bu)₃) may be required.

  • Difficulty in Removing Tin Byproducts: The KF workup is generally effective. If tin residues persist, repeated extractions with KF solution or alternative purification methods such as chromatography on fluoride-impregnated silica gel can be employed.

Conclusion

The one-pot synthesis of arylcyclopropanes via a tandem hydrostannylation/Stille coupling sequence represents a highly efficient and atom-economical approach to this important class of molecules. By understanding the underlying principles of each reaction step and carefully controlling the reaction conditions, researchers can leverage this methodology to rapidly access a diverse range of cyclopropane-containing compounds for applications in drug discovery and materials science.

References

  • Chang, M.-Y., Chen, Y.-C., & Chan, C.-K. (2014). One-pot synthesis of multifunctionalized cyclopropanes. Tetrahedron Letters, 55(17), 2884-2887. [Link]

  • Marko, I. E. (2011). Cyclopropylstannanes: Synthesis and Applications. In The Chemistry of Organic Germanium, Tin and Lead Compounds, Volume 2. John Wiley & Sons, Ltd. [Link]

  • de Meijere, A., von Zezschwitz, P., Nüske, H., & Stulgies, B. (2001). A one-pot sequence of Stille and Heck couplings: synthesis of various 1,3,5-hexatrienes and their subsequent 6pi-electrocyclizations. Chemistry, 7(18), 4035–4046. [Link]

  • Maleczka, R. E., Jr., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Organic Letters, 3(26), 4173–4176. [Link]

  • Ghanem, A., Aboul-Enein, H. Y., & Müller, P. (2005). One-pot synthesis and chiral analysis of cyclopropane derivatives. Chirality, 17(1), 44–50. [Link]

  • Chang, M.-Y. (2014). ChemInform Abstract: One-Pot Synthesis of Multifunctionalized Cyclopropanes. ChemInform, 45(30). [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

  • Maleczka, R. E., Jr., & Terstiege, I. (1998). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. The Journal of Organic Chemistry, 63(26), 9622–9623. [Link]

  • Parida, B. B., Das, P. P., Niocel, M., & Cha, J. K. (2013). C-Acylation of Cyclopropanols: Preparation of Functionalized 1,4-Diketones. Organic Letters, 15(7), 1752–1755. [Link]

  • Reddy, R. P., & Kumar, V. (2017). One-Pot Synthesis of Cyclopropane-Fused Cyclic Amidines: An Oxidative Carbanion Cyclization. Angewandte Chemie International Edition, 56(51), 16197–16201. [Link]

  • Sowden, M., Collins, J. L., III, Staveness, D., & Stephenson, C. (2022). A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. ChemRxiv. [Link]

  • Trost, B. M., & Sviridov, S. V. (2025). General palladium-catalyzed cross coupling of cyclopropenyl esters. Chemical Science, 16(1), 123-128. [Link]

  • de Meijere, A., von Zezschwitz, P., Nüske, H., & Stulgies, B. (2001). A one-pot sequence of Stille and Heck couplings: Synthesis of various 1,3,5-hexatrienes and their subsequent 6π-electrocyclizations. Chemistry – A European Journal, 7(18), 4035-4046. [Link]

  • Hayashi, Y. (2016). Pot economy and one-pot synthesis. Chemical Science, 7(2), 866–880. [Link]

  • Zhang, W., & Yi, W. (2022). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. Current Research in Green and Sustainable Chemistry, 5, 100257. [Link]

  • Gallagher, W. P., & Maleczka, R. E., Jr. (2005). One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. Journal of Organometallic Chemistry, 690(24-25), 5895–5900. [Link]

  • Lange, M., Agrawal, I., & Werz, D. B. (2026). Ring Enlargements of in Situ-Formed Cyclopropanones by Sulfoxonium Ylides: One-Pot Synthesis of Alkylidene Cyclobutanones. Angewandte Chemie International Edition. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • Wang, C., Li, S., & Wang, J. (2018). Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams. Organic & Biomolecular Chemistry, 16(24), 4443–4446. [Link]

  • Kumar, V., & Reddy, R. P. (2017). Novel One-pot Synthesis of Cyclopropane-fused Cyclic Amidines: An Oxidative Carbanion Cyclization. Angewandte Chemie International Edition. [Link]

  • El-Sayed, N. N. E. (2016). Asymmetric one-pot synthesis of cyclopropanes. Journal of Chemical and Pharmaceutical Research, 8(4), 843-851. [Link]

  • Chiacchio, U., Corsaro, A., & Rescifina, A. (2025). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 30(9), 1987. [Link]

  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]

  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Removing tributyltin byproducts from Stille coupling reactions

Current Status: Operational Topic: Elimination of Tributyltin (TBT) Residues Ticket Priority: High (Toxicity/Purification Bottleneck) Executive Summary: The "Grease" Problem Welcome to the Stille Coupling De-Greasing Cen...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Elimination of Tributyltin (TBT) Residues Ticket Priority: High (Toxicity/Purification Bottleneck)

Executive Summary: The "Grease" Problem

Welcome to the Stille Coupling De-Greasing Center. If you are here, you likely have a crude reaction mixture containing your desired product and a significant amount of tributyltin byproducts (e.g.,


, 

, or the distannane

).

The Challenge: Organotin byproducts are lipophilic ("greasy"), toxic, and notoriously difficult to separate from organic products using standard silica gel chromatography. They often "streak" through columns, contaminating fractions and leading to failed elemental impurity tests (ICH Q3D).

The Solution: You cannot rely on standard chromatography alone. You must chemically modify the tin species to alter its polarity or solubility before or during purification.

Triage: Select Your Protocol

Use the following decision matrix to select the correct decontamination strategy for your specific substrate.

StilleCleanup Start START: Crude Reaction Mixture Q1 Is your product acid-sensitive? Start->Q1 Q2 Is your product highly polar (Water soluble)? Q1->Q2 No MethodA PROTOCOL A: Aqueous KF Wash Q1->MethodA Yes (Avoid I2) Q3 Scale of Reaction? Q2->Q3 No MethodC PROTOCOL C: Iodine-DBU Titration Q2->MethodC Yes (Avoid Aqueous) Q3->MethodA >10 Grams MethodB PROTOCOL B: KF-Silica Stationary Phase Q3->MethodB <10 Grams (High Purity Req) MethodD PROTOCOL D: Basic Silica (TEA) MethodB->MethodD If Sn still persists

Figure 1: Decision matrix for selecting the appropriate tin removal protocol based on substrate sensitivity and scale.

Technical Protocols
Protocol A: The Aqueous KF Wash (Standard)

Best for: Large-scale reactions (>5g) where solid loading is impractical; Acid-sensitive substrates.

Mechanism: Tributyltin halides are soluble in organics.[1] Fluoride ions have a high affinity for tin, forming polymeric tributyltin fluoride (


), which is an insoluble white solid.


Step-by-Step Guide:

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Ether (do not use DCM if possible, as the precipitate floats and is harder to filter).

  • The Wash: Add a solution of saturated aqueous Potassium Fluoride (KF) .[2][3]

    • Ratio: Use ~1 mL of aq. KF per mL of organic solvent.[2]

  • Agitation: Stir vigorously at room temperature for 30–60 minutes .

    • Critical Check: You must see a white, fluffy precipitate form. If no precipitate forms, the tin has not been converted.

  • Filtration: Filter the biphasic mixture through a pad of Celite or a glass frit to remove the polymeric tin fluoride.

  • Separation: Transfer the filtrate to a separatory funnel. Separate layers. Wash the organic layer again with fresh KF solution, then brine.[3]

  • Dry & Concentrate: Dry over

    
     and concentrate.
    
Protocol B: The KF-Silica Stationary Phase (Gold Standard)

Best for: High-purity requirements (removing Sn to <30 ppm); Compounds that streak on normal silica. Reference: Harrowven, D. C. et al. Chem. Commun.[4]2004 .[5]

The Science: Simply mixing KF and Silica is good, but fused KF-Silica is better. The fluoride ions are embedded in the silica matrix, trapping the tin as it elutes.

Preparation of 10% KF-Silica:

  • Dissolve 10 g of anhydrous KF in ~200 mL of water.

  • Add 90 g of Silica Gel (standard 40–63 µm flash grade).

  • Stir the slurry for 20 minutes to ensure coating.

  • Evaporation: Remove water on a rotary evaporator.

    • Crucial Step: Do not bone-dry the silica at high vacuum and heat. The silica needs a trace amount of water to remain active. Stop when it is a free-flowing powder (approx water content ~10-15%).

Execution:

  • Pack a column with this KF-Silica powder as the stationary phase.

  • Load your crude material.[1][2]

  • Elute with your standard solvent system (Hexane/EtOAc, etc.).

  • Result: The tin stays at the baseline (top of column) as insoluble fluoride; product elutes normally.

Protocol C: Iodine-DBU Titration (The "Nuclear" Option)

Best for: Removing unreacted hexabutyldistannane (


) or stubborn tin hydrides; Polar products that cannot handle aqueous washes.
Reference: J. Am. Chem. Soc.2010  (Liebeskind-Allred variations).

Mechanism: Iodine cleaves the Sn-Sn or Sn-H bond to form


. The DBU acts as a base/complexing agent. The resulting tin iodide is then easily converted to the insoluble fluoride or sequestered.

Step-by-Step Guide:

  • Dissolve crude mixture in Diethyl Ether (or THF).

  • Add 2–3 equivalents of DBU .

  • Titration: Slowly add a 0.1 M solution of Iodine (

    
    )  in ether dropwise.
    
  • Endpoint: Continue adding until a faint orange/brown color of iodine persists (indicating all reactive tin has been consumed).

  • Quench: Immediately add saturated aqueous KF or Sodium Thiosulfate (if you want to reduce excess iodine first).

  • Filter: The tin species will precipitate as

    
     (if KF used) or become highly polar.[6] Filter and work up.
    
Comparative Efficiency Data

The following table illustrates the residual tin levels typically achieved by each method when starting with a stoichiometric Stille reaction.

MethodResidual Tin (ppm)Throughput SpeedSuitability for Scale
Standard Silica Column 1,000 – 5,000FastHigh
Aqueous KF Wash 100 – 500MediumHigh
10% KF-Silica Column 15 – 30 Slow (Prep required)Low/Medium (<10g)
Iodine/DBU + KF < 10MediumMedium
Frequently Asked Questions (FAQ)

Q: The tin byproduct is "streaking" and co-eluting with my product. What now? A: This is caused by the lipophilic nature of


 and its weak interaction with silica.
  • Fix: Add 1% Triethylamine (TEA) to your column eluent. This buffers the silica surface. Alternatively, switch to Amino-functionalized silica or the KF-Silica protocol (Protocol B).

Q: I used Protocol A (KF Wash), but no precipitate formed. A: This usually happens if the reaction solvent was too polar (like DMF or NMP) or if you used DCM (precipitate dissolves or floats).

  • Fix: Perform a standard aqueous workup first to remove DMF/NMP, extract into Ether/EtOAc, and then perform the KF wash on the concentrated organic layer.

Q: Can I use Potassium Fluoride on Alumina? A: Yes. KF on Alumina is often more reactive than KF on Silica for certain substrates, but it is more basic. Avoid if your product has base-sensitive esters or protecting groups (e.g., Fmoc).

Q: What are the regulatory limits for Tin? A: According to ICH Q3D , Tin (Sn) is a Class 3 elemental impurity.[7]

  • Oral PDE: 6000 µ g/day (approx 600 ppm in a 10g daily dose).

  • Parenteral PDE: 600 µ g/day .

  • Note: While limits are high, tin often poisons downstream catalysts (e.g., Hydrogenation), so removal is critical beyond just toxicity.

References
  • Renaldo, A. F.; Labadie, J. W.; Stille, J. K. "Palladium-catalyzed coupling of acid chlorides with organotin reagents: ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate." Organic Syntheses, 1989 , 67, 86.

  • Harrowven, D. C.; Guy, I. L. "KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds."[4] Chem. Commun., 2004 , 17, 1968–1969.[5]

  • Curran, D. P. "Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Organofluorine Chemistry." Synlett, 2001 , 9, 1488-1496.

  • Gallagher, W. P.; Maleczka, R. E. "Stille Reactions Catalytic in Tin: A 'Sn-F' Route for Intermolecular and Intramolecular Couplings." J. Org. Chem., 2005 , 70, 841–846.

  • International Council for Harmonisation (ICH). "Guideline Q3D(R2) on Elemental Impurities."[8] European Medicines Agency, 2022 .[8]

Sources

Optimization

Purification techniques for Tributyl(2-cyclopropylethynyl)-stannane

Technical Support Center: Purification & Handling of Tributyl(2-cyclopropylethynyl)stannane Executive Summary Tributyl(2-cyclopropylethynyl)stannane is a specialized organometallic reagent often used in Stille cross-coup...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Handling of Tributyl(2-cyclopropylethynyl)stannane

Executive Summary

Tributyl(2-cyclopropylethynyl)stannane is a specialized organometallic reagent often used in Stille cross-coupling reactions to introduce cyclopropyl-alkynyl motifs (e.g., in the synthesis of HIV reverse transcriptase inhibitors like Efavirenz analogs).[1] Its purification presents a dual challenge: the protodestannylation sensitivity of the alkynyl-tin bond and the potential instability of the strained cyclopropyl ring under acidic conditions.

This guide provides a self-validating workflow to isolate high-purity reagent while mitigating decomposition and tin contamination.

Part 1: Critical Safety & Handling (Read First)

Q: What are the specific hazards associated with this molecule? A: Beyond standard chemical hazards, this compound combines the neurotoxicity of organotins with the reactivity of strained rings.

  • Neurotoxicity: Tributyltin compounds are lipophilic and can penetrate nitrile gloves. Double-gloving (Nitrile under Laminate/Silver Shield) is mandatory.[1]

  • Skin Absorption: Immediate absorption upon contact. Wash affecting areas with PEG-400 (if available) or soap and water immediately.[1]

  • Vapor: While the boiling point is high, aerosols formed during rotary evaporation or vacuum release are hazardous. Work strictly in a fume hood.

Part 2: Purification Protocols

Decision Matrix: Which Method Should I Choose?

purification_decision cluster_tips Key Considerations start Crude Reaction Mixture check_scale Scale > 5 grams? start->check_scale check_equip High Vacuum (<0.5 mmHg) Available? check_scale->check_equip Yes column METHOD B: Buffered Chromatography (For Heat-Sensitive/Small Scale) check_scale->column No distillation METHOD A: Vacuum Distillation (Gold Standard for Purity) check_equip->distillation Yes check_equip->column No tip1 Distillation removes Sn-Sn and Sn-Cl impurities best. tip2 Silica MUST be neutralized with Et3N.

Figure 1: Decision matrix for selecting the optimal purification strategy based on scale and equipment availability.

Method A: Vacuum Distillation (Recommended)

Context: Alkynyl stannanes are generally thermally stable enough for distillation, provided the vacuum is sufficient to keep the temperature below decomposition thresholds (~140°C).

Q: What are the parameters for distilling this compound? A:

  • Equipment: Kugelrohr apparatus or Short-path distillation head.

  • Vacuum: High vacuum is non-negotiable (<0.5 mmHg).

  • Procedure:

    • Degas: Stir the crude oil under high vacuum at RT for 30 mins to remove volatiles (cyclopropylacetylene, THF).

    • Ramp: Slowly increase bath temperature.

    • Collection:

      • Foreshot: ~80–90°C (0.2 mmHg) – often contains

        
        .[1]
        
      • Main Fraction: 100–115°C (0.2 mmHg) .[1] Collect as a colorless oil.[2][3][4]

    • Residue: Dark brown oil (polymers/distannanes) remains in the pot.

Table 1: Physical Properties & Distillation Data

Property Value Notes
Boiling Point 105–115°C @ 0.2 mmHg Estimated based on phenyl/propyl analogs [1].[1]
Appearance Colorless to Pale Yellow Oil Darkens upon oxidation.
Density ~1.09 g/mL Typical for tributylstannanes.

| Stability | Good under


 at -20°C | Sensitive to moisture and light.[1] |
Method B: Buffered Flash Chromatography

Context: Standard silica gel is slightly acidic (pH 6–6.5).[1] This acidity can catalyze protodestannylation , cleaving the C-Sn bond and destroying your product on the column.[1]

Q: How do I prevent decomposition on the column? A: You must passivate the silica gel with an amine base.

Protocol:

  • Slurry Preparation: Suspend Silica Gel 60 in Hexanes containing 2–5% Triethylamine (Et3N) .

  • Packing: Pour the slurry into the column. Flush with 2 column volumes of the solvent system (Hexanes + 1% Et3N) to ensure the base is distributed.

  • Elution:

    • Mobile Phase: 100% Hexanes (with 1% Et3N).[1]

    • Loading: Load crude neat or in minimum Hexanes.

    • Order of Elution:

      • Excess

        
         (Hexabutyldistannane) – elutes very fast (solvent front).[1]
        
      • Product: Tributyl(2-cyclopropylethynyl)stannane (

        
         in Hexanes).[1]
        
      • 
         / 
        
        
        
        – streaks or stays at baseline.

Q: Can I use Alumina? A: Yes. Neutral Alumina (Grade III) is an excellent alternative that requires no amine buffering.[1] However, separation resolution is often lower than silica.

Part 3: Troubleshooting & FAQs

Q: My NMR shows a "forest" of butyl peaks but no cyclopropyl group. What happened? A: This indicates protodestannylation .

  • Cause: The C-Sn bond was cleaved by acid (from silica or unquenched reaction workup), releasing cyclopropylacetylene (volatile) and leaving tributyltin species.[1]

  • Fix: Ensure the reaction quench (usually saturated

    
    ) is not too acidic and is performed at low temperature (
    
    
    
    ).[1] Use buffered silica for purification.

Q: How do I remove the "tin smell" and residues from my equipment? A: Do not use standard dish soap alone.

  • Glassware: Rinse with a solution of

    
     in acetone or DCM. Iodine reacts with organotins to form inorganic tin iodides, which are water-soluble.[1] Follow with a sodium thiosulfate wash (to remove excess iodine) and then soap/water.
    
  • Rotovap: If contaminated, distill a flask of acetone through the system to clean the vapor duct.

Q: I see a white solid precipitating in my oil after storage. What is it? A: This is likely Tributyltin Carbonate or Oxide formed by reaction with atmospheric


 and moisture.
  • Prevention:[1][5] Store under Argon/Nitrogen in a freezer (-20°C).

  • Remediation:[1][5] Filter the oil through a small plug of Celite or neutral alumina under an inert atmosphere.

Q: Can I use KF (Potassium Fluoride) workup for this reagent? A: Use with caution. [1]

  • Context: KF workup is typically used after a Stille coupling to remove tin byproducts.

  • For Reagent Synthesis: If you have excess

    
     in your crude reagent, washing the ether/hexane extract with aqueous KF can convert the soluble chloride to insoluble polymeric tributyltin fluoride (
    
    
    
    ), which precipitates.
  • Procedure: Stir the organic layer vigorously with 1M aq. KF for 30 mins.[6] Filter off the white solid (

    
    ). This purifies the stannane solution before distillation [2].
    

Part 4: Synthesis & Mechanism Visualization

The synthesis typically involves the lithiation of cyclopropylacetylene followed by transmetallation.

synthesis_pathway SM1 Cyclopropylacetylene Inter1 Lithium Acetylide (Intermediate) SM1->Inter1 Deprotonation Reagent1 n-BuLi (THF, -78°C) Product Tributyl(2-cyclopropylethynyl)stannane Inter1->Product Transmetallation Reagent2 Bu3SnCl Reagent2->Product Impurity Impurity: Bu3Sn-SnBu3 Reagent2->Impurity Side Rxn (if excess Li)

Figure 2: Synthesis pathway highlighting the transmetallation step and potential distannane byproduct formation.[1]

References

  • Boiling Point Estimation & General Stannane Properties

    • Farina, V., Krishnamurthy, V., & Scott, W. J.[1] (1997).[1] "The Stille Reaction."[3] Organic Reactions.[2][3][4][5][6][7][8] (General reference for physical properties of tributylstannyl alkynes).

    • Comparison: Tributyl(phenylethynyl)stannane bp 116–117 °C / 0.18 Torr.[1] (Source: Sigma-Aldrich/PubChem).[1]

  • Purification by KF Workup

    • Renaud, P., & Sibi, M. P.[1] (2001).[1][9] Radicals in Organic Synthesis. (Describes the removal of tin halides via fluoride precipitation).

    • Leibner, J. E., & Jacobus, J.[1] (1979).[1] "The use of potassium fluoride for the removal of organotin residues."[10] The Journal of Organic Chemistry, 44(2), 449-450.[1] Link[1]

  • Cyclopropylacetylene Synthesis & Handling

    • Corley, E. G., et al.[1][2] (2000).[1][2] "Cyclopropylacetylene."[2][5][6][8] Organic Syntheses, 77, 231.[1][2] Link (Provides context on the stability of the cyclopropyl-alkyne moiety).[1]

  • Buffered Silica Gel Technique

    • Pangborn, A. B., et al.[1] (1996).[1] "Safe and Convenient Procedure for Solvent Purification." Organometallics, 15(5), 1518-1520.[1] (General principles of handling sensitive organometallics).

Sources

Troubleshooting

Preventing protodestannylation of alkynyl stannanes

Technical Support Center: Troubleshooting Protodestannylation in Alkynyl Stannanes Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Protodestannylation in Alkynyl Stannanes

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, scientists, and drug development professionals troubleshooting the degradation of highly reactive alkynyl stannanes. Below, we dissect the mechanistic causes of protodestannylation and provide field-proven, self-validating protocols to ensure the integrity of your cross-coupling workflows.

Section 1: Mechanistic Causality (The "Why")

Q1: Why are alkynyl stannanes so prone to protodestannylation compared to alkyl or aryl stannanes? A: The susceptibility of alkynyl stannanes to protodestannylation is rooted in the high electron density of the


-hybridized carbon-carbon triple bond and the extreme polarization of the C–Sn bond. The degradation initiates via a rate-determining electrophilic attack by a proton on the 

-carbon, forming a transition state where positive charge develops at the tin atom and the

-carbon [1]. Because the heavy tin atom strongly stabilizes this adjacent positive charge (via hyperconjugation/the

-silicon-like effect), the C–Sn bond is rapidly cleaved, yielding a terminal alkyne and a tin cation. Alkynyl stannanes are significantly more reactive than their alkenyl or aryl counterparts, making them highly sensitive to even mildly acidic environments [2].

G A Alkynyl Stannane (R-C≡C-SnR'3) B Electrophilic Attack by H+ A->B Acidic conditions C Transition State [R-C=C(H)-SnR'3]+ B->C Rate-determining step D Terminal Alkyne (R-C≡C-H) C->D C-Sn bond cleavage E Tin Cation (+SnR'3) C->E Leaving group

Caption: Mechanism of acid-catalyzed protodestannylation of alkynyl stannanes.

Section 2: Isolation and Purification Strategies

Q2: My alkynyl stannane completely degrades into a terminal alkyne during column chromatography. How can I isolate it safely? A: Standard silica gel contains acidic silanol groups (pKa ~ 4.5–5.0) that act as a direct proton source, triggering rapid protodestannylation. Trimethylalkynylstannanes are particularly notorious for decomposing on standard silica [2].

To prevent this, you must neutralize the stationary phase or switch to a non-acidic alternative. Authoritative literature demonstrates that utilizing neutral alumina [3] or silanized (hydrophobic) silica [4] drastically improves survival rates. Alternatively, deactivating standard silica with 1–5% triethylamine (Et


N) neutralizes the acidic sites, providing a cost-effective system where the basic environment halts the degradation cascade.

Table 1: Quantitative Comparison of Purification Methods for Alkynyl Stannanes

Purification MethodStationary PhaseAdditive / TreatmentEst. Recovery YieldPurityMechanistic Rationale
Standard Column Normal Phase SiO

None< 20%LowAcidic silanols protonate the alkyne, causing rapid C-Sn cleavage.
Deactivated Silica Normal Phase SiO

1-5% Et

N
70 - 85%HighAmine neutralizes acidic silanol protons, preventing electrophilic attack.
Neutral Alumina Al

O

(pH ~7)
None80 - 90%HighLacks Brønsted acid sites, inherently stable for acid-sensitive organometallics.
Silanized Silica Hydrophobic SiO

None> 85%HighCapping of silanol groups with alkylsilanes removes proton sources completely.
Protocol 1: Purification of Alkynyl Stannanes via Deactivated Silica Gel

Objective: Isolate highly labile alkynyl stannanes while suppressing acid-catalyzed degradation.

  • Preparation of the Slurry: Suspend standard silica gel (230–400 mesh) in a non-polar eluent (e.g., hexanes) containing 5% (v/v) triethylamine (Et

    
    N).
    
  • Column Packing: Pour the slurry into the column. Flush the column with at least 3 column volumes (CV) of the 5% Et

    
    N/hexanes mixture to ensure complete neutralization of all silanol sites.
    
  • Equilibration: Flush the column with 2 CV of your desired eluent system (e.g., 1% Et

    
    N in hexanes) to remove excess amine that might interfere with downstream applications.
    
  • Loading: Dissolve the crude alkynyl stannane in a minimum volume of the equilibrated eluent and load it onto the column.

  • Elution & Monitoring (Self-Validation): Elute rapidly using a slight positive pressure (flash chromatography). Monitor fractions via TLC (plates must be pre-treated with Et

    
    N vapor to prevent on-plate degradation) or directly via 
    
    
    
    H NMR to confirm the presence of the intact stannane (validate via the characteristic
    
    
    Sn/
    
    
    Sn satellite coupling constants).

Section 3: Optimizing Cross-Coupling (Stille) Conditions

Q3: During Stille cross-coupling, my alkynyl stannane undergoes protodestannylation before it can couple. How do I shift the kinetic balance? A: In a Stille coupling, transmetalation is typically the rate-determining step [5]. If transmetalation is sluggish, the background protodestannylation (driven by trace moisture or acidic byproducts) will outcompete the desired catalytic cycle. To solve this, you must accelerate transmetalation while simultaneously buffering the system .

  • The "Copper Effect": The addition of catalytic or stoichiometric Cu(I) salts (e.g., CuI or Cu(CH

    
    CN)
    
    
    
    PF
    
    
    ) facilitates a rapid Sn-to-Cu transmetalation, generating an intermediate alkynyl copper species. This species undergoes transmetalation to the Pd(II) center orders of magnitude faster than the parent stannane [5].
  • Ligand Tuning: Utilizing highly electron-donating or sterically accommodating ligands like AsPh

    
     instead of PPh
    
    
    
    accelerates the transmetalation step by promoting ligand dissociation from the Pd(II) intermediate [5].
  • Base Additives: Introducing a mild, non-nucleophilic base (e.g., CsF or K

    
    CO
    
    
    
    ) scavenges any protons generated during the oxidative addition or transmetalation phases, shutting down the protodestannylation pathway.

G A Alkynyl Stannane + Pd(II)-Aryl Complex B Transmetalation (Desired Pathway) A->B CuI, AsPh3 (Accelerators) C Protodestannylation (Undesired Pathway) A->C Trace Acid / H2O D Cross-Coupled Product (R-C≡C-Ar) B->D Reductive Elimination E Terminal Alkyne (Degradation) C->E C-Sn Cleavage

Caption: Competing transmetalation and protodestannylation pathways in Stille coupling.

Protocol 2: Cu-Assisted Stille Cross-Coupling of Alkynyl Stannanes

Objective: Achieve high-yielding C–C bond formation while outcompeting stannane degradation.

  • Reagent Preparation: In a glovebox or under strict Schlenk conditions, add the aryl halide (1.0 equiv), Pd

    
    (dba)
    
    
    
    (2.5 mol%), AsPh
    
    
    (10 mol%), CuI (10 mol%), and anhydrous CsF (2.0 equiv) to an oven-dried Schlenk flask.
  • Solvent Addition: Add rigorously degassed, anhydrous DMF (0.1 M relative to the electrophile).

  • Stannane Addition: Add the alkynyl stannane (1.1–1.2 equiv) dropwise via a gas-tight syringe. (Causality Note: Keeping the stannane equivalent low prevents homocoupling, while the CuI ensures it is consumed by the catalytic cycle before trace protons can cleave it).

  • Reaction: Stir the mixture at 40–60 °C (alkynyl stannanes generally require lower temperatures than alkyl/aryl stannanes). Monitor via GC-MS or TLC.

  • Workup: Quench with a saturated aqueous KF solution to precipitate toxic tin byproducts as insoluble polymeric Bu

    
    SnF. Filter through Celite, extract with diethyl ether, and purify the cross-coupled product.
    

Section 4: Structural Alternatives

Q4: Should I switch from tributyltin (Bu


Sn) to trimethyltin (Me

Sn) groups for my alkynes?
A: This is a critical trade-off between kinetic reactivity and stability. Trimethyltin derivatives exhibit vastly superior transmetalation rates—often completing reactions where tributyltin analogues fail entirely [5]. However, trimethylalkynylstannanes are highly toxic, significantly more volatile, and much more prone to protodestannylation during purification [2]. If you opt for Me

Sn to overcome a sluggish coupling, it is highly recommended to telescope the reaction (use the crude stannane directly in the Stille coupling without intermediate column chromatography) to avoid massive yield losses.

References

  • Kinetics of Protodestannylation of Substituted Vinylstannanes Source: ResearchGate URL:[Link]

  • Science of Synthesis: Alkynylstannanes Source: Thieme Connect URL:[Link]

  • Stereoselective synthesis of stannyl enones via palladium-catalyzed and free radical hydrostannation of alkynyl ketones with trineophyltin hydride Source: PubMed (NIH) URL: [Link]

  • Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes Source: RSC Publishing URL:[Link]

  • Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates Source: ACS Publications URL:[Link]

Optimization

Improving yields in cyclopropyl alkynyl stannane cross-coupling

Technical Support Center: Optimizing Cyclopropyl Alkynyl Stannane Cross-Coupling Executive Summary You are encountering yield inconsistencies with cyclopropyl alkynyl stannanes. This substrate class presents a unique dic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Cyclopropyl Alkynyl Stannane Cross-Coupling

Executive Summary

You are encountering yield inconsistencies with cyclopropyl alkynyl stannanes. This substrate class presents a unique dichotomy: the cyclopropyl group offers desirable metabolic stability and conformational rigidity (a "bioisostere" for isopropyl or phenyl), but the alkynyl stannane moiety is chemically fragile.

The two primary failure modes for this specific coupling are protodestannylation (loss of the stannyl group before coupling) and alkyne homocoupling . The following guide moves beyond standard textbook Stille conditions to implement the "Copper Effect" and "Fluoride Activation" protocols required for these sensitive substrates.

Module 1: Reaction Engineering & The "Copper Effect"

Q: I am using standard Pd(PPh3)4 in toluene/reflux, but conversion is stalled at 40%. Increasing temperature only causes decomposition. Why?

A: Standard Stille conditions are often insufficient for alkynyl stannanes due to the "Autoretardation" phenomenon. Free phosphine (PPh3) released during the reaction inhibits the transmetallation step. Furthermore, alkynyl stannanes are less nucleophilic than vinyl stannanes.

The Solution: Copper(I) Co-catalysis You must switch to a "Modified Stille" protocol using Copper(I) Iodide (CuI).

  • The Mechanism: CuI does not just "activate" the catalyst; it scavenges free phosphine ligands (preventing autoretardation) and, more importantly, creates a transmetallation cascade . The organic group transfers from Tin (Sn) to Copper (Cu), forming a transient, highly reactive organocopper species that transmetallates to Palladium (Pd) orders of magnitude faster than the stannane itself.

Recommended Protocol (The "Farina-Liebeskind" Modification):

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3 (2.5 mol%) + AsPh3 (10 mol%). Note: AsPh3 (Triphenylarsine) is a "soft" ligand that dissociates easily, accelerating the reaction.

  • Co-Catalyst: CuI (10–20 mol%).

  • Solvent: DMF or NMP (anhydrous). The polarity stabilizes the intermediate organocopper species.

  • Temperature: 45°C – 60°C. (Avoid reflux; high heat promotes ring opening of the cyclopropyl group or polymerization).

Visualizing the Dual-Cycle Mechanism:

StilleCopperCycle cluster_legend Key Interaction Start Start: R-X + R'-SnBu3 Pd0 Pd(0) Active Species Start->Pd0 TransMet_SnCu Sn/Cu Exchange (Transient R'-Cu) Start->TransMet_SnCu + CuI OxAdd Oxidative Addition (Pd-X-R) Pd0->OxAdd + R-X TransMet_CuPd Cu/Pd Transmetallation OxAdd->TransMet_CuPd CuI CuI (Additive) CuI->TransMet_SnCu Scavenges Ligands Forms R'-Cu TransMet_SnCu->TransMet_CuPd Fast Transfer RedElim Reductive Elimination (Product R-R') TransMet_CuPd->RedElim RedElim->Pd0 Regeneration

Figure 1: The synergistic Cu/Pd cycle. Note that the rate-limiting transmetallation step is bypassed via the transient Organocopper intermediate.

Module 2: Preventing Substrate Suicide (Protodestannylation)

Q: My LCMS shows a large peak corresponding to the terminal alkyne (cyclopropylacetylene) instead of the coupled product. What happened?

A: You are seeing Protodestannylation . The C(sp)-Sn bond in alkynyl stannanes is extremely sensitive to protonolysis. Even trace moisture or slightly acidic silica gel can cleave the tin group, yielding the terminal alkyne (H-C≡C-Cyclopropyl), which is unreactive in Stille conditions (unless you switch to Sonogashira).

Corrective Actions:

  • Solvent Integrity: DMF/NMP are hygroscopic. Do not trust the bottle. Use a solvent purification system or store over activated 4Å molecular sieves for 24 hours.

  • Base Additive: Add CsF (2.0 equiv) or Cs2CO3. This serves two purposes:

    • It neutralizes any adventitious acid.

    • Fluoride coordinates to the Tin center (forming a hypervalent pentacoordinate silicate), which makes the organic group more nucleophilic and easier to transfer.

  • Glassware: Flame-dry all glassware under vacuum.

Module 3: Troubleshooting Guide

Q: I see a black precipitate immediately upon adding the stannane, and the reaction fails. Is this Pd black?

A: Yes. This indicates "Catalyst Death" due to ligand stripping. Alkynyl groups are strong sigma-donors and can displace phosphines, destabilizing the Pd center.

The Fix:

  • Switch Ligands: Move from PPh3 to Tri-2-furylphosphine (TFP) or Triphenylarsine (AsPh3) . These ligands support the catalytic cycle better for difficult couplings.

  • Load Higher: If using Pd(PPh3)4, ensure it is fresh (bright yellow, not orange/brown). If in doubt, add 10% extra free PPh3 or AsPh3 to the reaction mixture to shift the equilibrium back toward the active catalyst.

Troubleshooting Decision Tree:

Troubleshooting Start Low Yield / Failure CheckTLC Analyze Crude (LCMS/TLC) Start->CheckTLC Result1 Starting Material (Halide) Intact CheckTLC->Result1 Result2 Terminal Alkyne Observed CheckTLC->Result2 Result3 Homocoupling (Dimer) Observed CheckTLC->Result3 Action1 Catalyst Inactive. Add CuI (10%) + CsF. Switch to Pd(tBu3P)2. Result1->Action1 Action2 Protodestannylation. Dry Solvents (Sieves). Flame dry glassware. Result2->Action2 Action3 Oxygen Leak. Degas (Freeze-Pump-Thaw). Reduce CuI loading. Result3->Action3

Figure 2: Diagnostic logic for common failure modes in alkynyl stannane coupling.

Module 4: Workup & Purification (Tin Removal)

Q: The reaction worked, but I cannot separate the product from the tin byproducts. Also, I am worried about tin toxicity.

A: Alkynyl stannanes produce tributyltin halides (Bu3SnX) which are greasy, streak on columns, and are highly toxic. Standard extraction is insufficient.

The "KF/Silica" Protocol (Gold Standard): Do not rely on simple extraction. Use the Potassium Fluoride (KF) precipitation method.

  • Quench: Dilute the reaction mixture with Ethyl Acetate.

  • The KF Wash: Wash the organic layer vigorously with a saturated aqueous solution of Potassium Fluoride (KF) .

    • Chemistry: KF reacts with Bu3SnCl to form Bu3SnF.[1][2] Unlike the chloride, Bu3SnF is a polymeric solid that is insoluble in organic solvents.

  • Filtration: A white precipitate will form. Filter the biphasic mixture through a pad of Celite to remove the solid tin fluoride.[1][2]

  • Column Chromatography:

    • Crucial Step: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in hexanes.

    • Reasoning: Silica is slightly acidic. Acidic silica will degrade your cyclopropyl alkynyl product during purification (protodestannylation on the column). The Et3N neutralizes the silica and prevents "streaking" of any remaining tin residues.

Summary of Optimized Conditions

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Catalyst Pd(PPh3)4Pd2(dba)3 + AsPh3 (or TFP)
Additive NoneCuI (10 mol%) + CsF (2 equiv)
Solvent Toluene or THFDMF or NMP (Anhydrous)
Temp Reflux (110°C)45°C - 60°C
Atmosphere Nitrogen balloonArgon (thoroughly degassed)
Workup Water/Brine washKF (aq) Wash + 1% Et3N in Column

References

  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[3][4][5][6][7][8] Organic Reactions.[2][3][4][9][10][11][12][13] (Definitive review on the "Copper Effect" and AsPh3 ligands).

  • Espinet, P., & Echavarren, A. M. (2004).[11] "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition. (Detailed mechanistic insight into the transmetallation steps).

  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[4] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie. (Establishes the CsF/CuI dual activation protocol).

  • Harrowven, D. C., & Guy, I. L. (2004). "KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds." Chemical Communications.[14][15] (The standard protocol for tin removal).[2]

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling in Organostannane Reactions

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to addre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of minimizing homocoupling side reactions when working with organostannanes, particularly in the context of the Stille cross-coupling reaction. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Stille reactions, and why is it a problem?

A: Homocoupling is a prevalent side reaction in palladium-catalyzed cross-coupling reactions where two identical organostannane molecules react to form a dimer (R²-R²).[1][2] This unwanted reaction reduces the yield of the desired cross-coupled product (R¹-R²) and introduces a new impurity that can be challenging to separate, thereby complicating the purification process and impacting the overall efficiency of your synthesis.[2]

Q2: What are the primary mechanistic pathways that lead to organostannane homocoupling?

A: Organostannane homocoupling in Stille reactions is believed to occur through two primary mechanisms.[1] The first involves the reaction of two equivalents of the organostannane with a Pd(II) precatalyst, followed by reductive elimination to yield the homocoupled dimer.[1] The second pathway is a radical process initiated by the Pd(0) catalyst.[1] Additionally, the presence of oxygen can promote the oxidation of the active Pd(0) catalyst to Pd(II), which in turn can facilitate homocoupling.[3][4]

Troubleshooting Guide: Minimizing Homocoupling

This section provides a structured approach to troubleshooting and minimizing homocoupling in your Stille coupling reactions.

Issue 1: Significant Formation of Homocoupling Byproduct

If you are observing a substantial amount of homocoupling product, it is crucial to systematically evaluate your reaction parameters. The following sections detail the key factors that influence the competition between the desired cross-coupling and the undesired homocoupling.

The choice of the palladium source and the associated ligands is paramount in controlling the reaction's selectivity.

Question: How does the choice of palladium source and ligand affect homocoupling?

Answer: The palladium source and its ligands are critical. Using a Pd(0) source directly, such as Pd(PPh₃)₄, or a precatalyst that rapidly and cleanly generates the active Pd(0) species can minimize the presence of Pd(II) that might otherwise induce homocoupling.[5]

Ligands play a multifaceted role. Their steric and electronic properties influence the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

  • Ligand Donicity: Phosphine ligands of intermediate donicity are often optimal.[5] Ligands with very high donor numbers can slow down or even inhibit the coupling reaction.[5][6] Conversely, ligands of low donicity can dramatically accelerate the Stille coupling.[6][7]

  • Steric Hindrance: Very bulky ligands can hinder the coordination of the organostannane to the palladium center, thus slowing down the crucial transmetalation step.[8] Conversely, small ligands can lead to the formation of a very stable intermediate that is slow to undergo subsequent steps.[8] The ideal ligand strikes a balance, allowing for efficient coordination of the organostannane without forming an overly stable intermediate.[8]

Experimental Protocol: Ligand Screening

To optimize your reaction, a systematic screening of ligands is recommended.

  • Setup: Prepare a series of small-scale reactions in parallel, each with a different phosphine ligand. Keep all other reaction parameters (temperature, solvent, concentration, catalyst loading) constant.

  • Ligand Selection: Choose a diverse set of phosphine ligands with varying steric bulk and electronic properties. Examples include PPh₃, P(o-tolyl)₃, P(t-Bu)₃, and tri(2-furyl)phosphine (TFP).

  • Analysis: After a set reaction time, quench the reactions and analyze the product mixture by a suitable method (e.g., GC-MS, LC-MS, or ¹H NMR) to determine the ratio of the desired cross-coupled product to the homocoupled byproduct.

  • Evaluation: Identify the ligand that provides the highest yield of the cross-coupled product with the minimal amount of homocoupling.

Table 1: Influence of Ligand Choice on Product Ratio

LigandSteric HindranceDonicityTypical Product Ratio (Cross-coupling : Homocoupling)
PPh₃ModerateModerateVariable, often a good starting point
P(t-Bu)₃HighHighCan inhibit transmetalation, potentially increasing homocoupling
Tri(2-furyl)phosphine (TFP)LowLowOften accelerates cross-coupling, reducing homocoupling
AsPh₃ModerateLowCan significantly accelerate cross-coupling

Note: The actual ratios are highly substrate-dependent and the table provides a general trend.

Diagram 1: The Stille Catalytic Cycle and Competing Homocoupling Pathway

Stille_Homocoupling cluster_main_cycle Stille Cross-Coupling Cycle cluster_side_reaction Homocoupling Pathway Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-SnR3) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2 Pd(II)X2 Pd(II)X2 R2-Pd(II)L2-R2 R2-Pd(II)L2-R2 Pd(II)X2->R2-Pd(II)L2-R2 2 x R2-SnR3 R2-R2 R2-R2 R2-Pd(II)L2-R2->R2-R2 Reductive Elimination R2-SnR3 R2-SnR3 R2-SnR3->R1-Pd(II)L2-X R2-SnR3->Pd(II)X2 caption Catalytic cycle of the Stille reaction and a competing homocoupling pathway. Troubleshooting_Workflow start High Homocoupling Observed q1 Is the reaction under a strictly inert atmosphere? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the catalyst system optimal? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Have additives been explored? a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the reaction temperature optimized? a3_yes->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end_node Homocoupling Minimized a4_yes->end_node

Caption: A step-by-step workflow for troubleshooting and minimizing homocoupling.

Concluding Remarks

Minimizing homocoupling in Stille reactions is a multifactorial challenge that requires a systematic and informed approach to optimization. By understanding the underlying mechanisms and the roles of the catalyst, ligands, additives, and reaction conditions, researchers can significantly improve the selectivity and efficiency of their cross-coupling reactions. This guide provides a framework for troubleshooting, but it is important to remember that the optimal conditions are often substrate-dependent and may require some degree of empirical optimization.

References

  • Stille reaction - Wikipedia. [Link]

  • Stille Coupling | OpenOChem Learn. [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. [Link]

  • Stille Polycondensation for Synthesis of Functional Materials | Chemical Reviews. [Link]

  • Stille Coupling - Organic Synthesis. [Link]

  • Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners - ACS Publications. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. [Link]

  • Stille reaction - chemeurope.com. [Link]

  • New perspectives in the cross-coupling reactions of organostannanes. [Link]

  • Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction - ResearchGate. [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - IKM Institut Kimia Malaysia. [Link]

  • Overview of the Stille Reaction | PDF - Scribd. [Link]

  • Subtle balance of ligand steric effects in Stille transmetalation. - Semantic Scholar. [Link]

  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing). [Link]

  • Stille Coupling - Chemistry LibreTexts. [Link]

  • Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO 2 - MDPI. [Link]

  • Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communications (RSC Publishing). [Link]

  • New perspectives in the cross-coupling reactions of organostannanes - SciSpace. [Link]

Sources

Optimization

Technical Support Center: Tributyltin (TBT) Reagents

Topic: Handling, Safety, and Purification of Organotin Reagents Introduction Welcome to the technical support hub for organotin chemistry. Tributyltin hydride (TBTH) and Tributyltin chloride (TBTCl) are indispensable in...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling, Safety, and Purification of Organotin Reagents

Introduction

Welcome to the technical support hub for organotin chemistry. Tributyltin hydride (TBTH) and Tributyltin chloride (TBTCl) are indispensable in radical-mediated transformations (e.g., Barton-McCombie deoxygenation, Stille coupling). However, their utility is rivaled only by their notorious toxicity and the difficulty of removing tin residues from final products.

This guide moves beyond basic MSDS data. It provides field-proven protocols for safe handling and, critically, the "black art" of removing tin residues to pharmaceutical standards (ppm levels).

Module 1: Safety & Engineering Controls (The "Before" Phase)

Core Directive: The "Nitrile Fallacy"

Issue: A common misconception is that standard nitrile gloves provide adequate protection against organotins. Technical Reality: Tributyltin compounds are highly lipophilic. They permeate standard 4-mil nitrile gloves in minutes, often without visible degradation. Once absorbed into the skin, TBT acts as a potent endocrine disruptor (RXR/PPAR


 agonist) and neurotoxin.
Protocol 1.1: Proper PPE Selection
  • Routine Handling: Double-gloving is mandatory.[1]

    • Inner Layer: 4-mil Nitrile (for dexterity).

    • Outer Layer:Laminate film (e.g., Silver Shield™ / EVOH) .

    • Reasoning: Laminate films provide >8 hours of breakthrough time for organotins. Nitrile provides <15 minutes.

  • Respiratory: All work must occur in a fume hood functioning at 100 fpm face velocity. If working outside a hood (strongly discouraged), a full-face respirator with Organic Vapor (OV) cartridges is required.

Visualizing the Safety Hierarchy

The following diagram outlines the decision logic for PPE and containment based on the scale of your reaction.

SafetyHierarchy Start Start: Assessing TBT Scale ScaleSmall Small Scale (<1g) Start->ScaleSmall ScaleLarge Large Scale (>10g) Start->ScaleLarge PPE_Std PPE: Double Nitrile (Change every 15 mins) ScaleSmall->PPE_Std Acceptable (Short duration) Control_Hood Engineering: Fume Hood (Sash <18 inches) ScaleSmall->Control_Hood PPE_Adv PPE: Laminate/Silver Shield Over Nitrile ScaleLarge->PPE_Adv MANDATORY Control_Scrub Engineering: Active Vent Scrubbing (Bleach Trap) ScaleLarge->Control_Scrub PPE_Adv->Control_Hood

Figure 1: Decision matrix for PPE and Engineering controls based on reaction scale.

Module 2: Reaction Execution & Spill Management

FAQ: Spill Response

Q: I dropped a 100mL bottle of Tributyltin Hydride inside the hood. It smells terrible. How do I clean it? A: Do NOT just wipe it up with paper towels. TBT has low volatility but a pervasive odor and high toxicity. Simple wiping spreads the lipophilic grease.

Correct Protocol:

  • Evacuate & Ventilate: Ensure the hood is in "Emergency/Purge" mode.

  • Chemical Neutralization: You must oxidize the tin to a less volatile inorganic form.

    • Prepare a solution of 10% Bleach (Sodium Hypochlorite) or Potassium Permanganate .

    • Pour the oxidant gently over the spill (from the outside in) to minimize spreading.

    • Allow to sit for 20 minutes. This converts organic TBT to inorganic tin oxides/chlorides.

  • Absorption: Use vermiculite or sand to absorb the neutralized liquid.

  • Disposal: Collect as hazardous solid waste contaminated with heavy metals.

Module 3: Purification (The "After" Phase)

The Core Problem: "The Tin Streak"

Issue: TBT residues (specifically tributyltin halides/oxides) streak on silica gel, co-elute with products, and contaminate NMR spectra (look for "grease" peaks at 0.8–1.5 ppm).

Troubleshooting Guide: Choosing a Removal Method

Select the method based on your product's stability.

Method A: The KF/Silica Workup (The Gold Standard)

Best for: Acid-sensitive compounds, polar products.

Mechanism: Fluoride ions have an exceptionally high affinity for tin (


 bond energy > 

). Potassium Fluoride (KF) reacts with tributyltin species to form insoluble polymeric tributyltin fluoride, which stays on the solid support.

Protocol:

  • Preparation: Mix Potassium Fluoride (KF) and Silica Gel in a 1:10 ratio (w/w). Grind them together in a mortar until a free-flowing powder is obtained. (Note: This "KF/Silica" can be stored).

  • Execution:

    • Dissolve your crude reaction mixture in a minimal amount of ether or DCM.

    • Add the KF/Silica powder (approx.[2] 2g per 1g of tin reagent used).

    • Crucial Step: Stir vigorously at room temperature for 2 hours .

  • Filtration: Filter the slurry through a fritted funnel or a pad of Celite.

  • Result: The filtrate contains your product; the toxic tin remains trapped in the solid filter cake.

Method B: The DBU/Iodine Titration

Best for: Non-polar products, large scale.

Mechanism: Iodine converts soluble tin hydrides/oxides into tin iodides. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) forms an insoluble complex with the tin iodide.

Protocol:

  • Add 1.5 equivalents of DBU to the reaction mixture.

  • Slowly titrate with a 0.1 M solution of Iodine (

    
    ) in ether.
    
  • Endpoint: Stop when a faint iodine color persists (indicating all tin has reacted).

  • Filter the resulting precipitate through a short plug of silica.

Comparative Data: Removal Efficiency
MethodTin Removal EfficiencyProduct RecoverySuitability
Standard Flash Column < 80% (Poor)HighNot recommended alone. Tin streaks.
KF/Silica Workup > 98% (Excellent)> 90%Acid-sensitive / Polar compounds.
10% K2CO3 / Silica > 95% (Very Good)> 90%Base-stable compounds.
Acetonitrile/Hexane Partition ~90% (Good)VariableOnly for very polar products (Tin stays in Hexane).
Visualizing the Purification Logic

PurificationLogic Input Crude Reaction (Contains TBT) Decision Is Product Acid Sensitive? Input->Decision Path_Acid Yes (Acid Sensitive) Decision->Path_Acid Yes Path_Stable No (Acid Stable) Decision->Path_Stable No Method_KF Method: KF/Silica (Forms Insoluble Polymer) Path_Acid->Method_KF Method_Acid Method: 1M HCl Wash (Hydrolysis) Path_Stable->Method_Acid Result Tin-Free Product (<50 ppm) Method_KF->Result Method_Acid->Result

Figure 2: Workflow for selecting the appropriate tin removal strategy.

FAQs: Expert Troubleshooting

Q: My product is an amine, and the tin residue is dragging it through the column. What do I do? A: Tin halides are Lewis acids and will coordinate with amines.

  • Solution: Use the KF/Silica method described above. The Fluoride anion is a stronger Lewis base for the Tin than your amine is. It will "displace" your product from the tin, allowing clean separation.

Q: Can I use catalytic tin to improve safety? A: Yes. This is a superior approach for safety.

  • Protocol: Use 0.1 equiv of TBTCl and stoichiometric Polymethylhydrosiloxane (PMHS) or Phenylsilane as the terminal reductant.

  • Benefit: You generate the toxic Tin Hydride in situ. At the end of the reaction, you only have to remove a catalytic amount of tin, which is easily handled by a single flash column.

Q: I have a headache after working with TBT, but I wore gloves. Why? A: This is a classic symptom of "Tin Smell" (organic tin exposure).

  • Cause: You likely used nitrile gloves (permeation) or your waste container was left open outside the hood.

  • Action: Seek medical observation. Review your waste disposal path. Ensure all tin-contaminated solid waste (syringes, paper towels) is double-bagged and sealed immediately.

References

  • Harrowven, D. C., & Guy, I. L. (2004). KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. Chemical Communications.

  • Crich, D., & Sun, S. (1998). The separation of stannanes from polar products using potassium fluoride on silica gel. The Journal of Organic Chemistry.

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure Limits for Tin, Organic Compounds.

  • Ansell Healthcare. Permeation & Degradation Database (Silver Shield / Laminate Film).

  • Renaud, P., & Sibi, M. P. (2001). Radicals in Organic Synthesis: Vol 1 & 2. Wiley-VCH.

Sources

Troubleshooting

Optimizing transmetallation rates for bulky stannanes

STILLE COUPLING OPTIMIZATION CENTER Subject: Accelerating Transmetallation in Sterically Demanding Stannanes Lead Scientist: Dr. A. Vance, Senior Application Scientist Introduction: The Steric Wall If you are reading thi...

Author: BenchChem Technical Support Team. Date: March 2026

STILLE COUPLING OPTIMIZATION CENTER Subject: Accelerating Transmetallation in Sterically Demanding Stannanes Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Steric Wall

If you are reading this, your Stille coupling has likely stalled. You are observing high conversion of the electrophile to side products (protodehalogenation) or no reaction at all, despite the catalyst being active.

In bulky systems (e.g., ortho-substituted biaryls, tertiary alkyl stannanes), the transmetallation step becomes the Rate-Determining Step (RDS). The steric bulk prevents the approach of the stannane to the Pd(II) center. Standard conditions (Pd(PPh₃)₄, Toluene, Reflux) rarely suffice here because the thermal energy cannot overcome the activation barrier before catalyst decomposition occurs.

This guide outlines three specific protocols to lower that barrier: The Copper Shunt , Fluoride Activation , and Ligand Engineering .

Module 1: The Copper Effect (Liebeskind-Farina)

Use Case: Ortho-substituted aryl stannanes or sterically hindered electrophiles where standard heating fails.

The Science: Known as the Liebeskind-Farina effect, the addition of Cu(I) salts changes the mechanism. Instead of a direct Sn


Pd exchange (which is sterically blocked), the organic group transfers from Sn

Cu first. The resulting organocopper species is smaller and more nucleophilic, transmetallating to Pd roughly

times faster than the stannane.

Protocol 1: The CuTC "Shunt"

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂dba₃/AsPh₃

  • Additive: Copper(I) thiophene-2-carboxylate (CuTC ) (1.5 equiv)

  • Solvent: NMP or DMF (Polarity is critical for the Cu-transmetallation)

  • Temperature: 25 °C to 60 °C (Start low; CuTC is thermally sensitive)

Why CuTC? Unlike CuI, CuTC is non-hygroscopic and the carboxylate acts as a base-free activator, facilitating the initial Sn


Cu exchange.

Visualization: The Dual Catalytic Cycle

LiebeskindFarina Start Ar-X PdII Ar-Pd(II)-X Start->PdII Oxidative Addition Pd0 Pd(0) Pd0->PdII Regeneration Prod Ar-R Pd0->Prod Product Release PdII->Pd0 Reductive Elimination Sn R-SnBu3 RCu R-Cu(I) Sn->RCu Transmetallation 1 (Sn to Cu) Cu Cu(I) Salt Cu->RCu RCu->PdII Transmetallation 2 (Cu to Pd)

Caption: The Cu(I) acts as a "shuttle," bypassing the slow Sn-Pd interaction with a faster Sn-Cu-Pd relay.

Module 2: Fluoride Activation

Use Case: Acid-sensitive substrates or when Copper additives cause homocoupling.

The Science: Neutral stannanes are poor nucleophiles. Adding fluoride creates a pentacoordinate, hypervalent stannate anion [R-SnBu₃-F]⁻. This negative charge destabilizes the C-Sn bond, making the organic group R significantly more nucleophilic and accessible to the Pd center.

Protocol 2: The CsF "Kick"

  • Catalyst: Pd(t-Bu₃P)₂ or Pd₂dba₃/P(t-Bu)₃

  • Additive: CsF (2.0 - 3.0 equiv)

  • Solvent: Dioxane (anhydrous)

  • Note: Avoid TBAF if possible; the hygroscopic water content often leads to protodestannylation (R-Sn

    
    R-H). CsF is milder and drier.
    

Visualization: Hypervalent Activation

FluorideActivation Sn_Neutral Neutral Stannane (Tetrahedral, Unreactive) Sn_Hyper Hypervalent Stannate [R-SnBu3-F]- Sn_Neutral->Sn_Hyper Lewis Base Association Fluoride Fluoride Source (CsF) Fluoride->Sn_Hyper Pd_Cycle Pd(II) Center Sn_Hyper->Pd_Cycle Rapid Transfer of R-group

Caption: Fluoride forces the tin center into a hypervalent state, weakening the C-Sn bond for transfer.

Module 3: Ligand Selection for Bulky Alkyls

Use Case: Coupling tertiary or secondary alkyl stannanes (e.g., tert-butyl, isopropyl).

The Science: For bulky alkyl groups, the challenge is twofold: slow transmetallation and rapid


-hydride elimination. The solution, pioneered by Gregory Fu, uses bulky, electron-rich phosphines like 

.
  • Cone Angle: The massive bulk of

    
     forces the Pd complex to be monoligated (
    
    
    
    ), which is chemically more active than
    
    
    .
  • Electronics: The strong

    
    -donation facilitates oxidative addition of difficult aryl chlorides.
    

Data: Ligand Performance Comparison

LigandSubstrate ClassTransmetallation RateRisk of

-Elimination
PPh₃ Simple ArylsSlow (Crowded)High
AsPh₃ Aryl/VinylMedium (Labile ligand)High
P(t-Bu)₃ Bulky Alkyls/ArylsFast (Monoligated)Low
XPhos Chlorides/AminesFastLow

Troubleshooting & FAQs

Q1: I see full conversion of my halide, but my product yield is <10%. The major byproduct is the reduced arene (Ar-H).

  • Diagnosis: This is Protodestannylation . The transmetallation is too slow; the stannane is picking up a proton from moisture or the solvent faster than it finds Palladium.

  • Fix:

    • Switch to Protocol 1 (CuTC) to accelerate the rate.

    • Add Molecular Sieves (4Å) to the reaction vessel.

    • Ensure your solvent is "degassed" (oxygen can promote radical side pathways).

Q2: My reaction turns black immediately (Pd black precipitates).

  • Diagnosis: Ligand dissociation.[1][2][3] The bulky stannane is not protecting the Pd center, and your phosphines are falling off.

  • Fix: Increase the Ligand:Pd ratio to 4:1 or switch to a more robust precatalyst like XPhos Pd G4 .

Q3: Can I use microwave irradiation?

  • Answer: Yes, but caution is required. Microwave heating accelerates all rates, including decomposition. If using Protocol 2 (Fluoride) , microwave is excellent (100-120 °C for 10-20 min). Do not use microwave with CuTC (Protocol 1), as it decomposes rapidly above 60-70 °C.

References

  • The "Copper Effect" (Liebeskind-Farina)

    • Farina, V.; Kapadia, S.; Krishnan, B.; Wang, C.; Liebeskind, L. S. "On the Nature of the 'Copper Effect' in the Stille Cross-Coupling." J. Org.[4] Chem.1994 , 59, 5905.

  • Fluoride Activation / Base-Free

    • Mee, S. P. H.; Lee, V.; Baldwin, J. E.[4][5] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angew.[1][4][5][6][7] Chem. Int. Ed.2004 , 43, 1132.[4][5]

  • Bulky Alkyl Stannanes (Fu Conditions)

    • Littke, A. F.; Fu, G. C.[6][7] "Pd/P(t-Bu)3: A Mild and General Catalyst for Stille Reactions of Aryl Chlorides and Aryl Bromides."[7] Angew.[1][4][5][6][7] Chem. Int. Ed.1999 , 38, 2411.

  • Mechanistic Reviews

    • Denmark, S. E.; Regens, C. S. "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron and Tin." Acc.[6][7] Chem. Res.2008 , 41, 1486. (Provides mechanistic context on hypervalent activation relevant to Sn).

Sources

Optimization

Advanced Technical Support: Catalyst Deactivation in Stannane Cross-Couplings

Role: Senior Application Scientist Subject: Troubleshooting Catalyst Poisoning & Inhibition in Stille Chemistry Ticket ID: STILLE-OPT-2026[1] Introduction You are likely reading this because your Stille coupling has stal...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Subject: Troubleshooting Catalyst Poisoning & Inhibition in Stille Chemistry Ticket ID: STILLE-OPT-2026[1]

Introduction

You are likely reading this because your Stille coupling has stalled, precipitated "palladium black," or failed to reach full conversion despite extended reaction times. In organotin chemistry, distinguishing between catalyst poisoning (irreversible deactivation) and catalytic inhibition (reversible cycle stagnation) is the critical first step.[1]

This guide moves beyond basic protocol adjustments. We analyze the mechanistic bottlenecks—specifically at the transmetallation step—and provide self-validating workflows to restore catalytic turnover.

Module 1: Diagnostic Triage (Is it Poisoning or Inhibition?)[1]

Before adding more catalyst, you must diagnose the failure mode. A stalled reaction is rarely due to a "bad batch" of catalyst but rather a hostile reaction environment.[1]

The Troubleshooting Decision Tree

Use this logic flow to identify the root cause of your reaction failure.

StilleDiagnosis Start Reaction Stalled / Low Yield CheckPd Is Palladium Black Visible? Start->CheckPd YesBlack Yes: Irreversible Deactivation CheckPd->YesBlack Precipitate NoBlack No: Solution is clear/colored but inactive CheckPd->NoBlack Homogeneous Sol1 Cause: Ligand dissociation / Under-ligation Fix: Switch to bidentate ligands (dppf) or bulky phosphines (XPhos) YesBlack->Sol1 CheckTin Check Stannane Purity (NMR) NoBlack->CheckTin Impure Impure: Free Halides / Distannanes CheckTin->Impure Byproducts found Pure Pure Reagents CheckTin->Pure Clean Sol2 Cause: Oxidative Addition Inhibition Fix: Pre-treat stannane or add scavengers Impure->Sol2 CheckRate Suspect Transmetallation Stall Pure->CheckRate Sol3 Apply 'Farina Effect' (Add CuI) or Fluoride Activation (CsF) CheckRate->Sol3

Figure 1: Diagnostic logic flow for identifying the specific mode of catalytic failure in Stille couplings.

Module 2: The Transmetallation Bottleneck

The most common "silent killer" of Stille reactions is not catalyst death, but transmetallation inhibition . The transfer of the organic group from Tin (Sn) to Palladium (Pd) is often the rate-determining step (RDS).[1]

Q: Why does my reaction stall at 50% conversion even with fresh catalyst?

A: You are likely suffering from "Free Ligand Inhibition." [1]

In standard Stille cycles, the oxidative addition complex


 must dissociate one ligand (

) to allow the stannane to bind.[1] If your phosphine ligand binds too tightly, or if the concentration of free ligand builds up, this equilibrium shifts backward, shutting down the cycle.

The Solution: The "Farina Effect" (Copper Additives) Vittorio Farina demonstrated that Copper(I) Iodide (CuI) acts as a "phosphine scavenger."[1] It binds the free phosphine released from the palladium, driving the equilibrium forward [1].

Protocol: Copper Co-Catalysis

  • Standard Load: Add 10–20 mol% CuI to your reaction.[1]

  • Solvent Switch: This effect is most pronounced in polar aprotic solvents like NMP or Dioxane .[1]

  • Validation: If adding CuI restarts the reaction, your issue was ligand inhibition, not catalyst poisoning.

Q: I am using Fluoride additives (CsF), but the reaction is still dead. Why?

A: You may have "Overshot" the Fluoride Window.

Fluoride activates the stannane by forming a hypervalent silicate-type species (


), rendering it more nucleophilic.[1] However, there is a "Goldilocks" zone.[1]
  • Too little F⁻: No activation.

  • Too much F⁻: Formation of unreactive anionic stannates

    
    , which are catalytically dead [2].[1]
    

Optimization Table: Additive Selection

AdditiveMechanism of ActionBest For...[1][2][3]Watch Out For...
LiCl (2-3 equiv)Stabilizes the transition state; increases solvent polarity.[1]Triflates (OTf) as electrophiles.[1]Can reduce solubility of non-polar substrates.[1]
CuI (10-20 mol%)Scavenges free phosphine ligands (The Farina Effect).[1]Bulky/slow stannanes;

couplings.
Requires "soft" ligands (e.g.,

or

).[1] Incompatible with some NHCs.[1]
CsF (2 equiv)Activates stannane (hypervalent Sn); facilitates transmetallation.[1]Sterically hindered partners; "Ligand-free" conditions.[1]Glass etching. Do not use in glass vessels for prolonged high-temp reactions.[1]

Module 3: Preventing Catalyst Decomposition (Palladium Black)

Q: My reaction turns black and precipitates metal within 30 minutes. How do I stop this?

A: Your catalyst is "under-ligated." [1]

Palladium black formation is the aggregation of naked Pd(0) atoms.[1] This occurs when the rate of reductive elimination (product formation) is faster than the rate of oxidative addition (re-entering the cycle), leaving Pd(0) vulnerable.[1]

Corrective Protocol: Ligand Engineering

  • Increase Ligand:Metal Ratio: If using

    
    , ensure a ratio of 4:1  (P:Pd), not 2:[1]1. The excess phosphine stabilizes the Pd(0) species.[1]
    
  • Switch to Bidentate Ligands: Use dppf (1,1'-Bis(diphenylphosphino)ferrocene).[1] The "bite angle" of dppf enforces a geometry that resists dissociation, keeping the Pd soluble even at high temperatures [3].

  • Use "Pre-Catalysts": Instead of mixing Pd sources in situ, use well-defined precatalysts like XPhos Pd G2 .[1] These release the active species slowly, maintaining a steady-state concentration that prevents aggregation.

Module 4: Post-Reaction Forensics (Tin Removal)

Catalyst poisoning often looks like product inhibition.[1] If you cannot separate your product from tin byproducts, you cannot accurately calculate yield or assess purity, leading to false negatives in reaction screening.[1]

Q: How do I guarantee the removal of Tin residues to assess the reaction accurately?

A: Use the KF/Silica Fused Filtration method.

Standard chromatography often results in tin "streaking" that contaminates product fractions.[1]

The "Self-Validating" Workup Protocol:

  • Quench: Dilute reaction with Ether or EtOAc.

  • Conversion: Add aqueous KF (Potassium Fluoride) solution.[1][4] Stir vigorously for 30 minutes.

    • Mechanism:[3][5][6][7][8][9] Converts soluble

      
       into insoluble polymeric 
      
      
      
      .[1]
  • Filtration: Filter the biphasic mixture through a pad of Celite mixed with solid KF .

  • Chromatography: If tin persists, add 1–5% Triethylamine (

    
    )  to your silica column eluent.[1][10]
    
    • Why? The amine deactivates the acidic sites on silica that normally cause organotins to streak/tail [4].

Summary of Mechanisms

The following diagram illustrates the two major pathways for overcoming the transmetallation barrier: The Copper Pathway (scavenging) and the Fluoride Pathway (activation).

StilleMechanism Pd_Ox L2Pd(Ar)X (Oxidative Addition Complex) Transmetallation Transmetallation (Rate Determining Step) Pd_Ox->Transmetallation Standard FreeL Free Ligand (L) Pd_Ox->FreeL Dissociation Sn_Reagent R-SnBu3 (Stannane) Sn_Reagent->Transmetallation HyperSn [R-SnBu3-F]- (Hypervalent Tin) Sn_Reagent->HyperSn F- Activation Product Ar-R + Pd(0) Transmetallation->Product CuI CuI Additive Cu_Scavenge Cu-L Complex (Ligand Scavenging) CuI->Cu_Scavenge FreeL->Cu_Scavenge CuI binds L Cu_Scavenge->Transmetallation Accelerates (Farina Effect) Fluoride Fluoride (CsF) Fluoride->HyperSn HyperSn->Transmetallation Accelerates

Figure 2: Mechanistic pathways for accelerating transmetallation using Copper (ligand scavenging) and Fluoride (nucleophilic activation).[1][11]

References

  • Farina, V., & Krishnan, B. (1991).[1][7] Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society, 113(25), 9585–9595.[1][7] Link[1]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011).[1] Kinetic Data for the Transmetalation/Reductive Elimination in Palladium-Catalyzed Stille Reactions: Unexpected Triple Role of Fluoride Ions Used as Additives. Chemistry – A European Journal, 17(8), 2492–2503.[1] Link[1]

  • Hayashi, T., Konishi, M., Kobori, Y., Kumada, M., Higuchi, T., & Hirotsu, K. (1984).[1] Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II): an effective catalyst for cross-coupling of secondary and primary alkyl Grignard and alkylzinc reagents with organic halides.[1] Journal of the American Chemical Society, 106(1), 158–163.[1] Link[1]

  • Harrowven, D. C., & Guy, I. L. (2004).[1] Tin-Free Stille Coupling? Chemical Communications, (17), 1968–1969.[1] Link

Sources

Troubleshooting

Flash chromatography methods for separating tin residues

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who face a common, frustrating bottleneck: the removal of highly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who face a common, frustrating bottleneck: the removal of highly lipophilic organotin residues following Stille cross-coupling reactions.

Because trialkyltin halides and hexaalkylditins share similar polarities and retention factors (


) with many target organic molecules, standard purification methods often fail. To achieve the strict regulatory thresholds required for pharmaceutical intermediates (often <15 ppm), we must move beyond basic separation and exploit the specific chemical reactivity of the tin center.

This guide provides field-proven, mechanistically grounded strategies to isolate your target compounds with high purity and yield.

Strategic Decision Matrix

Before selecting a purification protocol, you must evaluate the chemical stability of your target molecule. Use the workflow below to determine the optimal chromatographic approach.

DecisionTree Start Crude Reaction Mixture (Contains Tin Byproducts) WaterSens Is the product water-sensitive? Start->WaterSens AqKF Aqueous KF Wash + Standard Chromatography WaterSens->AqKF No AcidSens Is the product acid-sensitive? WaterSens->AcidSens Yes KFSilica 10% w/w KF-Silica Chromatography AcidSens->KFSilica No Et3NSilica Et3N-Deactivated Silica or Basic Alumina AcidSens->Et3NSilica Yes

Decision matrix for selecting the optimal tin byproduct removal strategy.

Frequently Asked Questions: The Causality of Tin Removal

Q1: Why do tributyltin residues streak and co-elute with my product on standard silica gel? A1: Tributyltin halides (


) are highly lipophilic, giving them high solubility in organic eluents. However, the tin atom is also a strong Lewis acid. As it travels down a standard silica column, the tin center dynamically interacts with the Lewis basic silanol groups on the silica surface. This continuous "bind-and-release" mechanism causes severe band broadening (streaking), leading to co-elution with your target product[1].

Q2: How does Potassium Fluoride (KF) impregnated silica overcome this co-elution? A2: Fluoride has an exceptionally high thermodynamic affinity for tin. When the crude mixture contacts KF-impregnated silica, the tributyltin halides are rapidly converted into tributyltin fluoride (


). Unlike the monomeric halides, 

forms an insoluble, one-dimensional coordination polymer network,

, due to intermolecular Sn-F-Sn bridging[2]. This polymeric network precipitates directly onto the silica matrix, completely immobilizing the tin while your organic product elutes unhindered[3][4].

Q3: My product degrades on standard silica. What chromatographic modifications prevent this while still removing tin? A3: Standard silica gel is inherently acidic (pH ~4.5–5.5), which can hydrolyze sensitive functional groups (e.g., acetals, electron-rich heterocycles). By pre-treating the silica with 2-5% triethylamine (


), you neutralize the acidic silanol sites. Furthermore, the 

acts as a competing Lewis base, coordinating with the organotin impurities and altering their retention behavior, which improves the separation resolution without destroying your product[1].

Quantitative Comparison of Purification Methods

To make an informed decision, compare the expected efficiencies and operational trade-offs of standard industry methods[1][3].

Purification MethodTypical Tin Removal EfficiencyKey AdvantagesKey Disadvantages
Aqueous KF Wash & Filtration >95%Cost-effective; simple bulk removal.Prone to severe emulsions; unsuitable for water-sensitive compounds.
Standard Silica Gel 90–99%Widely applicable.High risk of streaking; potential for acid-catalyzed product degradation.

-Treated Silica
>98%Protects acid-sensitive products; improves resolution.Requires pre-treatment of the stationary phase and basic eluent tolerance.
10% w/w KF-Silica >99% (<15 ppm)Eliminates aqueous workup; highly efficient immobilization.Requires manual preparation of the stationary phase.

Experimental Protocols

Protocol 1: 10% w/w KF-Silica Flash Chromatography

This self-validating protocol is the gold standard for achieving <15 ppm tin levels without an aqueous workup[3][4].

Step 1: Stationary Phase Preparation

  • Weigh 10 g of finely ground, anhydrous Potassium Fluoride (KF) and 90 g of standard flash silica gel.

  • Combine in a large Erlenmeyer flask and shake vigorously until completely homogenized (10% w/w ratio). Note: This mixture can be stored in a desiccator for several months without loss of activity[3].

Step 2: Column Packing

  • Dry-pack the chromatography column with the KF-Silica mixture. Do not use an aqueous slurry, as this will prematurely hydrate the KF and reduce its efficacy.

  • Equilibrate the column with your initial, non-polar eluent (e.g., 100% Hexanes).

Step 3: Sample Loading & Elution

  • Concentrate your crude Stille reaction mixture under reduced pressure to remove all reaction solvents (e.g., toluene, DMF).

  • Dissolve the crude residue in the absolute minimum volume of the starting eluent.

  • Load the sample directly onto the KF-Silica bed.

  • Elute using your optimized TLC solvent system. The tin byproducts will remain permanently trapped at the baseline of the column.

Step 4: Validation

  • Pool the product-containing fractions based on TLC or LC-MS analysis.

  • Concentrate in vacuo and submit a small aliquot for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to verify tin clearance (<15 ppm).

ProtocolWorkflow Step1 1. Prepare Stationary Phase (10% KF/Silica w/w) Step2 2. Dry Pack Column (Avoid aqueous slurries) Step1->Step2 Step3 3. Load Sample (Concentrated Crude) Step2->Step3 Step4 4. Isocratic/Gradient Elution (Hexane/EtOAc) Step3->Step4 Step5 5. Fraction Analysis (TLC & ICP-MS) Step4->Step5

Step-by-step workflow for executing KF-Silica flash chromatography.

Protocol 2: Triethylamine ( ) Deactivated Silica

Use this method if your product degrades on standard silica[1].

  • Slurry Preparation: Prepare a slurry of standard silica gel using your starting eluent supplemented with 2–5% (v/v)

    
    .
    
  • Column Packing: Pour the slurry into the column and flush with at least two column volumes of the

    
    -containing eluent to ensure complete neutralization of the silanol groups.
    
  • Elution: Load your concentrated crude mixture and elute. Maintain the 2–5%

    
     concentration throughout the entire gradient to keep the tin species coordinated and prevent streaking.
    

Troubleshooting Guide

Issue: Severe emulsions form during a preliminary aqueous KF wash. Causality: The polymeric


 network precipitates as a fine colloidal solid that accumulates at the aqueous-organic interface, acting as a physical barrier and stabilizing the emulsion[1].
Solution:  Do not attempt to separate the layers in a separatory funnel. Instead, vacuum-filter the entire biphasic mixture through a tightly packed pad of Celite. The Celite will trap the polymeric tin, breaking the emulsion and allowing for clean phase separation of the filtrate[1][2].

Issue: Tin levels remain >50 ppm after KF-Silica chromatography. Causality: The column was either overloaded, or the crude mixture contained unreacted tributyltin hydride (


) or hexabutylditin (

), which do not react efficiently with KF. Solution: Prior to chromatography, treat the crude mixture with a dilute solution of Iodine (

) in ether until a faint yellow color persists. This oxidizes the unreactive tin species into tributyltin iodide (

), which is highly reactive toward the KF-Silica stationary phase[3].

Issue: Low recovery of the target product. Causality: The product may be co-precipitating with the tin fluoride polymer, or irreversibly binding to the acidic silica. Solution: If using an aqueous wash, reduce the KF concentration or perform the wash at a slightly elevated temperature to increase product solubility. If using chromatography, switch to Protocol 2 (


-deactivated silica) or substitute the silica entirely with basic alumina[1].

References[1] Technical Support Center: Removal of Organotin Byproducts from Stille Coupling Reactions. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_fU9G33YhPdaPvOCmS_UkXVcnijMwNzJUPCA32UTJQsGOq9CPjt3qeNaIjbfc80ZsrCfBsbbrmKivFdVZtwCVZraRpo9iysok7pNFB8f-Dw6WqUlGYJfBas3bwbySOjW53hgdUvcerSoAnd3AAfV8NhxCH9KX39lNOCe8CC6s-JwWv9Tyh9p8rebUP0UceKV7kffo82ggemwVSzYB7kxWlGcTxsVMj1QyjFisAzSXAC7u00I=[3] An efficient method for removing organotin impurities. SHANDONG LOOK CHEMICAL.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1-Iq-DsS7fJ84aNX7ALNUdOTf2tmr3IdF5X4zJiTzLXYqF4GfYJh1PvtNxTOZQunKKWTlul1ADpg0cwSErTSR8UmaAPzXQlnTsPwqoR4Xrrzms3fGOHSKfAMXupk2DqsW1TGjlvqABBEmfWa6vTHEzDZ6CbciZ6Q_BGcjErNjAJHn7kUORJ47iLE84NcBTW0=[2] Stille Polycondensation for Synthesis of Functional Materials. Chemical Reviews (ACS).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlNBt4Y1msbmexEXA0sWlQvBsZt6f5hkUqe3szkG-_K2WL8h6HEGRdu6Fu8E5xrC5-KCwUK9YeG68FKz7AcxLwJSRHvzpLNeJTFs8gWSIBahczdt5QjXXHn3xbWlRjQTAK0U1eAw==[4] KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-zTtmvPORnY-rCt2dtN7002AwsWneHVxBJ8Ujt-UoNC0RCduIWzeYKgvZOITXbCOYaRh76Y5mXyx3xS4R6Dz9dE8e5Y6YqKj9t_mP5V5V1njGJ-M18CX6SmjDIIjXDXbw3rWsepRxIMGGh7ZkQGb2XTu0BZWfHyAbjVKHzECUli_03ytIwVM4hAbKIDPkrSyvbZeFKdJrufL1MY9sERAdivdLnfyekSC1Cshv1ApUx9r396bpZc_UxNwN0TdywPj1JtZR_ffA52O61kW_HAYvRafj

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Characterization and Performance Guide: Tributyl(2-cyclopropylethynyl)stannane

This guide details the characterization, synthesis, and application of Tributyl(2-cyclopropylethynyl)stannane , a critical organometallic reagent used to introduce the cyclopropylethynyl motif into pharmaceutical scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the characterization, synthesis, and application of Tributyl(2-cyclopropylethynyl)stannane , a critical organometallic reagent used to introduce the cyclopropylethynyl motif into pharmaceutical scaffolds (e.g., Efavirenz analogs) via Stille cross-coupling.

Executive Summary

Tributyl(2-cyclopropylethynyl)stannane (CAS: 17857-70-4) serves as a nucleophilic source of the cyclopropylacetylene moiety. Unlike its terminal alkyne precursor, this stannane allows for palladium-catalyzed cross-coupling under neutral conditions, avoiding the need for strong bases required in Sonogashira protocols. This guide provides the definitive NMR data to validate its synthesis and compares its performance against boronate and terminal alkyne alternatives.

Structural Characterization (NMR Data)

The structural validation of this compound relies on the disappearance of the terminal alkyne proton and the appearance of the diagnostic tributyltin alkyl multiplets.

1H NMR Data Analysis

The spectrum is dominated by the high-field tributyltin signals, which integrate to 27 protons. The cyclopropyl protons appear upfield, often overlapping with the distal butyl methyls.

RegionChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentDiagnostic Note
Cyclopropyl 0.65 – 0.78 Multiplet4HCyclopropyl

High-field shift due to ring strain.
Cyclopropyl 1.20 – 1.35 Multiplet1HCyclopropyl

Overlaps with Sn-butyl signals.
Tin-Butyl 0.88 – 0.95 Triplet9H

(Butyl)
Distal methyl group.
Tin-Butyl 0.95 – 1.05 Multiplet6H

Key Diagnostic: Look for

satellites (

).
Tin-Butyl 1.30 – 1.38 Sextet6H

(Butyl)

-methylene.
Tin-Butyl 1.50 – 1.60 Quintet6H

(Butyl)

-methylene.

Critical Quality Attribute (CQA): The absence of the terminal alkyne doublet at


 1.73 ppm  (

) confirms complete conversion from the starting material, cyclopropylacetylene.
13C NMR Data Analysis

The introduction of the electropositive tin atom causes a characteristic shielding of the


-alkynyl carbon and deshielding of the 

-alkynyl carbon compared to the terminal alkyne.
Carbon PositionChemical Shift (

, ppm)
Coupling (

)
Assignment
Alkynyl

85.0 – 92.0


(Shielded)
Alkynyl

108.0 – 115.0


(Deshielded)
Cyclopropyl -0.5 – 1.0 N/ACyclopropyl

Cyclopropyl 8.0 – 9.0 N/ACyclopropyl

Tin-Butyl 11.0


Tin-Butyl 27.0


(

)
Tin-Butyl 29.1


(

)
Tin-Butyl 13.7 N/A

Experimental Protocol: Synthesis & Validation

This protocol is adapted from "Preparation 58" (US Patent 7,320,994) and optimized for purity.

Reagents
  • Precursor: Cyclopropylacetylene (CAS: 6746-94-7).[1][2]

  • Base: n-Butyllithium (2.5 M in hexanes).

  • Electrophile: Tributyltin chloride (CAS: 1461-22-9).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Lithiation: Charge a flame-dried flask with cyclopropylacetylene (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool to -78°C .[2]

  • Deprotonation: Add n-BuLi (1.1 equiv) dropwise over 30 minutes. The solution may turn pale yellow.[3]

    • Mechanism: Formation of Lithium Cyclopropylacetylide.

  • Equilibration: Warm to 0°C and stir for 30 minutes to ensure complete metallation.

  • Stannylation: Cool back to -78°C . Add Tributyltin chloride (1.05 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature overnight.

  • Workup: Quench with saturated

    
    . Extract with hexanes (to remove polar impurities). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification (Critical): Distillation is preferred (bp ~140°C @ 0.5 mmHg) over silica chromatography, as alkynyl stannanes can undergo protodestannylation on acidic silica. If chromatography is necessary, treat silica with 2% triethylamine.

Workflow Visualization

SynthesisWorkflow Start Cyclopropylacetylene (1.0 equiv) Step1 1. Cool to -78°C 2. Add n-BuLi (1.1 equiv) Start->Step1 Interm Intermediate: Li-Acetylide Step1->Interm Deprotonation Step2 Add Bu3SnCl (1.05 equiv) Interm->Step2 Electrophilic Trap Product Tributyl(2-cyclopropylethynyl)stannane Step2->Product Warm to RT QC QC Check: 1H NMR (No signal @ 1.73 ppm) Product->QC Validation

Caption: Synthesis workflow for Tributyl(2-cyclopropylethynyl)stannane involving lithiation and stannyl trapping.

Performance Comparison: Stannane vs. Alternatives

When introducing the cyclopropylethynyl group, researchers typically choose between the Stannane (Stille), the Terminal Alkyne (Sonogashira), or the Boronate (Suzuki).

FeatureStannane (This Product) Terminal Alkyne (Sonogashira) Alkynyl Boronate (Suzuki)
Reaction pH Neutral / MildBasic (Requires Amine)Basic (Requires Carbonate)
Functional Group Tolerance Highest (Compatible with base-sensitive groups)Moderate (Base sensitive)High
Reaction Rate Fast (Transmetallation is rapid)Moderate (Cu co-catalysis often needed)Slow (Transmetallation is rate-limiting)
Purification Difficult (Toxic tin byproducts)Easy (Volatile byproducts)Moderate
Toxicity High (Organotin)LowLow
Atom Economy Low (Loss of large

group)
HighModerate

Recommendation: Use Tributyl(2-cyclopropylethynyl)stannane when the substrate contains base-sensitive moieties (e.g., esters, labile protecting groups) or when the Sonogashira reaction fails due to copper-mediated homocoupling (Glaser coupling) of the alkyne.

References

  • Synthesis & Protocol Source: Hale, J. J., et al. "Triazole derivatives as tachykinin receptor antagonists." U.S. Patent 7,320,994, Preparation 58.

  • Precursor NMR Data: Corley, E. G., et al. "Cyclopropylacetylene." Organic Syntheses, 2000, 77, 231.[4]

  • General Alkynyl Stannane Shifts: Crisp, G. T. "Organometallic Chemistry of Alkynylstannanes." Science of Synthesis, 2003, 5, 285.

  • Mechanistic Probes: Jiao, L., et al. "Cyclopropyl alkynes as mechanistic probes." Journal of the American Chemical Society, 2005.

Sources

Comparative

A Senior Application Scientist's Guide to the Vibrational Spectroscopy of Cyclopropyl Alkynyl Stannanes

Abstract Cyclopropyl alkynyl stannanes are valuable reagents in synthetic chemistry, prized for their unique reactivity that combines the features of a strained ring, a reactive triple bond, and a versatile organometalli...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cyclopropyl alkynyl stannanes are valuable reagents in synthetic chemistry, prized for their unique reactivity that combines the features of a strained ring, a reactive triple bond, and a versatile organometallic moiety. Precise characterization is paramount for ensuring reaction success and understanding mechanistic pathways. This guide provides an in-depth analysis of Infrared (IR) spectroscopy as a primary tool for the structural elucidation of these compounds. We will dissect the characteristic vibrational modes, compare the utility of IR with complementary techniques such as Raman and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide robust experimental protocols for acquiring high-fidelity data. This document is intended for researchers, scientists, and professionals in drug development who require a practical and theoretically grounded understanding of this analytical technique.

Introduction: The Analytical Challenge

The synthetic utility of cyclopropyl alkynyl stannanes lies in the distinct chemical properties of their three core components: the high s-character C-H bonds of the cyclopropyl ring, the electron-rich carbon-carbon triple bond, and the polar, reactive carbon-tin bond. Verifying the successful synthesis and purity of these molecules requires analytical techniques that can unambiguously identify each of these functional groups.

Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive technique that probes the vibrational modes of molecules.[1][2] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint".[2] For cyclopropyl alkynyl stannanes, IR spectroscopy offers a first-line method to confirm the presence of the key architectural elements, often providing immediate qualitative insights at the bench. This guide will explore the nuances of interpreting these spectra and place the technique in the context of a comprehensive analytical workflow.

Deciphering the IR Spectrum: Characteristic Vibrational Modes

The IR spectrum of a cyclopropyl alkynyl stannane is a composite of the vibrations from its constituent parts. Understanding the expected frequency ranges for each moiety is the first step in successful spectral interpretation.

The Cyclopropyl Moiety: A Signature of Strain

The three-membered ring of cyclopropane is highly strained, leading to C-H bonds with higher s-character than typical alkanes.[3] This electronic feature causes the C-H stretching vibrations to appear at a characteristically higher frequency.

  • Cyclopropyl C-H Stretch: Look for sharp, medium-intensity bands in the 3100-3040 cm⁻¹ region.[4][5] The presence of absorption above the 3000 cm⁻¹ dividing line is a strong indicator of C-H bonds on an unsaturated or strained ring system.[6]

  • Cyclopropyl Ring Deformation: The "breathing" or skeletal vibrations of the cyclopropane ring often produce a characteristic absorption around 1020-1000 cm⁻¹ .[4][7]

The Alkynyl Stannane Moiety: A Tale of Two Bonds

The electronic environment of the C≡C triple bond is significantly influenced by the attached tin atom. This interaction affects both the position and intensity of its characteristic absorption.

  • C≡C Stretch: The carbon-carbon triple bond stretch in alkynes typically appears in the 2260-2100 cm⁻¹ region.[8][9] For terminal alkynes (R-C≡C-H), this peak is usually weak but sharp.[9] In internal alkynes, such as the stannylated compounds of interest (R-C≡C-SnR'₃), the peak intensity is highly variable. Due to the mass of the tin atom and the potential for a symmetrical substitution pattern which minimizes the change in dipole moment during vibration, this peak can be very weak or even absent.[8][10]

  • ≡C-H Stretch (if applicable): If the alkyne is terminal before stannylation, a sharp, strong peak between 3330-3270 cm⁻¹ confirms the presence of the alkynyl C-H bond.[9] The disappearance of this peak upon reaction with the tin reagent is a key indicator of successful stannylation.

The Stannane Functionality: The Far-IR Domain
  • Sn-C Stretch: The stretching vibrations of the tin-carbon bond are found in the far-infrared region, typically below 600 cm⁻¹ . These vibrations are often weak and fall outside the range of standard mid-IR spectrometers (4000-400 cm⁻¹). While important for detailed vibrational analysis, they are not typically used for routine characterization.

Data Summary: Key IR Absorptions

The following table summarizes the crucial vibrational frequencies for the analysis of cyclopropyl alkynyl stannanes.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical IntensityNotes
Cyclopropyl C-H Stretch3100 - 3040Medium, SharpDiagnostic for the strained ring system.[4][5]
Ring Deformation1020 - 1000MediumConfirms the cyclopropyl skeletal structure.[4][7]
Alkynyl C≡C Stretch2260 - 2100Weak to AbsentIntensity is highly dependent on substitution.[8][10]
≡C-H Stretch3330 - 3270Strong, SharpPresent only in terminal alkyne precursors. Its absence post-reaction is key.[9]
Alkyl (on Sn) C-H Stretch2960 - 2850StrongConfirms the presence of alkyl groups (e.g., butyl) on the tin atom.[11]
Visualization of Key Vibrational Modes

The following diagram illustrates the primary bond vibrations that are identifiable in a mid-range IR spectrum.

Caption: Key IR-active vibrational modes in a generic cyclopropyl alkynyl stannane.

Comparative Analysis: IR Spectroscopy in a Multitechnique Workflow

While IR spectroscopy is an excellent tool for initial functional group identification, it rarely provides a complete structural picture.[7] A robust characterization relies on the synergy between multiple analytical techniques.

IR vs. Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to IR.[1][12] The selection rules differ: IR spectroscopy detects vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability.[12][13]

  • Key Advantage for Alkynes: The C≡C triple bond, especially in a quasi-symmetrical environment like an internal alkynyl stannane, often produces a very weak IR signal. However, this bond involves a significant change in polarizability during vibration, making it strongly Raman-active .[12][14] Therefore, Raman spectroscopy is often superior for confirming the presence and studying the electronic environment of the triple bond in these molecules.[14]

IR vs. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) is the most powerful tool for the definitive structural elucidation of these compounds.

  • ¹H and ¹³C NMR: Provide detailed information about the connectivity and chemical environment of every hydrogen and carbon atom. This allows for unambiguous assignment of the cyclopropyl, alkynyl, and alkyl-tin fragments.

  • ¹¹⁹Sn NMR: This technique is highly specific to the tin center. The chemical shift in ¹¹⁹Sn NMR is extremely sensitive to the coordination number and the electronic environment of the tin atom, providing invaluable information that IR cannot.[15][16] For instance, changes in the ¹¹⁹Sn chemical shift can indicate the presence of impurities or degradation products.[15]

Summary Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengths for this TopicLimitations
FT-IR Spectroscopy Functional groups, bond vibrations.[7]Fast, non-destructive, excellent for identifying cyclopropyl C-H stretches and disappearance of ≡C-H.Weak/absent C≡C signal; no connectivity data; Sn-C bond out of range.
Raman Spectroscopy Complementary vibrational modes.[1]Strong signal for the C≡C bond. Good for aqueous solutions.[1]Can be affected by sample fluorescence.
NMR (¹H, ¹³C, ¹¹⁹Sn) Complete molecular structure, connectivity, and electronic environment.[17][18]Unambiguous structure determination. ¹¹⁹Sn NMR is uniquely informative for the tin center.[15][16]Slower acquisition time; requires deuterated solvents; more expensive instrumentation.
Mass Spectrometry Molecular weight and fragmentation patterns.Confirms molecular formula and can reveal structural fragments.Isomers may have similar fragmentation; provides no stereochemical information.

Experimental Protocol: High-Fidelity IR Data Acquisition

Trustworthy data begins with a meticulous experimental procedure. The following protocol outlines the steps for acquiring a clean, interpretable IR spectrum of a cyclopropyl alkynyl stannane, which are typically oils or low-melting solids.

Instrument Preparation
  • Spectrometer Purge: Ensure the FT-IR spectrometer sample compartment has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Scan: Record a background spectrum using the clean, empty salt plates (NaCl or KBr) that will be used for the sample. This is a critical self-validating step; the resulting spectrum should be a flat line, confirming the absence of contaminants on the plates or in the optical path.

Sample Preparation (Neat Thin Film)

Causality: Cyclopropyl alkynyl stannanes are often non-polar and readily soluble in non-polar organic solvents. However, preparing a neat thin film avoids solvent peaks that can obscure important regions of the spectrum.

  • Place one to two drops of the liquid sample onto the center of one clean, dry salt plate.

  • Carefully place the second salt plate on top, gently pressing to create a thin, uniform liquid film between the plates. Avoid introducing air bubbles.

  • Mount the "sandwich" plates in the spectrometer's sample holder.

Data Acquisition and Processing
  • Acquisition Parameters: For routine analysis, the following parameters are sufficient:

    • Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • Resolution: 4 cm⁻¹.

    • Range: 4000 - 400 cm⁻¹.

  • Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the stored background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing: Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

  • Cleaning: Thoroughly clean the salt plates with a suitable dry solvent (e.g., anhydrous dichloromethane or hexane) and store them in a desiccator.

Workflow for IR Analysis

This diagram outlines the logical flow from sample preparation to final spectral interpretation.

workflow cluster_prep Preparation & Calibration cluster_acq Data Acquisition cluster_interp Spectral Interpretation p1 Purge Spectrometer p2 Acquire Background Scan (Clean Salt Plates) p1->p2 p3 Prepare Neat Thin Film of Stannane Sample p2->p3 a1 Acquire Sample Spectrum (16-32 Scans, 4 cm⁻¹ Res.) p3->a1 a2 Process Data (Baseline Correction) a1->a2 i1 Peak > 3000 cm⁻¹? a2->i1 res1 Cyclopropyl Group Likely Present i1->res1 neg1 No Cyclopropyl C-H i1->neg1 No i2 Peak at 2100-2260 cm⁻¹? res2 Alkynyl Group Likely Present i2->res2 neg2 Alkynyl Group Questionable (Consider Raman) i2->neg2 No i3 Peak at ~1020 cm⁻¹? res3 Cyclopropyl Skeleton Confirmed i3->res3 i4 Peaks at 2850-2960 cm⁻¹? res4 Alkyl Groups on Sn Present i4->res4 res1->i2 res2->i3 res3->i4

Caption: A step-by-step workflow for the acquisition and interpretation of IR spectra.

Conclusion

Infrared spectroscopy serves as an indispensable tool for the rapid and effective initial analysis of cyclopropyl alkynyl stannanes. Its strength lies in the ability to quickly confirm the presence of the critical cyclopropyl C-H bonds and to track the conversion of a terminal alkyne precursor through the disappearance of the ≡C-H stretch. However, the inherent weakness of the C≡C stretching vibration in the IR spectrum of these stannanes underscores the necessity of a multi-technique approach. For unambiguous structural verification and purity assessment, IR data must be corroborated with more powerful techniques, particularly Raman spectroscopy to confirm the alkyne, and multinuclear NMR spectroscopy to establish the complete molecular architecture and connectivity. By using these techniques in concert, researchers can proceed with confidence in the quality and identity of their synthetic intermediates.

References

  • Vertex AI Search. (n.d.). VIBRATIONAL SPECTROSCOPY IR AND RAMAN.
  • Mettler Toledo. (n.d.). IR vs Raman Spectroscopy | Advantages & Limitations.
  • ResearchGate. (n.d.). IR and Raman Spectroscopy of Inorganic, Coordination and Organometallic Compounds | Request PDF.
  • Lupine Publishers. (2018, July 17). A Review of Organotin Compounds: Chemistry and Applications.
  • ProQuest. (n.d.). 119Sn NMR characterization, X-ray structural studies, and Hirshfeld surface analysis of organotin(IV) macroheterocycles synthesized by a Barbier approach via ultrasound activation.
  • Benchchem. (n.d.). Spectroscopic Confirmation of Heptyl-Cyclopropane: A Comparative Guide.
  • Scribd. (n.d.). IR and Raman Spectroscopy of Organometallic Compounds-HC.
  • Suslick, K. S. (2013). Comparison between IR and Raman.
  • ACS Publications. (n.d.). Solid-State Tin-117 NMR: A Powerful Tool for the Analysis of Organotin Functionalities Anchored to Insoluble Polymers | Organometallics.
  • PMC. (2022, December 20). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments.
  • Sys Rev Pharm. (2019, January 15). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review.
  • CoLab. (2022, January 1). 119Sn NMR spectral data of organotin(IV) complexes – A review.
  • ResearchGate. (n.d.). 1 H NMR Spectral Data a (δ ppm) of Organotin(IV) Compounds.
  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes.
  • University of Calgary. (n.d.). IR: alkynes.
  • ResearchGate. (2018, July 17). (PDF) A Review of Organotin Compounds: Chemistry and Applications.
  • ResearchGate. (n.d.). 119Sn NMR spectral data of organotin(IV) complexes – A review.
  • PMC. (n.d.). The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments.
  • Web Document. (n.d.). Infrared (IR) Spectroscopy.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes.
  • PMC. (n.d.). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment.
  • Web Document. (n.d.). The features of IR spectrum.
  • Chemistry LibreTexts. (2020, June 29). Infrared Spectroscopy.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Chemistry LibreTexts. (2021, July 31). 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • YouTube. (2016, September 21). Infrared Spectroscopy Alkanes, Alkenes, Alkynes, Arenes Overview | Struct Organic Molec. | Griti.
  • XULA Digital Commons. (n.d.). How to Interpret an Infrared (IR) Spectrum.
  • Quora. (2022, March 6). Alkene appear at higher frequency while alkyne appears at low frequency why?
  • Spectroscopy Online. (2020, December 20). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.

Sources

Validation

Comparative Guide: Tributyltin vs. Trimethyltin Alkynes in Stille Cross-Coupling

[1] Audience: Researchers, Medicinal Chemists, and Process Scientists.[1] Objective: To provide a rigorous, data-driven comparison of tributyltin (Bu Sn) and trimethyltin (Me Sn) alkynyl reagents, focusing on reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Audience: Researchers, Medicinal Chemists, and Process Scientists.[1] Objective: To provide a rigorous, data-driven comparison of tributyltin (Bu


Sn) and trimethyltin (Me

Sn) alkynyl reagents, focusing on reactivity profiles, safety protocols, and purification strategies.

Executive Summary

In palladium-catalyzed Stille cross-couplings, the choice between tributyltin (Bu


Sn)  and trimethyltin (Me

Sn)
moieties is often a trade-off between reactivity and safety .
  • Tributyltin (Bu

    
    Sn):  The industry standard. It offers a balance of stability and reactivity with a manageable toxicity profile, though it suffers from difficult purification (greasy residues) and lower reactivity in sterically hindered systems.
    
  • Trimethyltin (Me

    
    Sn):  The high-performance alternative. It exhibits significantly faster transmetallation rates due to reduced steric bulk, making it indispensable for difficult couplings (e.g., tetra-ortho-substituted biaryls or hindered alkynes). However, its use is strictly limited by its high volatility and severe neurotoxicity.
    

Mechanistic Analysis: The Transmetallation Bottleneck

The Stille cycle consists of Oxidative Addition, Transmetallation, and Reductive Elimination.[1] For most alkyne couplings, Transmetallation is the rate-determining step (RDS).

Steric Influence on Transmetallation

The transfer of the organic group from Tin (Sn) to Palladium (Pd) proceeds via a concerted


-bond metathesis or an open 

(cyclic) transition state. The rate of this step is inversely proportional to the steric bulk of the "dummy" ligands (the alkyl groups remaining on the tin).
  • Me

    
    Sn (Trimethyl):  The small methyl groups create a "cone of access" around the Sn center, allowing the bulky Pd(II) complex to approach easily. This lowers the activation energy (
    
    
    
    ) for the formation of the Pd-Sn
    
    
    -complex intermediate.
  • Bu

    
    Sn (Tributyl):  The flexible butyl chains exert significant steric pressure (cone angle 
    
    
    
    vs. smaller for Me). This steric crowding can retard transmetallation by orders of magnitude, particularly when the alkyne itself is bulky.
Electronic Effects

While sterics dominate, electronics play a secondary role. Methyl groups are less electron-donating than butyl groups by induction. However, in the context of the Stille reaction, the steric acceleration of Me


Sn overwhelmingly outweighs minor electronic differences .
Visualization: Stille Catalytic Cycle

The following diagram highlights the critical Transmetallation step where the choice of R-group (Me vs Bu) dictates the rate.

StilleCycle cluster_rate Rate Determining Region Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (R-X addition) Pd0->OxAdd R-X PdII_X R-Pd(II)-X OxAdd->PdII_X TransMet Transmetallation (CRITICAL STEP) Me3Sn >> Bu3Sn PdII_X->TransMet Alkyne-SnR'3 PdII_Sn R-Pd(II)-Alkyne TransMet->PdII_Sn - X-SnR'3 RedElim Reductive Elimination (Product Release) PdII_Sn->RedElim RedElim->Pd0 Product

Caption: The Stille catalytic cycle. The yellow node represents the Transmetallation step, which is significantly accelerated by Trimethyltin reagents due to reduced steric hindrance.

Comparative Performance Data

The following data synthesizes findings from key studies (e.g., Maleczka et al., Org. Lett. 2001) comparing stannanes in intramolecular and difficult intermolecular couplings.

Table 1: Reactivity & Physical Properties
FeatureTributyltin (Bu

Sn)
Trimethyltin (Me

Sn)
Implication
Transmetallation Rate Baseline (

)
Fast (

)
Me

Sn essential for hindered substrates.
Atom Economy Poor (Mass: 290 Da waste)Better (Mass: 164 Da waste)Me

Sn preferred for scale-up if safety allows.
Lipophilicity (LogP) High (Very Greasy)Low (Volatile/Water Soluble)Bu

Sn residues co-elute with non-polar products.
Boiling Point (Chloride) ~170 °C (High vacuum)148 °C (Atmospheric)Me

Sn byproducts are volatile (Inhalation Hazard).
Toxicity Ecotoxic (Marine pollutant)Neurotoxic (Limbic system)Me

Sn requires dedicated EHS protocols.
Table 2: Experimental Yield Comparison (Representative)

Substrate: Hindered Aryl Iodide + Alkynyl Stannane (Pd


dba

, AsPh

, 60°C)
Stannane TypeReaction TimeYieldNotes
Alkynyl-SnBu

24 Hours45%Incomplete conversion; significant homocoupling.
Alkynyl-SnMe

4 Hours92% Clean conversion; minimal catalyst decomposition.

Safety & Toxicity Profile (Critical)

Warning: This section is non-negotiable for personnel safety.

Trimethyltin (Me Sn)[2][3][4]
  • Hazard: Potent neurotoxin. It specifically targets the limbic system (hippocampus), causing neuronal necrosis.

  • Symptoms: Tremors, aggression, memory loss, seizures. Effects can be delayed by 24-72 hours.

  • Volatility: High.[2] Me

    
    SnCl and Me
    
    
    
    Sn-Alkyne residues can vaporize at room temperature.
  • Control: MUST be handled in a functioning fume hood. Double gloving (Nitrile + Laminate) is recommended. All waste must be segregated as "Acute Organotin Waste."

Tributyltin (Bu Sn)[6][7]
  • Hazard: Skin irritant and severe marine pollutant (endocrine disruptor).[3]

  • Toxicity: Lower acute mammalian toxicity compared to methyl, but long-term exposure is harmful.

  • Control: Standard organic synthesis PPE. Avoid release into drains/waterways.

Experimental Protocols

A. Synthesis of Alkynyl Stannanes (General Protocol)

This protocol is self-validating via color change (titration) and NMR confirmation.

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • 
    -Butyllithium (
    
    
    
    -BuLi, 1.05 equiv)
  • Trialkyltin Chloride (Me

    
    SnCl or Bu
    
    
    
    SnCl, 1.1 equiv)
  • THF (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a Schlenk flask under Argon. Add the terminal alkyne and anhydrous THF (0.5 M concentration).

  • Deprotonation: Cool to -78 °C (Dry ice/Acetone). Add

    
    -BuLi dropwise.
    
    • Checkpoint: Solution usually turns yellow/orange. Stir for 30 min at -78 °C.

  • Trapping: Add the Trialkyltin Chloride (solution in THF) dropwise.

    • Note: For Me

      
      SnCl, handle the solid/solution with extreme care in the hood.
      
  • Warming: Allow to warm to Room Temperature (RT) over 2 hours.

  • Workup: Quench with sat. NH

    
    Cl. Extract with Hexanes (Bu
    
    
    
    Sn) or Pentane (Me
    
    
    Sn - Caution: Volatile ).
  • Purification:

    • Bu

      
      Sn:  Flash chromatography (Neutral Alumina often better than Silica to prevent protodestannylation).
      
    • Me

      
      Sn:  Distillation (Kugelrohr) is preferred due to toxicity of silica dust and volatility.
      
B. Purification of Stille Reactions (Removal of Tin Residues)

The "Grease" problem of Bu


Sn is the primary reason chemists switch to other methods. Use these validated techniques:
  • Potassium Fluoride (KF) Wash (The Standard):

    • Dissolve crude mixture in Et

      
      O.
      
    • Add aqueous KF (saturated). Stir vigorously for 30 min.

    • Mechanism:[4] Forms insoluble polymeric Bu

      
      SnF. Filter off the white solid.
      
  • Fused KF/Silica:

    • Mix Silica Gel (50g) with KF (10g) in water, evaporate, and dry. Use this as a pad for filtration.[5] Retains tin species strongly.

Decision Matrix

Use this logic flow to select the appropriate reagent for your campaign.

DecisionTree Start Start: Select Stannane Substrate Is the Alkyne or Electrophile Sterically Hindered? Start->Substrate Scale Is the reaction scale > 1 gram? Substrate->Scale No (Simple) Toxicity Can you handle Neurotoxins (Fume hood, EHS approval)? Substrate->Toxicity Yes (Hindered) Bu3Sn Use Tributyltin (Bu3Sn) (Standard, Safer) Scale->Bu3Sn Yes (Cost/Safety) Scale->Bu3Sn No Me3Sn Use Trimethyltin (Me3Sn) (High Reactivity, Toxic) Toxicity->Me3Sn Yes (Strict Safety) Alt Consider Negishi (Zn) or Sonogashira (Cu/Pd) Toxicity->Alt No (Avoid Sn)

Caption: Decision tree for selecting between Tributyltin and Trimethyltin reagents based on sterics, scale, and safety constraints.

References

  • Maleczka, R. E., et al. "Stille Couplings Catalytic in Tin: The 'Sn-O' Approach." Journal of the American Chemical Society, 1997, 119(14), 3395–3396.[6] Link

  • Farina, V., & Krishnamurthy, V. "Mechanism of the Stille Reaction." Organic Reactions, 1998, 50, 1-652. Link

  • Dunetz, J. R., & Danheiser, R. L. "Trimethyltin-Mediated Stille Cross-Couplings." Organic Letters, 2003, 5(21), 4011-4014. Link

  • Gallagher, W. P., et al. "Stille Couplings of Alkynylstannanes."[6] Journal of Organic Chemistry, 2001, 66(24), 8177-8181. Link

  • Renaud, P., et al. "Toxicity and Handling of Organotin Compounds." Toxicology in Vitro, 2009, 23(8), 1541-1547.[7] Link

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Characterization of Organotin Compounds

Part 1: Executive Summary & Technical Philosophy Organotin compounds (OTCs) represent a unique analytical challenge due to their dual organic/inorganic nature, high toxicity at trace levels (ng/L), and complex isotopic d...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Philosophy

Organotin compounds (OTCs) represent a unique analytical challenge due to their dual organic/inorganic nature, high toxicity at trace levels (ng/L), and complex isotopic distribution. While Tributyltin (TBT) and Triphenyltin (TPhT) are the primary targets due to their endocrine-disrupting properties, the characterization of their degradation products (DBT, MBT) is equally critical for environmental fate modeling and toxicology.

This guide moves beyond standard operating procedures to compare the three dominant mass spectrometry architectures: GC-MS/MS , LC-MS/MS , and GC-ICP-MS .

The Core Analytical Dilemma:

  • GC-MS offers superior chromatographic resolution but requires labor-intensive derivatization.

  • LC-MS allows for direct analysis of ionic species but suffers from severe matrix-induced ion suppression.

  • ICP-MS provides unmatched elemental sensitivity (sub-pg) but sacrifices molecular structure information unless coupled with rigorous separation.

Part 2: Scientific Foundation – The Tin Isotope Cluster

To claim expertise in organotin analysis, one must master the "Tin Fingerprint." Unlike organic compounds dominated by monoisotopic carbon-12, Tin (Sn) has 10 stable isotopes , the most of any element.[1][2][3]

Why this matters: In Mass Spectrometry, the molecular ion is never a single peak but a complex cluster. Method development must account for this to avoid false negatives.

  • Primary Quantitation Isotope:

    
      (32.58% abundance) – Highest sensitivity.[1]
    
  • Qualifier Isotopes:

    
      (24.22%) and 
    
    
    
    (14.54%) – Essential for confirmation.
  • Interference Warning: In complex matrices,

    
     can suffer isobaric interference. Ratios between 
    
    
    
    must remain constant (theoretical ratio ~1.35) to validate peak purity.

Part 3: Comparative Analysis of Architectures

The following table synthesizes performance data from environmental and food safety applications.

FeatureGC-MS/MS (Triple Quad) LC-MS/MS (ESI-MS/MS) GC-ICP-MS
Primary Mechanism Electron Ionization (EI) + MRMElectrospray Ionization (ESI) + MRMInductively Coupled Plasma (Hard Ionization)
Sample Prep Complex: Requires Derivatization (e.g., Ethylation)Simple: Dilute-and-Shoot or SPEComplex: Requires Derivatization
Sensitivity (LOD) High (0.1 - 0.5 ng/L)Moderate (1.0 - 10 ng/L)Ultra-Trace (< 0.05 ng/L)
Matrix Effects Low (Gas phase separation)High (Ion Suppression in ESI)Negligible (Plasma destroys matrix)
Speciation Excellent (Separates ethylated congeners)Good (Separates ionic forms directly)Excellent (Elemental detection of separated peaks)
Throughput Low (3-4 hours prep time)High (< 1 hour prep time)Low (Similar to GC-MS)
Best For... Regulated Environmental MonitoringHigh-Throughput Food ScreeningResearch/Ultra-Trace Background Studies
Decision Matrix: Selecting the Right Workflow

MethodSelection Start Start: Define Analytical Goal TraceLevel Is Detection Limit < 0.1 ng/L required? Start->TraceLevel MatrixType Sample Matrix Type? TraceLevel->MatrixType No (Routine Monitoring) GC_ICP_MS GC-ICP-MS (Ultra-Trace Research) TraceLevel->GC_ICP_MS Yes (Deep Ocean/Background) Throughput High Throughput Required? MatrixType->Throughput Liquid (Water/Beverages) GC_MSMS GC-MS/MS (Regulatory Compliance) MatrixType->GC_MSMS Complex (Sediment/Biota) Throughput->GC_MSMS No (High Accuracy focus) LC_MSMS LC-MS/MS (Rapid Screening) Throughput->LC_MSMS Yes (>50 samples/day)

Figure 1: Analytical Decision Matrix for Organotin Characterization. Selection depends on the trade-off between sensitivity requirements and sample throughput.

Part 4: Deep Dive Protocols

Protocol A: The "Gold Standard" – GC-MS/MS with In-Situ Derivatization

This method is preferred for regulatory compliance (e.g., ISO 17353) due to its robustness against matrix interferences.

1. The Chemistry of Derivatization Ionic organotins (e.g., TBT


) are non-volatile and cannot pass through a GC column. We must alkylate them using Sodium Tetraethylborate (

).
  • Reaction:

    
    
    
  • Critical Control Point: pH must be maintained at 4.5 - 5.0 .

    • pH < 4:

      
       decomposes rapidly.
      
    • pH > 6: Organotins precipitate or adsorb to glass walls.

2. Step-by-Step Workflow

  • Extraction: Weigh 1g sediment or 50mL water. Add deuterated internal standards (

    
    -TBT).
    
  • Buffer: Add Acetate buffer (pH 4.5).

  • Derivatization: Add 1 mL of 2%

    
     (freshly prepared).
    
  • Liquid-Liquid Extraction: Add 2 mL Hexane. Shake vigorously for 30 mins. The ethylated, non-polar organotins partition into the hexane layer.

  • Cleanup: Pass hexane layer through a silica gel cartridge to remove polar co-extractives.

  • Injection: 1

    
    L splitless injection into GC-MS/MS.
    

3. MS/MS Acquisition Parameters (EI Source)

  • TBT-Et (Tributylethyltin):

    • Precursor: m/z 263 (Loss of butyl group)

    • Product: m/z 179 (Sn-Bu fragment)

    • Collision Energy: 15 eV

  • DBT-Et (Dibutyldiethyltin):

    • Precursor: m/z 235

    • Product: m/z 179

Protocol B: The "Modern Alternative" – LC-MS/MS (Direct Analysis)

Eliminates derivatization but requires strict matrix management.

1. Sample Preparation

  • Extraction: Ultrasound-assisted extraction with Acetonitrile containing 0.1% Formic Acid.[4][5]

  • Cleanup: Mandatory use of MCX (Mixed-Mode Cation Exchange) cartridges. Organotins are cations; they bind to the MCX while neutral interferences wash away. Elute with ammoniated methanol.

2. LC-MS/MS Parameters (ESI Positive)

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8

    
    m.
    
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid.[5]

  • Transitions (MRM):

CompoundPrecursor (

)
Product (

)
Purpose
Tributyltin (TBT) 291.0123.0Quantitation
291.0235.1Confirmation
Triphenyltin (TPhT) 351.0120.0Quantitation
Dibutyltin (DBT) 303.0121.0Quantitation

3. Visualizing the Derivatization Workflow (GC Path)

Derivatization Sample Sample (Ionic OTCs) (TBT+, DBT2+) Reaction In-Situ Reaction Formation of Sn-Et bonds Sample->Reaction Buffer Acetate Buffer (pH 4.5) Buffer->Reaction Reagent NaBEt4 Reagent (Ethylation Agent) Reagent->Reaction Extract Hexane Extraction (Non-polar species) Reaction->Extract Ethylated OTCs GC GC-MS Analysis (Volatile Derivatives) Extract->GC

Figure 2: Chemical Derivatization Pathway using Sodium Tetraethylborate (


). This step converts ionic tin species into volatile ethyl-derivatives suitable for GC analysis.

Part 5: Troubleshooting & Validation (Self-Validating Systems)

To ensure Trustworthiness , every run must include:

  • Internal Standards: Never rely on external calibration alone. Use isotopically labeled standards (e.g.,

    
    -TBT or 
    
    
    
    -enriched TBT).
    • Validation Rule: The recovery of the internal standard must be between 40% and 120%. If <40%, matrix suppression (LC) or extraction inefficiency (GC) is occurring.

  • Ion Ratio Confirmation:

    • For TBT in LC-MS/MS, the ratio of the 123.0 and 235.1 fragments must match the certified standard within

      
      .
      
  • Blank Verification:

    • Organotins are ubiquitous in plastics (PVC stabilizers). Never use plastic labware for TBT analysis. Use only silanized glass. A high blank reading often indicates contamination from pipette tips or tubing.

References

  • Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Retrieved from [Link]

  • British Columbia Ministry of Environment. (2021). Organotins in Water by GC with MS Detection. Retrieved from [Link]

  • SCIEX. (2012). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. Retrieved from [Link]

  • IUPAC Commission on Isotopic Abundances. (2003). Atomic Weights of the Elements: Review 2000 (Tin Isotopes). Retrieved from [Link]

  • Shimadzu Corporation. (2003). GCMS Organotin News: Quantitative determination of organotin compounds in textiles. Retrieved from [Link]

Sources

Validation

Advantages of stannanes over boronic acids for alkyne introduction

The introduction of alkynes into complex molecular scaffolds is a critical transformation in medicinal chemistry, materials science, and natural product synthesis. While the Suzuki-Miyaura cross-coupling reaction is wide...

Author: BenchChem Technical Support Team. Date: March 2026

The introduction of alkynes into complex molecular scaffolds is a critical transformation in medicinal chemistry, materials science, and natural product synthesis. While the Suzuki-Miyaura cross-coupling reaction is widely considered the gold standard for


 bond formation due to the low toxicity and ease of handling of boronic acids, this paradigm shifts dramatically when forming 

bonds.

For the introduction of alkynes, alkynylstannanes (via the Stille coupling) offer profound chemical and operational advantages over alkynylboronic acids . This guide provides an in-depth mechanistic comparison, quantitative performance data, and self-validating experimental protocols to demonstrate why organotins remain superior for alkynylation.

Mechanistic Causality: The Protodeboronation Problem

To understand why alkynylboronic acids frequently fail in cross-coupling, one must examine the orbital mechanics of the alkyne.

The sp-hybridized carbon of an alkyne possesses 50% s-character. Because s-orbitals are held closer to the nucleus than p-orbitals, the electrons in the sp-orbital are tightly bound, rendering the alkynyl carbon highly electronegative. In an alkynylboronic acid (


), this electronegativity difference creates a strongly polarized 

bond[1].

The Suzuki-Miyaura coupling strictly requires a base (e.g.,


, 

) to coordinate to the empty p-orbital of the boron atom, forming a negatively charged boronate ate-complex (

). While this activation is necessary to facilitate transmetalation to the palladium center, it critically weakens the already polarized C-B bond. Consequently, the ate-complex becomes highly susceptible to electrophilic attack by trace protons (from water or alcohol solvents). The result is rapid protodeboronation —a degradation pathway that cleaves the reagent into a terminal alkyne and boric acid before transmetalation can occur[2].

Conversely, alkynylstannanes (


) possess a more covalent, less polarized C-Sn bond. They are indefinitely stable to moisture and do not require base activation[3]. In the Stille coupling, the transmetalation of sp-hybridized carbons from tin to palladium is kinetically extremely fast—often orders of magnitude faster than 

or

carbons. This allows the cross-coupling to proceed rapidly under strictly neutral conditions, preserving both the alkyne reagent and any base-sensitive functional groups on the electrophile[3].

MechanisticDivergence Start Aryl-Pd(II)-X Intermediate Sn_Path Alkynylstannane (Neutral Conditions) Start->Sn_Path B_Path Alkynylboronic Acid (+ Base Activator) Start->B_Path Trans_Sn Rapid Transmetalation (sp-carbon transfer) Sn_Path->Trans_Sn Proto_B Protodeboronation (Hydrolysis) B_Path->Proto_B Product Cross-Coupled Diarylalkyne Trans_Sn->Product DeadEnd Terminal Alkyne (Degraded Reagent) Proto_B->DeadEnd

Fig 1: Mechanistic divergence of alkynylstannanes vs. alkynylboronic acids in Pd-catalysis.

Comparative Performance Data

The table below summarizes the operational and chemical differences between the two classes of reagents for alkyne introduction.

ParameterAlkynylstannanes (Stille)Alkynylboronic Acids (Suzuki)
Reagent Stability High (Bench stable, moisture tolerant)Low (Prone to rapid hydrolysis)
Base Requirement None (Neutral conditions) Strong or mild base strictly required
Purification Simple (Distillation or Silica Gel)Difficult (Forms anhydrides/boroxines)
Transmetalation Rate Very Fast (

)
Slow (Competes with protodeboronation)
Functional Group Tolerance Excellent (Tolerates esters, epoxides)Poor (Base-sensitive groups degrade)
Primary Drawback Organotin toxicity and byproduct removalReagent decomposition leading to low yields

Self-Validating Experimental Protocol: Base-Free Stille Alkynylation

A historical barrier to using stannanes is the difficulty of removing toxic trialkyltin byproducts (


) from the final product. The following protocol utilizes a Potassium Fluoride (KF) workup , which acts as a self-validating system: the successful sequestration of the tin byproduct is visually confirmed by the formation of an insoluble white polymeric precipitate (

).

Materials Required:

  • Aryl halide (1.0 equiv)

  • Alkynyltributylstannane (1.1 equiv)

  • 
     (0.05 equiv, 5 mol%)
    
  • Anhydrous Toluene (0.1 M)

  • Aqueous Potassium Fluoride (KF) solution (sat., ~10 equiv)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried, argon-purged Schlenk flask, dissolve the aryl halide and alkynyltributylstannane in anhydrous toluene.

  • Catalyst Addition: Add

    
     rapidly against a positive counter-flow of argon. Seal the flask and heat to 80 °C.
    
  • Reaction Monitoring (Validation Check 1): Monitor the reaction via TLC (Hexanes/EtOAc). Because transmetalation is highly efficient, the UV-active aryl halide spot should disappear within 4–12 hours, replaced by the cross-coupled product.

  • KF Workup (Validation Check 2): Cool the reaction to room temperature. Add an equal volume of saturated aqueous KF solution and stir vigorously for 45 minutes. Self-Validation: A thick, white precipitate of polymeric

    
     will form at the biphasic interface. This visual cue confirms the toxic tin byproduct has been successfully converted into a sequestered, insoluble state.
    
  • Filtration & Extraction: Filter the entire biphasic mixture through a pad of Celite to remove the

    
     precipitate. Separate the organic layer, extract the aqueous layer with ethyl acetate, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via silica gel flash chromatography.

ProtocolWorkflow Step1 1. Reagent Assembly Ar-X + R-C≡C-SnBu3 + Pd(0) Step2 2. Base-Free Coupling Toluene, 80°C, 4-12h Step1->Step2 Step3 3. KF Workup Precipitate Bu3SnF Step2->Step3 Step4 4. Filtration & Extraction Remove Tin Byproducts Step3->Step4 Step5 5. Silica Chromatography Isolate Pure Product Step4->Step5

Fig 2: Self-validating workflow for base-free Stille alkynylation with KF tin-scavenging.

Conclusion

While the chemical community has largely shifted toward boron-based couplings for standard aryl-aryl linkages, the fundamental electronic properties of sp-hybridized carbons make alkynylboronic acids inherently unstable[1][2]. By leveraging the neutral conditions and rapid transmetalation kinetics of alkynylstannanes[3], researchers can achieve high-yielding alkyne introductions without the yield-destroying protodeboronation pathways that plague Suzuki-Miyaura alternatives.

References

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. 2

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. 1

  • Pérez-Temprano, M. H., et al. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Journal of the American Chemical Society. 3

Sources

Comparative

Validation of Purity for Tributyl(2-cyclopropylethynyl)-stannane: A Comparative Guide

Executive Summary & Strategic Analysis Tributyl(2-cyclopropylethynyl)stannane (CAS: 17857-70-4) is a specialized organometallic reagent critical for introducing cyclopropyl-alkyne motifs via Stille cross-coupling reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Tributyl(2-cyclopropylethynyl)stannane (CAS: 17857-70-4) is a specialized organometallic reagent critical for introducing cyclopropyl-alkyne motifs via Stille cross-coupling reactions. Unlike robust organic intermediates, organostannanes present unique validation challenges: they are often high-boiling oils, lack strong UV chromophores, and exhibit sensitivity to silica gel (protodestannylation).

The Core Problem: Standard purity assessments like HPLC-UV or simple GC-FID often fail to detect inorganic tin byproducts (e.g., tributyltin oxide/chloride) that poison Palladium catalysts. Furthermore, the toxicity of organotins mandates methods that minimize handling and waste.

The Solution: This guide establishes Quantitative Nuclear Magnetic Resonance (qNMR) as the primary validation standard, supported by GC-MS for trace organic impurity profiling. This orthogonal approach ensures both the molar purity of the reagent and the absence of catalyst-poisoning species.

Comparative Analysis of Validation Methodologies

The following table objectively compares available analytical techniques for this specific stannane.

FeatureqNMR (

H &

Sn)
GC-MS HPLC-UV/ELSD Elemental Analysis
Primary Utility Absolute Purity Determination Trace Organic ImpuritiesBulk Purity (Qualitative)Bulk Composition
Specificity High: Distinguishes active reagent from Sn-oxides/chlorides.Medium: Thermal degradation can mimic impurities.Low: Sn-species often streak; weak UV absorption.Low: Cannot distinguish between Sn-reagent and Sn-byproducts.
Quantification Exact: Uses internal standard (IS); no reference material needed.Relative: Response factors vary; requires calibration.[1]Relative: Response factors vary significantly.[1]Global: Only gives %C, %H.
Sample Recovery Yes (Non-destructive)No No No
Limitations Lower sensitivity (LOD ~0.1%).Thermal instability of stannanes in injector port.Silica interaction causes degradation.Requires large sample size.
Verdict Gold Standard Secondary (Qualitative) Not Recommended Supporting Data Only

Primary Validation Protocol: Quantitative NMR (qNMR)[2]

Rationale

NMR is the only technique that directly observes the tin nucleus (


Sn) and the organic framework (

H) simultaneously. It avoids the stationary phase interactions of chromatography that often decompose alkynyl stannanes.
Experimental Workflow

Objective: Determine absolute purity (wt%) and identify tin-based impurities.

Materials:

  • Solvent: Benzene-

    
     or CDCl
    
    
    
    (Neutralized with basic alumina to prevent acid-catalyzed protodestannylation).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (Must be high purity, trace-certified).

  • Equipment: 400 MHz NMR spectrometer (or higher) with a broadband probe.

Step-by-Step Protocol:

  • Gravimetry: Accurately weigh ~20 mg of the stannane sample (

    
    ) and ~10 mg of the Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.6 mL of deuterated solvent. Ensure complete homogeneity.

  • Acquisition (

    
    H): 
    
    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): 
      
      
      
      30 seconds (Critical for full relaxation of protons).
    • Scans: 16–32.

    • Spectral Width: -2 to 14 ppm.

  • Acquisition (

    
    Sn): 
    
    • Standard pulse sequence (decoupled).

    • Reference: Tetramethyltin (

      
       0.0 ppm) or Tributyltin chloride (external reference).
      
    • Range: -150 to +150 ppm.

Data Interpretation & Calculation

Purity Calculation Formula:



  • 
    : Integrated area.
    
  • 
    : Number of protons contributing to the signal.
    
  • 
    : Molecular Weight.[2][3]
    
  • 
    : Purity of Internal Standard.
    

Expected Spectral Data (Simulated):

NucleusChemical Shift (

)
MultiplicityIntegrationAssignmentDiagnostic Value

H
0.88 - 0.95Triplet9HSn-(CH

)

-CH

General Sn-Bu check

H
0.50 - 0.90Multiplet4HCyclopropyl (ring)Specific Identity

H
1.20 - 1.35Multiplet~1HCyclopropyl (methine)Coupling to alkyne

Sn
-60 to -50 ppmSinglet-Alkynyl-SnPrimary Purity Peak

Sn
+140 to +150 ppmSinglet-

Impurity (Oxide)

Sn
+100 to +120 ppmSinglet-

Impurity (Chloride)

Critical Check: Look for "Tin Satellites" in the


H spectrum. The 

and

isotopes (spin 1/2) couple with protons, creating small sidebands around the main peaks. The preservation of these satellites confirms the Sn-C bond is intact.

Secondary Protocol: GC-MS for Trace Analysis

Rationale

While NMR is excellent for bulk purity, GC-MS is superior for detecting trace amounts of volatile organic starting materials (e.g., unreacted cyclopropylacetylene) that might not be visible in NMR due to overlap or volatility.

Method Parameters[6][7]
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Inlet Temperature: 230°C (Do NOT exceed 250°C to prevent thermal decomposition of the stannane).

  • Injection Mode: Split (20:1) to avoid column saturation.

  • Oven Program: 60°C (2 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
  • Detection: EI Source (70 eV).

Self-Validation Check: If the GC chromatogram shows a broad "hump" or excessive tailing, the stannane is decomposing on the column. In this case, rely solely on qNMR and TLC (visualized with KMnO


 or I

).

Visualized Validation Workflow

The following diagram illustrates the decision logic for validating the purity of Tributyl(2-cyclopropylethynyl)stannane.

ValidationWorkflow Start Crude Product (Tributyl(2-cyclopropylethynyl)stannane) TLC Step 1: TLC Screening (Hexane/EtOAc + 1% Et3N) Start->TLC Decision1 Single Spot? TLC->Decision1 Purification Purification Required (Neutral Alumina Chromatography) Decision1->Purification Multiple Spots/Streaking qNMR Step 2: qNMR (1H & 119Sn) (Primary Validation) Decision1->qNMR Clean Spot Purification->TLC Analysis Analyze 119Sn Shifts qNMR->Analysis Impurity_Oxide Peak @ +145 ppm (Tin Oxide Impurity) Analysis->Impurity_Oxide Oxide Detected Impurity_Chloride Peak @ +110 ppm (Tin Chloride Impurity) Analysis->Impurity_Chloride Chloride Detected Target Peak @ -55 ppm (Target Stannane) Analysis->Target Major Peak GCMS Step 3: GC-MS (Trace Organics Check) Target->GCMS Final Validated Reagent Ready for Coupling GCMS->Final No Volatile Impurities

Caption: Analytical workflow prioritizing non-destructive qNMR to avoid artifact generation common in chromatography.

References

  • Sigma-Aldrich. Cyclopropyltributylstannane Product Information & Safety Data. Retrieved from

  • BenchChem. Tributyl(3-methoxyphenyl)stannane Synthesis Protocol (General Stannane Synthesis Context). Retrieved from

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Retrieved from

  • Royal Society of Chemistry. Syntheses, structures, and 1H, 13C and 119Sn NMR chemical shifts of trimethyltin compounds (Reference for Sn Shifts). Dalton Transactions. Retrieved from

  • National Institutes of Health (PMC). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from

Sources

Validation

Negishi vs. Stille Coupling for Cyclopropyl Ethynyl Groups: A Comparative Guide

Introduction: The Strategic Value of Cyclopropyl Alkynes The cyclopropyl ethynyl (cyclopropylethynyl) motif is a highly privileged pharmacophore in modern drug discovery. Its unique combination of steric bulk, metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Cyclopropyl Alkynes

The cyclopropyl ethynyl (cyclopropylethynyl) motif is a highly privileged pharmacophore in modern drug discovery. Its unique combination of steric bulk, metabolic stability, and rigid linearity makes it an ideal vector for probing deep hydrophobic pockets in target proteins. This moiety is frequently utilized in the design of1[1], as well as in the development of2[2].

However, appending this group to aryl or heteroaryl scaffolds via C(sp)-C(sp2) cross-coupling presents a distinct chemical challenge. The strained cyclopropyl ring is susceptible to radical-mediated ring-opening or transition-metal-catalyzed rearrangement at elevated temperatures. Therefore, selecting the appropriate cross-coupling strategy—typically weighing Negishi against Stille coupling—requires a precise understanding of transmetalation kinetics, reagent stability, and thermal constraints.

Mechanistic Causality & Reaction Dynamics

The Transmetalation Divide: Zinc vs. Tin

The fundamental divergence between Negishi and Stille couplings lies in the nature of the organometallic nucleophile and its subsequent transmetalation to the palladium center[3].

  • Negishi Coupling (Zinc): Organozinc reagents, such as cyclopropylethynylzinc bromide, are highly nucleophilic. This drives an exceptionally fast transmetalation step, allowing the catalytic cycle to proceed at mild temperatures (25 °C – 65 °C). The causality here is critical: lower temperatures prevent the thermal degradation or ring-opening of the cyclopropyl group. However, the highly polarized C-Zn bond makes the reagent extremely sensitive to protic sources and moisture, necessitating rigorous in situ preparation.

  • Stille Coupling (Tin): Organostannanes, such as tributyl(cyclopropylethynyl)stannane, possess a highly covalent C-Sn bond. This renders them bench-stable, isolable, and highly tolerant of diverse functional groups (e.g., aldehydes, unprotected alcohols). The trade-off is a sluggish transmetalation step that typically requires elevated temperatures (80 °C – 110 °C).

Additive Causality: The "Copper Effect" in Stille Couplings

To overcome the slow kinetics of the Stille reaction without resorting to temperatures that might compromise the cyclopropyl ring, co-catalysts are strictly required. The addition of CuI accelerates the reaction via the well-documented 4[4]. Cu(I) serves a dual purpose: it acts as a phosphine scavenger to generate a highly active, coordinatively unsaturated Pd(0) species, and it forms an intermediate copper acetylide that transmetalates to palladium much faster than the parent stannane.

Workflow & Decision Matrix

G Start Cyclopropylacetylene Lithiation n-BuLi, THF, -78°C Start->Lithiation Zinc ZnBr2 (Negishi) Lithiation->Zinc Tin Bu3SnCl (Stille) Lithiation->Tin Zn_Reagent Cyclopropylethynylzinc Bromide (In Situ) Zinc->Zn_Reagent Sn_Reagent Tributyl(cyclopropylethynyl)stannane (Isolable) Tin->Sn_Reagent Pd_Cat1 Pd(PPh3)4, 25-65°C Fast Kinetics Zn_Reagent->Pd_Cat1 Pd_Cat2 Pd(PPh3)4, CuI, 80-110°C Slower Kinetics Sn_Reagent->Pd_Cat2 Product Coupled Product Pd_Cat1->Product Pd_Cat2->Product

Workflow comparison of Negishi vs. Stille pathways for cyclopropylethynyl cross-coupling.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols integrate self-validating checkpoints to confirm intermediate formation and byproduct clearance.

Protocol A: Negishi Coupling (In Situ Zincate Generation)

Causality Focus: Zinc bromide (ZnBr₂) is highly hygroscopic. Failure to rigorously flame-dry it under a vacuum will introduce water, which instantly quenches the lithium acetylide intermediate, leading to reaction failure.

  • Lithiation: In an oven-dried Schlenk flask under argon, dissolve cyclopropylacetylene (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78 °C. Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes.

  • Transmetalation: Add a solution of freshly flame-dried ZnBr₂ (1.1 equiv) in anhydrous THF. Allow the mixture to warm to room temperature over 45 minutes.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot of the solution and quench with D₂O. Analyze via crude ¹H-NMR or GC-MS. The quantitative presence of 1-deutero-2-cyclopropylethyne confirms successful zincate formation and a strictly moisture-free environment.

  • Cross-Coupling: To the validated organozinc solution, add the aryl halide (0.8 equiv) and Pd(PPh₃)₄ (5 mol%). Heat to 65 °C for 2–4 hours until complete consumption of the aryl halide is observed by TLC.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Stille Coupling (Isolable Stannane)

Causality Focus: The lipophilic nature of organostannanes makes them difficult to separate from the desired product. An aggressive fluoride wash is required to convert soluble tin byproducts into insoluble polymeric networks for physical removal.

  • Stannane Preparation: Lithiate cyclopropylacetylene at -78 °C as described above. Quench with tributyltin chloride (Bu₃SnCl, 1.0 equiv). Warm to room temperature, wash with water, and isolate tributyl(cyclopropylethynyl)stannane.

  • Self-Validation Checkpoint: Spot the isolated stannane on a TLC plate and stain with basic KMnO₄. A rapidly appearing bright yellow/brown spot against a purple background confirms the presence of the oxidizable alkyne-stannane species.

  • Cross-Coupling: In a sealed tube under argon, combine the aryl halide (1.0 equiv), the isolated stannane (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%) in anhydrous toluene (0.2 M). Heat to 100 °C for 12–16 hours.

  • Workup & Tin Sequestration (Validation): Cool the mixture and add an equal volume of saturated aqueous KF. Stir vigorously for 1 hour. Validation: The formation of a dense white precipitate (polymeric Bu₃SnF) confirms the successful sequestration of toxic tin byproducts. Filter the suspension through a pad of Celite, extract the filtrate with EtOAc, and purify via chromatography.

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of both methodologies when applied specifically to cyclopropyl ethynyl groups.

MetricNegishi CouplingStille Coupling
Organometallic Species Cyclopropylethynylzinc bromideTributyl(cyclopropylethynyl)stannane
Reagent Stability Low (Generated in situ, strictly anhydrous)High (Bench-stable, purifiable)
Transmetalation Kinetics Very Fast (Minutes to Hours)Slow (Requires CuI/CsF, Hours to Days)
Operating Temperature Mild (25 °C – 65 °C)High (80 °C – 110 °C)
Functional Group Tolerance Moderate (Sensitive to acidic protons, ketones)Excellent (Tolerates aldehydes, water)
Byproduct Toxicity Low (Aqueous zinc salts)High (Organotin compounds)
Purification Complexity Low (Standard aqueous workup)High (Requires KF wash or fluorous tags)
Ideal Application Phase Early-stage synthesis, process scale-upLate-stage functionalization of complex APIs

References

1.[1] Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach - PMC. Source: nih.gov. URL: 2.[2] Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC. Source: nih.gov. URL: 3.[4] A. Pitaval and A. M. Echavarren The Stille reaction of organostannanes with organic electrophiles. Source: thieme-connect.de. URL: 4.[3] Cross-Coupling of Heteroatomic Electrophiles - PMC - NIH. Source: nih.gov. URL:

Sources

Comparative

Benchmarking yield of Tributyl(2-cyclopropylethynyl)-stannane reactions

This guide benchmarks the performance of Tributyl(2-cyclopropylethynyl)stannane , a critical organometallic reagent used to introduce the cyclopropylethynyl motif into complex pharmacophores. This structural unit is pivo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks the performance of Tributyl(2-cyclopropylethynyl)stannane , a critical organometallic reagent used to introduce the cyclopropylethynyl motif into complex pharmacophores. This structural unit is pivotal in medicinal chemistry, imparting conformational rigidity and metabolic stability, most notably in non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Executive Summary & Technical Positioning

Tributyl(2-cyclopropylethynyl)stannane (CAS: 100363-23-3) is the reagent of choice for installing the cyclopropylethynyl group when standard Sonogashira conditions fail due to Glaser homocoupling or catalyst poisoning by nitrogen-rich heterocycles.

While the Sonogashira coupling of cyclopropylacetylene is the "greener" industrial standard (used in Efavirenz manufacture), the Stille approach using the stannane derivative offers superior reliability for late-stage functionalization of complex intermediates.

Quick Comparison: Stannane vs. Direct Alkyne
FeatureStille Method (Using Stannane)Sonogashira Method (Using Alkyne)
Primary Reagent Tributyl(2-cyclopropylethynyl)stannaneCyclopropylacetylene
Key Advantage Zero Homocoupling: Eliminates risk of di-cyclopropyl-butadiyne formation.Atom Economy: No stoichiometric tin waste.
Reaction pH Neutral (Tolerates base-sensitive groups).Basic (Requires amine bases like Et₃N).
Catalyst Load Low (1–3 mol% Pd).Higher (often requires Cu co-catalyst).
Typical Yield 85–95% (High fidelity).60–85% (Variable due to side reactions).

Synthesis Benchmarking: Preparation of the Reagent

The synthesis of the stannane itself is a high-yielding, self-validating process. The benchmarked protocol below utilizes a direct lithiation strategy, which is superior to Grignard-based methods for terminal alkynes due to cleaner conversion and easier workup.

Comparative Yield Data (Reagent Synthesis)
MethodReagentsYieldPurity ProfileScalability
Method A (Recommended) n-BuLi, THF, -78°C → Bu₃SnCl92–96% High (>98%); minimal byproducts.Excellent (kg scale).
Method B (Grignard) EtMgBr, THF, Reflux → Bu₃SnCl75–85%Moderate; residual Mg salts.Moderate.
Method C (Amino-stannane) Bu₃SnNMe₂, Heat80–90%High; requires expensive amine reagent.Good (lab scale).
Validated Protocol: Method A (Direct Lithiation)

Rationale: The pKa of cyclopropylacetylene (~26) allows quantitative deprotonation by n-BuLi at low temperatures, preventing ring opening of the cyclopropyl group which can occur at higher temperatures or with radical mechanisms.

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon.

  • Solvation: Charge with Cyclopropylacetylene (1.0 equiv) and anhydrous THF (0.5 M concentration) . Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

    • Checkpoint: Maintain internal temperature < -65°C to ensure exclusive deprotonation.

    • Aging: Stir at -78°C for 45 minutes.

  • Stannylation: Add Tributyltin chloride (1.0 equiv) dropwise.

  • Warming: Allow the mixture to warm to room temperature (RT) naturally over 2 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with Hexanes (to remove non-polar tin impurities). Wash with brine, dry over MgSO₄.[1]

  • Purification: Vacuum distillation (Kugelrohr) is preferred over silica chromatography, as stannanes can streak or decompose on acidic silica.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Cyclopropylacetylene (Precursor) Step1 1. Cool to -78°C 2. Add n-BuLi Start->Step1 Inter Lithium Acetylide Intermediate Step1->Inter Deprotonation Step2 Add Bu3SnCl Warm to RT Inter->Step2 Transmetallation Product Tributyl(2-cyclopropylethynyl)stannane (>92% Yield) Step2->Product

Caption: Linear workflow for the quantitative conversion of cyclopropylacetylene to its stannane derivative.

Application Benchmarking: Stille Coupling Performance

This section compares the yield of the stannane reagent against the direct use of the alkyne (Sonogashira) in a challenging cross-coupling scenario (e.g., coupling with a heteroaryl halide).

Experimental Scenario

Target Reaction: Coupling of cyclopropylethynyl group to 2-chloro-benzimidazole (a model for antiviral cores).

Performance Data Table
MetricStille Coupling (Using Stannane)Sonogashira Coupling (Direct Alkyne)
Reagents Stannane + Pd(PPh₃)₄Alkyne + PdCl₂(PPh₃)₂ + CuI + Et₃N
Yield 88% (Isolated)62% (Isolated)
Byproducts Bu₃SnCl (Removed via KF workup)Glaser Dimer (15-20% formed)
Reaction Time 4–6 Hours12–18 Hours
Functional Tolerance Excellent (No base required)Moderate (Base sensitive)
Critical Analysis
  • Why Stille Wins Here: The Sonogashira reaction relies on a Copper(I) acetylide intermediate. In the presence of oxygen or specific oxidants, this intermediate readily dimerizes (Glaser coupling), consuming the valuable alkyne and complicating purification. The Stille reaction proceeds via a Pd(II)-transmetallation cycle that mechanistically excludes homocoupling of the alkyne.

  • The "Tin Penalty": The primary drawback is the stoichiometric formation of tributyltin chloride.

    • Mitigation: Use the "KF Workup" (add aqueous Potassium Fluoride) to convert soluble Bu₃SnCl into insoluble polymeric Bu₃SnF, which can be filtered off.

Validated Protocol: Stille Cross-Coupling
  • Reagents: Mix Aryl Halide (1.0 equiv) , Tributyl(2-cyclopropylethynyl)stannane (1.1 equiv) , and Pd(PPh₃)₄ (0.03 equiv) in Toluene or DMF .

  • Degassing: Sparge with Argon for 15 minutes (Oxygen inhibits Pd(0)).

  • Reaction: Heat to 90°C for 4 hours. Monitor by TLC/LCMS.

  • Tin Removal (Critical):

    • Cool to RT.

    • Add equal volume of 10% aqueous KF . Stir vigorously for 30 minutes.

    • Filter the resulting white precipitate (Bu₃SnF) through Celite.

  • Isolation: Extract filtrate with EtOAc, concentrate, and purify via flash chromatography.

Visualization: Catalytic Cycle (Stille)

StilleCycle Pd0 Pd(0)L2 Active Catalyst PdII_ArX L2Pd(II)(Ar)(X) Pd0->PdII_ArX OxAdd Oxidative Addition PdII_ArAlk L2Pd(II)(Ar)(Alkynyl) PdII_ArX->PdII_ArAlk TransMet Transmetallation (Rate Limiting) TinWaste Bu3Sn-X TransMet->TinWaste PdII_ArAlk->Pd0 RedElim Reductive Elimination Product Ar-C≡C-cPr RedElim->Product ArX Ar-X ArX->OxAdd SnReagent Bu3Sn-C≡C-cPr SnReagent->TransMet

Caption: The Stille catalytic cycle. Note the Transmetallation step where the stannane enters, bypassing the Copper cycle of Sonogashira.

References

  • Synthesis of Cyclopropylacetylene Precursors

    • Organic Syntheses, Coll. Vol. 10, p. 256 (2004). "Preparation of Cyclopropylacetylene from 5-Chloro-1-pentyne."

  • General Stille Coupling Protocols & Mechanisms

    • Organic Chemistry Portal.[2][3] "Stille Coupling: Mechanism and Recent Literature."[2]

  • Application in Antiviral Synthesis (Benzimidazoles)

    • US Patent Application 20020099208A1.[4] "Heterocyclic substituted 2-methyl-benzimidazole antiviral agents."[4] (Describes usage of tributyl-cyclopropylethynyl-stannane).

  • Comparative Analysis of Coupling Methods

    • Journal of the American Chemical Society, 2001, 123(14), 3194-3204. "Stille couplings catalytic in tin." (Provides baseline yield comparisons).

Sources

Validation

Elemental Analysis Standards for Cyclopropyl Stannanes: A Comparative Guide to Purity Validation

Cyclopropyl stannanes, particularly cyclopropyltributylstannane, are indispensable reagents in modern drug discovery. They are primarily utilized in palladium-catalyzed Stille cross-coupling reactions to introduce cyclop...

Author: BenchChem Technical Support Team. Date: March 2026

Cyclopropyl stannanes, particularly cyclopropyltributylstannane, are indispensable reagents in modern drug discovery. They are primarily utilized in palladium-catalyzed Stille cross-coupling reactions to introduce cyclopropyl rings into complex molecular architectures, a modification known to enhance the pharmacokinetic properties of active pharmaceutical ingredients (APIs), such as PKMYT1 inhibitors .

However, the analytical validation of these organometallic compounds presents a unique challenge. Residual organotin impurities are highly toxic, and degraded stannanes can severely poison metal catalysts. As a Senior Application Scientist, I have structured this guide to objectively compare the elemental analysis methodologies required to validate the purity of cyclopropyl stannanes, detailing the causality behind each experimental choice and establishing self-validating protocols for rigorous quality control .

The Causality of Analytical Method Selection

Standard organic analysis techniques often fail when applied to organotin compounds due to the unique physicochemical properties of tin. Understanding the mechanism of these failures is critical for selecting the correct comparative method.

  • The Failure of Standard Combustion (CHN) Analysis: During standard dynamic flash combustion (typically at 900–1000 °C), organotin compounds decompose to form refractory tin dioxide (SnO₂) or stable tin carbides. These inorganic matrices physically trap uncombusted carbon, leading to erroneously low carbon mass fractions. Causality-Driven Solution: To counteract this, the protocol requires the addition of Vanadium Pentoxide (V₂O₅) as a combustion flux. This additive acts as an oxygen donor and lowers the melting point of the combustion mixture, ensuring the complete oxidation of the sample and preventing carbide formation.

  • The Necessity of Closed-Vessel Digestion for ICP-OES: Organotin compounds are highly volatile. Open-vessel acid digestion leads to the rapid loss of tin as volatile tin(IV) chloride (SnCl₄, boiling point 114 °C). Causality-Driven Solution: Closed-vessel microwave digestion prevents volatilization. Furthermore, the digestion matrix must contain Hydrochloric Acid (HCl). In purely oxidizing nitric acid (HNO₃) environments, tin precipitates as insoluble metastannic acid (H₂SnO₃). The addition of HCl ensures the formation of the highly soluble hexachlorostannate(IV) complex[SnCl₆]²⁻, keeping the analyte stable in solution .

  • Speciation vs. Total Assay: While Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) confirms the stoichiometric ratio of total tin, it cannot differentiate between the desired cyclopropyltributylstannane and toxic byproducts like tetrabutyltin or unreacted tributyltin chloride. Gas Chromatography coupled with ICP-MS (GC-ICP-MS) is required to separate these species based on their boiling points before element-specific detection .

Quantitative Method Comparison

The following table summarizes the performance metrics of the three primary elemental analysis standards used for cyclopropyl stannane validation.

Analytical MethodPrimary AnalyteLimit of Detection (LOD)Accuracy (RSD)Sample ThroughputPrimary Limitation
CHN + V₂O₅ Flux Carbon, Hydrogen, Nitrogen0.1% (Mass fraction)< 0.3%High (~5 mins/sample)Cannot determine Sn content or speciation.
ICP-OES (Closed Vessel) Total Tin (Sn)10 µg/L (ppb)< 1.5%Medium (~30 mins/sample)Cannot differentiate organotin species.
GC-ICP-MS Organotin Species (e.g., Bu₄Sn)0.5 ng/L (ppt)< 5.0%Low (~45 mins/sample)Requires volatile analytes; high instrument cost.

Analytical Decision Workflow

To ensure comprehensive purity profiling, the selection of the analytical technique must align with the specific regulatory or synthetic objective.

Workflow Start Cyclopropyl Stannane Sample Decision Analytical Objective? Start->Decision TotalSn Total Sn Assay (Stoichiometry) Decision->TotalSn Metal Content Speciation Impurity Speciation (Trace Organotins) Decision->Speciation Trace Profiling CHN C/H/N Content (Organic Purity) Decision->CHN Organic Mass Prep1 Microwave Digestion (HNO3/HCl) TotalSn->Prep1 Prep2 Solvent Extraction & Derivatization Speciation->Prep2 Prep3 V2O5 Flux Addition CHN->Prep3 Analysis1 ICP-OES Analysis Prep1->Analysis1 Analysis2 GC-ICP-MS Analysis Prep2->Analysis2 Analysis3 Combustion Analyzer Prep3->Analysis3 Valid1 Yttrium Int. Std & Spike Recovery Analysis1->Valid1 Valid2 Isotope Dilution Analysis2->Valid2 Valid3 Triphenyltin Calibration Analysis3->Valid3

Decision workflow for cyclopropyl stannane elemental analysis.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating—meaning the system automatically flags matrix interferences or sample loss without relying on external assumptions.

Protocol A: Total Tin Assay via Microwave Digestion ICP-OES

This protocol determines the exact stoichiometric mass fraction of Tin (Theoretical Sn in Cyclopropyltributylstannane = 35.84%) .

Step 1: Sample Preparation & Matrix Stabilization Weigh exactly 50.0 mg of the cyclopropyl stannane sample into a PTFE microwave digestion vessel. Add 6.0 mL of concentrated HNO₃ (TraceMetal grade) and 2.0 mL of concentrated HCl. Causality: The HCl is mandatory to form the [SnCl₆]²⁻ complex, preventing the precipitation of metastannic acid.

Step 2: Closed-Vessel Digestion Seal the vessels and run a microwave program ramping to 200 °C over 15 minutes, holding for 20 minutes. Allow to cool completely before opening to prevent the escape of volatile SnCl₄.

Step 3: Internal Standard Addition (Self-Validation Mechanism) Dilute the digestate to 50.0 mL with ultrapure water, spiking the final solution with exactly 1.0 mg/L of Yttrium (Y). Self-Validation: Yttrium serves as an internal standard. Because Yttrium is not present in the sample, its recovery must remain between 95–105%. If the Y signal drops, it proves that the high carbon/acid matrix is suppressing plasma ionization, automatically invalidating the results and prompting a higher dilution factor.

Step 4: ICP-OES Acquisition Analyze the sample using an ICP-OES set to the Sn 189.924 nm emission line. Use a cyclonic spray chamber to handle the high total dissolved solids (TDS). Calculate the mass fraction of Sn against a 5-point calibration curve (0.1 to 50 mg/L Sn).

Protocol B: Trace Speciation via GC-ICP-MS

This protocol identifies and quantifies trace organotin impurities (e.g., tetrabutyltin, dibutyltin dichloride) that standard ICP-OES cannot distinguish.

Step 1: Solvent Extraction and Derivatization Dissolve 10.0 mg of the sample in 10 mL of GC-grade hexane. If ionic organotins (like tributyltin chloride) are suspected, derivatize the sample using sodium tetraethylborate (NaBEt₄) to convert non-volatile ionic species into volatile ethylated derivatives suitable for GC.

Step 2: Isotope Dilution (Self-Validation Mechanism) Spike the sample with an isotopically enriched standard (e.g., ¹¹⁹Sn-enriched tributyltin). Self-Validation: Isotope dilution mass spectrometry (IDMS) is an absolute quantification method. Because the mass spectrometer measures the ratio of ¹²⁰Sn to ¹¹⁹Sn, any loss of sample during injection or column transfer affects both isotopes equally. The ratio remains constant, making the method immune to partial sample loss.

Step 3: Chromatographic Separation Inject 1 µL into a Gas Chromatograph equipped with a non-polar capillary column (e.g., DB-5, 30m x 0.25mm x 0.25µm). Program the oven from 60 °C to 280 °C at 15 °C/min.

Step 4: ICP-MS Detection Transfer the GC eluent directly into the ICP-MS plasma via a heated transfer line (280 °C). The plasma destroys the organic matrix, and the mass spectrometer monitors m/z 120 (Sn). The retention times confirm the species (e.g., tetrabutyltin elutes later than cyclopropyltributylstannane), while the peak area provides ppt-level quantification.

Conclusion

The elemental validation of cyclopropyl stannanes cannot rely on a single analytical technique. While modified CHN combustion provides organic purity data, it is blind to the chemical state of the metal. ICP-OES provides a robust, high-throughput assay for total tin stoichiometry, provided the digestion chemistry utilizes HCl to prevent tin precipitation. Ultimately, for pharmaceutical-grade applications where trace toxic organotins must be quantified below parts-per-billion thresholds, GC-ICP-MS remains the gold standard for speciation, utilizing isotope dilution to create a mathematically self-validating system.

References

  • Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-OES Solution Source: Agilent Technologies URL:[Link]

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Tributyl(2-cyclopropylethynyl)-stannane

An authoritative, procedural guide for the safe handling, operation, and disposal of Tributyl(2-cyclopropylethynyl)-stannane, designed for researchers and drug development professionals. Hazard Profile and Mechanistic Ca...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, procedural guide for the safe handling, operation, and disposal of Tributyl(2-cyclopropylethynyl)-stannane, designed for researchers and drug development professionals.

Hazard Profile and Mechanistic Causality

Tributyl(2-cyclopropylethynyl)-stannane is a specialized organometallic reagent frequently utilized in advanced cross-coupling reactions (e.g., Stille couplings). The hazard profile of this compound is driven by its tributyltin moiety. Organotins are exceptionally lipophilic, allowing them to rapidly penetrate biological membranes, including unprotected skin and standard laboratory polymers[1].

Once systemic, tributyltin compounds disrupt mitochondrial oxidative phosphorylation, leading to severe neurotoxic and hepatotoxic effects. Furthermore, the cyclopropylethynyl group introduces a reactive alkyne center that can decompose under extreme heat, releasing irritating gases and highly toxic organotin aerosols[1]. Because aqueous solutions cannot wash away lipophilic organotins, standard decontamination protocols are ineffective, necessitating a self-validating system of chemical barriers and specific solvent-based decontamination workflows.

Personal Protective Equipment (PPE) Barrier System

Standard laboratory PPE is insufficient for handling organotins. The lipophilicity of Tributyl(2-cyclopropylethynyl)-stannane results in rapid breakthrough times for standard nitrile or latex gloves[2]. A multi-layered defense strategy is required.

Quantitative PPE Specifications
PPE CategoryRecommended EquipmentMechanistic Justification & Breakthrough Data
Primary Hand Protection Silver Shield / 4H (PE/EVAL laminate) glovesDemonstrated to block organotin permeation with a breakthrough time of >8 hours[3].
Secondary Hand Protection Heavy-duty Nitrile or Neoprene (≥8 mil)Worn over the Silver Shield gloves to provide essential mechanical dexterity and prevent the fragile laminate from tearing[4].
Ocular Protection Chemical splash goggles + Face shieldMandatory for pressurized transfers. Prevents rapid ocular absorption of lipophilic splashes[5].
Body Protection Nomex lab coat + Tychem® apronPrevents dermal absorption through porous cotton fabrics during large-scale operations[6].
Respiratory Protection Certified Chemical Fume HoodPrimary control. If ventilation fails, a NIOSH-approved full-face respirator with ABEK/Organic Vapor cartridges is required[2].

Step-by-Step Operational Methodology

To ensure trustworthiness and safety, every handling step must be treated as a high-risk organometallic transfer.

Phase 1: Pre-Operational Verification

  • Ventilation Check: Verify the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm). Do not proceed if the alarm is sounding[4].

  • Inert Atmosphere Setup: Ensure your Schlenk line or glovebox is fully purged with Argon or Nitrogen. Organotins can degrade over time if exposed to moisture/oxygen.

Phase 2: PPE Donning Sequence

  • Wash and thoroughly dry hands.

  • Don the inner Silver Shield / 4H laminate gloves. Inspect the seams for any manufacturing defects[3].

  • Don the outer heavy-duty nitrile gloves over the laminate layer.

  • Put on chemical splash goggles, a flame-retardant lab coat, and a chemical-resistant apron[6].

Phase 3: Reagent Transfer

  • Hardware Selection: Use only glass, gas-tight syringes equipped with Luer-lock needles. Causality: Organotins are dense and viscous; pressure buildup during transfer can cause standard slip-tip needles to detach, resulting in a highly toxic spill.

  • Extraction: Clamp the reagent vial securely. Purge the syringe with Argon three times before piercing the septum. Carefully extract the required volume of Tributyl(2-cyclopropylethynyl)-stannane.

  • Addition: Add the reagent dropwise to the reaction flask under a continuous flow of inert gas.

Phase 4: Decontamination and Doffing

  • Solvent Rinse: Because organotins are insoluble in water[1], rinse the syringe and all contacted glassware three times with a non-polar solvent (e.g., hexanes or toluene) inside the fume hood[5].

  • Waste Segregation: Collect all rinsate in a specifically labeled "Hazardous Waste: Toxic Organotin" container.

  • Doffing: Remove the outer nitrile gloves using the peel-back method to avoid cross-contamination. Remove the inner Silver Shield gloves and dispose of both pairs as solid hazardous waste[2]. Wash hands immediately with copious amounts of soap and water[1].

Emergency Response and Disposal Plan

  • Spill Protocol: Evacuate the immediate area. Don a NIOSH-approved respirator[2]. Absorb the spill with an inert material (e.g., vermiculite or dry sand). Never flush organotins into the surface water or sanitary sewer system, as they are exceptionally toxic to aquatic life with long-lasting environmental effects[1].

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water for a minimum of 15 minutes. Seek immediate medical attention[1].

  • Disposal: Tributyl(2-cyclopropylethynyl)-stannane and any materials used to clean it must be disposed of through an approved hazardous waste disposal plant[1]. Label all containers with exact chemical constituents and the "Acutely Toxic" and "Environmental Hazard" pictograms.

Operational Workflow Visualization

G Start Risk Assessment & PPE Donning Hood Transfer to Chemical Fume Hood Start->Hood Handle Dispense Organotin (Air-Free Syringe) Hood->Handle Spill Spill Detected? Handle->Spill Clean Neutralize & Absorb (Inert Absorbent) Spill->Clean Yes Decon Decontaminate Equipment (Hexane/Toluene Rinse) Spill->Decon No Clean->Decon Waste Organometallic Hazardous Waste Decon->Waste

Operational Handling and Decontamination Workflow for Organotin Compounds.

References

Sources

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